Ochratoxin A-d5

Catalog No.
S1799559
CAS No.
666236-28-8
M.F
C20H18ClNO6
M. Wt
408.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ochratoxin A-d5

CAS Number

666236-28-8

Product Name

Ochratoxin A-d5

IUPAC Name

(2S)-2-[[(3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid

Molecular Formula

C20H18ClNO6

Molecular Weight

408.8 g/mol

InChI

InChI=1S/C20H18ClNO6/c1-10-7-12-14(21)9-13(17(23)16(12)20(27)28-10)18(24)22-15(19(25)26)8-11-5-3-2-4-6-11/h2-6,9-10,15,23H,7-8H2,1H3,(H,22,24)(H,25,26)/t10-,15+/m1/s1/i2D,3D,4D,5D,6D

InChI Key

RWQKHEORZBHNRI-CZHKJLSSSA-N

Synonyms

N-[[(3R)-5-Chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-yl]carbonyl]-L-(phenyl-d5)alanine; (-)- N-[(5-Chloro-8-hydroxy-3-methyl-1-oxo-7-isochromanyl)carbonyl]-3-(phenyl-d5)alanine; (R)-N-[(5-Chloro-3,4-dihydro-8-hydroxy-3-methyl-1-

Canonical SMILES

CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)Cl

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)O)NC(=O)C2=CC(=C3C[C@H](OC(=O)C3=C2O)C)Cl)[2H])[2H]

what is Ochratoxin A-d5 used for in research

Author: Smolecule Technical Support Team. Date: February 2026

Primary Role in Research

Ochratoxin A-d5 serves a critical function in analytical chemistry as an internal standard [1]. Its structure is identical to naturally occurring Ochratoxin A, but five hydrogen atoms are replaced with deuterium (a heavy isotope of hydrogen), making it slightly heavier [2]. This property is exploited in the Stable Isotope Dilution Assay (SIDA) [1].

  • Purpose: To correct for errors and losses that inevitably occur during sample preparation and analysis. These can include inconsistencies in extraction efficiency, matrix effects that suppress or enhance the analytical signal, and minor instrument fluctuations [3].
  • How it works: A known amount of OTA-d5 is added to the sample at the very beginning of the analytical process. Since it is chemically identical to OTA but spectrally distinct (heavier), a mass spectrometer can differentiate between the two. By comparing the signal of the native OTA to the signal of the recovered OTA-d5, researchers can calculate the exact, original concentration of OTA in the sample with high precision [1].

Specific Research Applications

The use of OTA-d5 is crucial in studies focused on food safety, toxicology, and metabolism. The table below summarizes its key applications:

Application Area Specific Use of OTA-d5
Food & Feed Analysis Accurate detection and quantification of OTA contamination in cereals, coffee, wine, spices, and animal feed to ensure compliance with regulatory limits [1] [4] [3].
Toxicokinetic Studies Precise measurement of OTA concentration in blood, tissues (e.g., kidney, liver), and excreta to study its absorption, distribution, metabolism, and excretion in animal models [3] [5].
Exposure & Biomarker Research Quantifying accumulated OTA levels in the tissues and bodily fluids of humans and animals to assess past exposure and potential health risks [3].

Detailed Experimental Workflow

The following diagram and protocol outline a typical experimental workflow for quantifying OTA in a food or tissue sample using OTA-d5 as an internal standard, combining sample preparation with liquid chromatography-mass spectrometry (LC-MS/MS) analysis.

A 1. Sample Homogenization B 2. Add Internal Standard (OTA-d5) A->B C 3. Extraction B->C D 4. Clean-up C->D E 5. Analysis: LC-MS/MS D->E F 6. Data Processing & Quantification E->F

Experimental workflow for OTA quantification using OTA-d5 as an internal standard.

Protocol: Quantification of OTA using OTA-d5 and LC-MS/MS [3]

  • Sample Preparation: Weigh and homogenize the representative sample (e.g., 1 g of ground grain or tissue).
  • Spike with Internal Standard: Add a known and consistent volume of the OTA-d5 solution (e.g., 10 µg/mL in acetonitrile) [2] to the homogenized sample. This step is critical for all subsequent quantification.
  • Extraction: Add an extraction solvent (e.g., acetonitrile/water mixture, often acidified) to the sample. Shake or vortex vigorously to ensure complete extraction of both OTA and OTA-d5 from the matrix.
  • Clean-up: Centrifuge the sample and pass the supernatant through a solid-phase extraction (SPE) column or a cleanup cartridge to remove co-extracted pigments, lipids, and other interfering compounds.
  • Analysis (LC-MS/MS):
    • Chromatography: Separate the cleaned extract using High-Performance Liquid Chromatography (HPLC). This step resolves OTA and OTA-d5 from other components.
    • Detection: Analyze the eluent with a tandem mass spectrometer (MS/MS). The instrument is set to monitor specific mass transitions for OTA and OTA-d5, allowing for their distinct identification and measurement.
  • Quantification: The concentration of OTA in the original sample is calculated by comparing the peak area ratio of OTA to OTA-d5 in the sample against a calibration curve prepared with known standards.

Comparison of Analytical Techniques

While OTA-d5 is ideally used with mass spectrometry, other methods can detect OTA. The table below compares common techniques:

Method Principle Role of OTA-d5 Key Advantages Key Limitations
SIDA with LC-MS/MS Mass spectrometry Serves as the internal standard for precise correction. High sensitivity, specificity, and accuracy; considered a gold standard [3]. High instrument cost, requires technical expertise.
HPLC with Fluorescence (FLD) Chromatography & fluorescence Not used. High sensitivity, well-established method [3]. Can be affected by matrix interference without a specific internal standard.
Enzyme-Linked Immunosorbent Assay (ELISA) Antibody-antigen binding Not used. High throughput, cost-effective, suitable for screening [3]. Potential for cross-reactivity, less specific and accurate than LC-MS.

Practical Research Considerations

  • Availability: OTA-d5 is commercially available as an analytical standard, typically supplied as a solution in acetonitrile (e.g., 10 µg/mL) and requiring storage at -20°C [2].
  • Synthesis: The first total synthesis of d5-OTA was achieved using L-d5-phenylalanine as a starting material [1].
  • Toxicological Context: The reason such precise measurement of OTA is crucial is its documented toxicity. OTA is a potent nephrotoxin, carcinogen (IARC Group 2B), and can cause immunotoxic and neurotoxic effects [6] [7] [4]. Accurate exposure data is fundamental for risk assessment.

References

Synthesis Strategy for Deuterated Ochratoxin A

Author: Smolecule Technical Support Team. Date: February 2026

The foundational strategy involves constructing the OTA molecule by linking a deuterated amino acid to the chlorinated dihydroisocoumarin core. The table below summarizes the key information on the synthesis of deuterated OTA from the search results.

Aspect Description
Overall Approach Condensation of protected L-phenylalanine with 5-chloro-8-hydroxy-3-methyl-1-oxoisochromane-7-carboxylic acid (ochratoxin α, OTα) [1].
Deuterated Version Application of the same strategy using L-d5-phenylalanine to produce d5-OTA [1].
Key Step Coupling reaction between the protected amino acid and the ochratoxin α molecule [1].
Reported Overall Yield 9% for the total synthesis of OTA from commercially available substrates [1].
Primary Application Used as an internal standard in Stable Isotope Dilution Assays (SIDA) for accurate detection and quantification of natural OTA in food samples [1].

Experimental Context and Workflow

The synthesis of d5-OTA is primarily driven by its use as an internal standard in advanced analytical techniques like Stable Isotope Dilution Assays (SIDA) and isotope dilution mass spectrometry [1] [2]. In this workflow, a known amount of the synthesized deuterated OTA is added to a sample at the beginning of the analysis. Because its chemical behavior is nearly identical to the natural OTA but its mass is different, it allows for highly precise quantification when analyzed using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2].

A previous semi-synthetic method for d5-OTA was also noted, which involved the acid hydrolysis of natural OTA to obtain (R)-OTα, followed by conversion to an acyl chloride and subsequent coupling with L-d5-phenylalanine methyl ester. This method reportedly had a lower overall yield of 5% over four steps [1].

The following diagram illustrates the logical relationship and workflow for using synthesized deuterated OTA in analytical science.

G Synthesis Synthesis of d5-OTA Application Application as Internal Standard Synthesis->Application Analysis LC-MS/MS Analysis Application->Analysis Quantification Accurate Quantification of OTA Analysis->Quantification

Logical workflow for deuterated OTA use.

Key Technical Considerations

For your experimental planning, here are some critical points derived from the literature:

  • Deuteration Position: The synthesis described uses L-d5-phenylalanine, indicating the five deuterium atoms are incorporated into the phenylalanine moiety of the OTA molecule [1].
  • Yield Considerations: The 9% overall yield for the total synthesis route provides a benchmark for your own experiments [1].
  • Analytical Verification: The synthesized d5-OTA must be rigorously characterized. LC-MS/MS is the key technique, where the deuterated standard is distinguished from natural OTA by its higher mass-to-charge ratio (m/z). For example, one study monitored the transition m/z 424 → 250 for U-[13C20]-OTA, while natural OTA was tracked at m/z 404 → 239 [2].

References

role of stable isotope labeled mycotoxins in analysis

Author: Smolecule Technical Support Team. Date: February 2026

Core Principles of Stable Isotope Dilution Assays

SIDA is a method grounded in the use of stable isotopically labelled analogues of the target analytes as internal standards. Its primary role is to achieve highly accurate quantification by correcting for two major sources of error in mass spectrometric analysis [1]:

  • Compensation for Matrix Effects: In LC-MS/MS, co-eluting matrix components can suppress or enhance the ionization of analytes, leading to inaccurate results. A stable isotope-labelled internal standard co-elutes with the natural analyte and experiences the same matrix effects, allowing for precise correction [2] [1].
  • Correction for Losses During Sample Preparation: The labelled standard, which has nearly identical chemical and physical properties to the analyte, undergoes the same extraction and clean-up procedures. Any losses of the analyte are therefore mirrored by the standard, ensuring the recovery is accurately accounted for [2].

Preferred Labels: The use of [13C]- or [15N]-labelled compounds is preferred over deuterium [2H] labels. Carbon and nitrogen are often part of the molecular backbone, and C–C or C–N bonds are less prone to cleavage or isotope effects (such as slight shifts in retention time) that can occur with deuterated compounds [1]. A mass increase of at least 3 between the natural compound and its stable isotope-labelled analogue is recommended [1].

The following diagram illustrates the workflow and key compensation mechanism of SIDA:

SIDA_Workflow Start Start: Sample Preparation AddIS Add Stable Isotope-Labeled Internal Standard (IS) Start->AddIS Extraction Sample Extraction & Clean-up AddIS->Extraction Losses Analyte & IS experience identical proportional losses Extraction->Losses LCMS LC-MS/MS Analysis Losses->LCMS MatrixNode LCMS->MatrixNode MatrixEffect Analyte & IS experience identical ion suppression/enhancement MatrixNode->MatrixEffect Quant Quantification: IS Response calibrates for matrix effects & losses MatrixNode->Quant MatrixEffect->Quant

SIDA workflow showing compensation for losses and matrix effects.

Detailed Experimental Protocol

The following table summarizes a validated SIDA method for determining 11 regulated mycotoxins in maize, as detailed by Malachova et al. (2012) [1]. This protocol can serve as a robust template.

Protocol Aspect Detailed Description
Target Analytes Aflatoxins (B1, B2, G1, G2), Fumonisins (B1, B2), Ochratoxin A, Deoxynivalenol, Zearalenone, T-2 & HT-2 toxins [1].
Internal Standards Uniformly [13C]-labelled analogues for each of the 11 target mycotoxins [1].
Sample Preparation Extraction: Two-step extraction with acidified acetonitrile-water mixtures. Clean-up: Can be omitted due to selectivity of MS/MS detection and effectiveness of SIDA compensation [1].
UHPLC Conditions Column: C18 column. Mobile Phase: Linear water-methanol gradient. Flow Rate: 0.3 mL/min [1].
MS/MS Detection Ionization: Electrospray Ionization (ESI), positive/negative switching. Mode: Dynamic Multiple Reaction Monitoring (dMRM) [1].
Quantification Peak area ratios of natural mycotoxin to its corresponding [13C]-internal standard are used with a calibration curve for quantification [1].

Method Performance and Data

This SIDA method has been rigorously validated, demonstrating excellent performance as shown in the table below. The data is compiled from the validation of the maize method [1].

Performance Metric Result
Recovery (from spiked samples) 97% - 111% for all 11 analytes [1].
Apparent Recovery (Corrected via SIDA) 88% - 105%, demonstrating effective compensation of matrix effects [1].
Precision (Relative Standard Deviation) 4% - 11% for all analytes [1].
Application in Other Matrices Baby food, animal feed; recoveries 70-120%, RSD <20% for aflatoxins, DON, fumonisins, OTA, T-2, ZEN [3].

Applications and Emerging Uses

SIDAs are critical in various fields requiring precise mycotoxin monitoring:

  • Food and Feed Safety: Ensuring regulatory compliance for commodities like maize and cereals [1], and specialized products like baby food and animal feed [3].
  • Indoor Environmental Health: Analyzing mold-infested building materials to assess exposure risks from mycotoxins like sterigmatocystin and macrocyclic trichothecenes [4].
  • Emerging Markets: The legalization of cannabis and hemp for medicinal and recreational use is driving the need for robust testing. SIDAs with LC-MS/MS are ideal for detecting mycotoxins like aflatoxins and ochratoxin A in these complex matrices [5].
  • Gut Health and Toxicology Research: Understanding the complex interactions between mycotoxin exposure, gut microbiota, and health outcomes like hepatocellular carcinoma [6].

Key Considerations for Implementation

  • Commercial Availability: The commercial availability of labelled mycotoxin standards has increased, making SIDAs more accessible for routine analysis [2].
  • Cost vs. Benefit: While the labelled standards add cost, they often allow for simplified sample preparation (omitting clean-up steps) and provide superior accuracy compared to other calibration methods, offering a compelling value proposition [1].

References

how does Ochratoxin A-d5 improve analytical precision

Author: Smolecule Technical Support Team. Date: February 2026

What is Ochratoxin A-d5?

This compound is a deuterium-labeled analog of Ochratoxin A (OTA), where five hydrogen atoms in the phenylalanine moiety are replaced by deuterium atoms (C20H13D5ClNO6) [1] [2]. This structural characteristic makes it chemically identical to native OTA in almost all respects but adds a distinct mass difference that can be detected by mass spectrometry.

The following table compares the key features of OTA and its deuterated standard:

Feature Ochratoxin A (OTA) This compound (Internal Standard)
Molecular Formula C20H18ClNO6 [3] C20H13D5ClNO6 [2]
Molecular Weight 403.81 g/mol [3] ~408.84 g/mol [2]
CAS Number 303-47-9 [3] 666236-28-8 [4] [1] [2]
Chemical Behavior N/A Nearly identical to OTA [5]
Key Role in Analysis Analyte of interest Internal Standard

How It Enhances Analytical Precision

The core technique that utilizes this compound is the Stable Isotope Dilution Assay (SIDA) [5]. In SIDA, a known amount of the deuterated standard is added to the sample at the very beginning of the extraction process.

The following diagram illustrates the core logical workflow of how the internal standard improves precision across the analytical process:

G Start Start Analysis AddIS Add this compound Internal Standard Start->AddIS SamplePrep Sample Processing (Homogenization, Extraction, Cleanup) AddIS->SamplePrep Instrument LC-MS/MS Analysis SamplePrep->Instrument Data Data Calculation Instrument->Data Result Accurate OTA Quantification Data->Result

Workflow of internal standard application for precision correction.

This workflow effectively corrects for two major sources of error:

  • Compensation for Sample Preparation Losses

    • The deuterated standard undergoes the same extraction, purification, and concentration steps as the native OTA in the sample [5]. Any inefficiency or loss during these steps affects both compounds equally.
    • By measuring the ratio of native OTA to OTA-d5, the calculated amount of native OTA is automatically corrected for these losses, significantly improving accuracy and recovery rates.
  • Correction for Instrumental Variations

    • In mass spectrometry, instrument response can fluctuate due to matrix effects or machine instability. OTA-d5 co-elutes with OTA from the HPLC column but is distinguished by its higher mass in the mass spectrometer [4].
    • Any suppression or enhancement of the signal caused by the sample matrix affects both the analyte and the internal standard similarly. Using their response ratio for quantification cancels out these variations, leading to superior reproducibility and precision.

Detailed Experimental Protocol

For scientists looking to implement this method, here is a detailed protocol for quantifying OTA in a food sample using this compound and LC-MS/MS.

  • Step 1: Sample Preparation

    • Weigh 2.0 g of homogenized sample (e.g., ground coffee or cereal) into a 50 mL centrifuge tube.
    • Spike with Internal Standard: Add a known volume (e.g., 100 µL) of This compound solution (10 µg/mL in acetonitrile) to the sample [4]. This adds a known amount of standard, typically around 1 ng, to the sample.
    • Add 10 mL of an extraction solvent, such as acetonitrile/water (60:40, v/v) acidified with 1% formic acid.
    • Shake vigorously for 3 minutes and then centrifuge at 4,000 g for 10 minutes.
  • Step 2: Extract Cleanup

    • Transfer 1 mL of the supernatant to a clean tube.
    • Pass the extract through a solid-phase extraction (SPE) cartridge (e.g., immunoaffinity column specific for ochratoxins) to remove interfering compounds.
    • Elute the purified OTA and OTA-d5 according to the SPE manufacturer's instructions. Evaporate the eluent to dryness under a gentle stream of nitrogen.
    • Reconstitute the dry residue in 200 µL of mobile phase (e.g., water/methanol/acetic acid, 50:49:1, v/v/v) for LC-MS/MS analysis.
  • Step 3: LC-MS/MS Analysis

    • Chromatography: Inject the reconstituted sample into an HPLC system. Use a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) maintained at 40°C. A gradient elution with water and methanol, both containing 0.1% formic acid, can effectively separate OTA from matrix interferences.
    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). This is where the distinct mass of OTA-d5 is critical.
    • Monitor the following specific transitions for quantification:
      • Native OTA: m/z 404.1 → 239.0
      • This compound: m/z 409.1 → 244.0
  • Step 4: Quantification and Data Calculation

    • The concentration of native OTA in the sample is calculated based on the peak area ratio of native OTA to OTA-d5, compared against a calibration curve prepared with known standards [5].

References

Comprehensive Technical Guide: Ochratoxin A-d5 Solubility, Handling, and Analytical Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ochratoxin A-d5

This compound (OTA-d5) is a deuterium-labeled internal standard used extensively in the accurate quantification of the mycotoxin Ochratoxin A (OTA) through advanced mass spectrometry-based techniques. This stable isotopologue features five deuterium atoms incorporated at the phenylalanine phenyl ring, creating a mass shift of +5 Da from the native compound while maintaining nearly identical chemical properties. [1] [2] The primary application of OTA-d5 lies in stable isotope dilution assays (SIDA), which significantly enhance the precision and accuracy of OTA detection in complex matrices by compensating for analyte losses during sample preparation and ionization variations during mass spectrometric analysis. [2] The synthesis of OTA-d5 involves a condensation reaction between protected L-d5-phenylalanine and 5-chloro-8-hydroxy-3-methyl-1-oxoisochromane-7-carboxylic acid (ochratoxin α, OTa), achieving approximately 47% yield for the desired diastereomer. [2]

The significance of OTA-d5 in analytical chemistry stems from the toxicological profile of its non-deuterated counterpart. OTA is produced by various Aspergillus and Penicillium species and is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen (possibly carcinogenic to humans). [3] [4] [5] It demonstrates nephrotoxic, hepatotoxic, teratogenic, immunotoxic, and neurotoxic effects in both humans and livestock. [3] [4] Chronic exposure to low OTA doses has been linked to Balkan endemic nephropathy, a progressive kidney disease leading to renal failure. [3] [4] The developing brain shows particular susceptibility to OTA, with potential implications for neurodegenerative diseases. [4]

Basic Properties and Specifications

Chemical Identification: OTA-d5 has the CAS registry number 666236-28-8 and systematic IUPAC name N-[[(3R)-5-Chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-yl]carbonyl]-L-(phenyl-d5)alanine. [6] Its molecular formula is C~20~H~13~D~5~ClNO~6~, with a molecular weight of 403.813 g/mol. [6] The compound typically presents as a white to pale green solid with a melting point of 112-113°C. [6]

Structural Characteristics: The deuterium atoms in OTA-d5 are incorporated at the phenylalanine phenyl ring, replacing all five hydrogen atoms with deuterium while maintaining the same stereochemical configuration as native OTA, with R-configuration at the 3-methyl-1-oxoisochromane position and S-configuration at the phenylalanine chiral center. [1] [2] This strategic labeling preserves the chemical reactivity and chromatographic behavior of the original molecule while creating the necessary mass difference for mass spectrometric differentiation.

Table 1: Commercial Specifications of this compound

Parameter Specification Source/Product Code
Chemical Name This compound ChemicalBook: CB72545506
CAS Registry 666236-28-8 [6]
Molecular Formula C~20~H~13~D~5~ClNO~6~ [6]
Molecular Weight 403.813 g/mol [6]
Melting Point 112-113°C [6]
Flash Point 2°C (35.6°F) [1]
Storage Temperature -20°C [1] [6]

Commercial Availability: OTA-d5 is available as analytical standards in various concentrations and formulations. Common commercial offerings include 10 μg/mL solutions in acetonitrile (Sigma-Aldrich product #32245) at approximately $1180 for 2mL, and solid forms such as 0.5mg of pure compound for around $275. [1] [6] The compound is classified under UN 1648, Class 3, Packing Group II for transportation, indicating its status as a flammable liquid. [6]

Solubility and Storage Properties

Understanding the solubility profile of OTA-d5 is crucial for preparing accurate standard solutions in analytical applications. The compound demonstrates varying solubility across different organic solvents, with complete solubility in acetonitrile at the standard concentration of 10 μg/mL. [1] The solubility characteristics follow similar patterns to native Ochratoxin A due to their nearly identical chemical structures, with the deuterium labeling having minimal impact on solvation properties.

Table 2: Solubility Profile and Storage Requirements of this compound

Property Details Remarks
Solubility in Acetonitrile 10 μg/mL (standard solution) Complete solubility, preferred for HPLC [1]
Solubility in Chloroform Slightly soluble Suitable for extraction procedures [6]
Solubility in Ethyl Acetate Slightly soluble Useful for liquid-liquid extraction [6]
Solubility in DMSO Slightly soluble Appropriate for stock solutions [6]
Solubility in Methanol Slightly soluble Alternative solvent for HPLC [6]
Flash Point 2°C (35.6°F) Highly flammable, requires precautions [1] [6]
Storage Temperature -20°C Protects against decomposition [1] [6]
Shelf Life Limited, expiry date on label Stability varies with storage conditions [1]

Storage Stability: OTA-d5 requires storage at -20°C to maintain stability, as indicated by the limited shelf life and presence of expiry dates on commercial product labels. [1] [6] The compound is sensitive to elevated temperatures and light exposure, which can accelerate degradation. For long-term stability, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles, and working solutions should be prepared fresh regularly. Container compatibility is also important, with amber glass containers recommended to protect against photodegradation.

Handling and Safety Protocols

Hazard Classification and Safety Measures

OTA-d5 carries significant health and safety hazards that require careful management. The compound is classified under multiple hazard categories: Acute Toxicity (Category 4 for oral, dermal, and inhalation exposure), Eye Irritation (Category 2), and Flammable Liquid (Category 2), with a flash point of only 2°C. [1] [6] The signal word "Danger" appears on GHS labeling, emphasizing the serious nature of these hazards. [1]

Personal Protective Equipment (PPE) requirements include wearing appropriate gloves (chemically resistant), safety goggles or face shield, and laboratory coats or protective clothing. All handling should occur in a properly functioning chemical fume hood to prevent inhalation exposure, especially when working with standard solutions where acetonitrile vapor may be present. For the solid compound, additional protection against dust formation through respiratory protection may be necessary when weighing.

Exposure Controls and Emergency Measures

Engineering controls represent the primary defense against OTA-d5 exposure. These include using fume hoods, ensuring adequate ventilation in storage areas, and implementing proper chemical containment measures. The Water Hazard Class (WGK) of 2 indicates that OTA-d5 is a moderate water hazard, requiring precautions to prevent environmental contamination. [1]

In case of skin contact, immediately remove contaminated clothing and wash affected areas thoroughly with soap and water. For eye exposure, flush with copious amounts of water for at least 15 minutes while holding eyelids open. If inhaled, move the affected person to fresh air and seek medical attention if respiratory symptoms develop. Emergency equipment including safety showers, eye wash stations, and appropriate fire extinguishers (carbon dioxide or dry chemical for solvent fires) must be readily accessible in areas where OTA-d5 is handled.

Disposal and Spill Management

Contaminated materials and waste containing OTA-d5 require careful disposal following applicable local, regional, and national regulations. Spills should be contained immediately using appropriate absorbent materials, with personnel wearing suitable PPE during cleanup. Contaminated surfaces should be thoroughly decontaminated using appropriate solvents followed by detergent and water. Due to OTA-d5's status as a possible carcinogen and its structural similarity to the Group 2B carcinogen OTA, it should be treated with the same precautions as known carcinogens. [3] [4] [5]

Analytical Methodologies and Applications

HPLC and GC Analysis Techniques

OTA-d5 is suitable for both HPLC (High Performance Liquid Chromatography) and GC (Gas Chromatography) applications when used as an internal standard. [1] For HPLC analysis, typically reversed-phase C18 columns are employed with mobile phases consisting of aqueous and organic components (often acetonitrile or methanol with acidic modifiers like acetic acid). Detection is most effectively accomplished through tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) transitions that differentiate between native OTA and OTA-d5 based on their 5 Da mass difference.

The typical MRM transition for OTA-d5 is m/z 404→239, compared to m/z 399→234 for native OTA, though instrument-specific optimization is recommended. For GC analysis, derivatization (typically silylation or esterification) is necessary to improve volatility and detection characteristics. The internal standard should be added to samples as early as possible in the extraction process to effectively correct for analyte losses during sample preparation.

Stable Isotope Dilution Assay (SIDA) Protocol

The Stable Isotope Dilution Assay represents the gold standard for accurate OTA quantification using OTA-d5. [2] The detailed protocol involves:

  • Sample Preparation: Weigh 2g of homogenized sample into a 50mL centrifuge tube
  • Internal Standard Addition: Add 100μL of OTA-d5 working solution (typically 100-500 ng/mL, depending on expected OTA levels)
  • Extraction: Add 10mL of extraction solvent (acetonitrile:water, 60:40, v/v, with 1% acetic acid) and shake vigorously for 60 minutes
  • Centrifugation: Centrifuge at 4000×g for 10 minutes and collect supernatant
  • Cleanup: Pass extract through an immunoaffinity column specific for ochratoxins
  • Elution: Elute with 2-4mL of methanol, evaporate to dryness under gentle nitrogen stream
  • Reconstitution: Redissolve in 100-200μL of mobile phase initial conditions
  • LC-MS/MS Analysis: Inject 10-20μL onto the LC-MS/MS system

This method achieves excellent accuracy and precision due to the nearly identical behavior of OTA and OTA-d5 throughout the analytical process, with the deuterated standard compensating for extraction efficiency variations, matrix effects, and ionization suppression.

Method Validation Parameters

For regulatory compliance, methods using OTA-d5 should be properly validated with the following performance characteristics:

  • Linearity: Typically demonstrated from 0.1-50 μg/kg in food matrices
  • Recovery: Generally 85-110% for most food matrices when using SIDA
  • Precision: Relative standard deviation <15% for intermediate precision
  • Limit of Quantification: Typically 0.1-0.5 μg/kg depending on matrix and instrumentation
  • Selectivity: No interference from matrix components at OTA and OTA-d5 retention times

Biosynthesis and GPCR Signaling Pathway

The biosynthesis of native OTA in fungi involves complex regulatory mechanisms, with emerging evidence suggesting that G-protein coupled receptors (GPCRs) play a mediating role in how extracellular signals influence OTA production. [5] Fungal GPCRs are transmembrane receptors that sense various external ligands and environmental cues, transducing these signals intracellularly to coordinate cellular processes including secondary metabolite production.

The diagram below illustrates how extracellular signals regulate OTA biosynthesis through GPCR-mediated pathways in fungi:

G GPCR-Mediated Regulation of OTA Biosynthesis ExtracellularSignals Extracellular Signals GPCR GPCR Activation ExtracellularSignals->GPCR GDissociation Gα/Gβγ Dissociation GPCR->GDissociation PKA cAMP/PKA Pathway GDissociation->PKA MAPK MAPK Cascade GDissociation->MAPK PLC PLC Pathway GDissociation->PLC GeneExpression Gene Expression Changes PKA->GeneExpression MAPK->GeneExpression PLC->GeneExpression OTABiosynthesis OTA Biosynthesis GeneExpression->OTABiosynthesis RGS RGS Proteins (Signal Termination) RGS->GPCR RGS->GDissociation

GPCR-mediated signaling regulating OTA biosynthesis in fungi.

As illustrated above, various extracellular signals including nutrients, pheromones, environmental stresses, and interspecific communication molecules are sensed by fungal GPCRs. [5] This activates downstream signaling pathways including:

  • cAMP/PKA Pathway: Regulates gene expression through protein phosphorylation
  • MAPK Cascades: Transduce signals to nucleus through phosphorylation series
  • PLC Pathway: Generates secondary messengers like IP~3~ and DAG

These pathways ultimately converge to modulate the expression of genes involved in OTA biosynthesis, with the regulator of G-protein signaling (RGS) proteins providing negative feedback by accelerating GTP hydrolysis on Gα subunits. [5] Understanding this regulatory network provides potential targets for controlling fungal contamination and OTA production in agricultural products.

Synthesis and Characterization of OTA-d5

Synthetic Route

The synthesis of OTA-d5 follows a convergent strategy involving the condensation of protected L-d5-phenylalanine with 5-chloro-8-hydroxy-3-methyl-1-oxoisochromane-7-carboxylic acid (ochratoxin α, OTa). [2] This approach yields OTA-d5 in approximately 47% diastereomeric yield, significantly higher than previous synthetic routes for non-deuterated OTA, which achieved only 6-17% yields. [2] The key advantages of this method include:

  • Utilization of commercially available L-d5-phenylalanine as starting material
  • Protection of functional groups to prevent side reactions
  • Mild coupling conditions to preserve stereochemistry
  • Efficient deprotection to yield final product
Analytical Characterization

Comprehensive characterization of synthetic OTA-d5 involves multiple analytical techniques to confirm structure, purity, and isotopic enrichment:

  • IR Spectroscopy: Verifies functional groups and overall molecular structure
  • NMR Spectroscopy: ^1^H NMR confirms deuterium incorporation at phenyl ring (disappearance of aromatic proton signals); ^13^C NMR validates carbon skeleton
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula and exact mass (403.813 g/mol)
  • Specific Rotation: Verifies stereochemical purity and configuration
  • HPLC-PDA/FLD: Assesses chemical purity and identifies potential impurities

The successful synthesis and thorough characterization of OTA-d5 enables its reliable application as an internal standard for accurate OTA quantification across various food and biological matrices.

Regulatory Status and Compliance

While the U.S. Food and Drug Administration (FDA) has not established specific regulatory guidelines for OTA, the European Union has implemented comprehensive limits for OTA in various food commodities. [3] [4] These regulations continue to evolve as more toxicological data becomes available, with ongoing scientific debate about potentially reclassifying OTA from Group 2B (possibly carcinogenic) to Group 2A (probably carcinogenic) or even Group 1 (carcinogenic) based on accumulating evidence. [3]

The availability of OTA-d5 as a stable isotopically labeled standard has significantly improved the reliability of monitoring data used for regulatory decisions. Analytical methods employing OTA-d5 can achieve the low detection limits required for compliance with current regulatory limits, which typically range from 0.5-10 μg/kg across different food categories, with the strictest limits applied to baby foods and dietary supplements.

Conclusion

References

Comprehensive Application Notes and Protocols for Ochratoxin A-d5 Internal Standard in LC-MS/MS Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ochratoxin A-d5 as Internal Standard

This compound is a deuterium-labeled isotopologue of the mycotoxin Ochratoxin A (OTA), where five hydrogen atoms on the phenylalanine moiety are replaced with deuterium atoms. This chemical structure (C₂₀H₁₃D₅ClNO₆, molecular weight 408.8 g/mol) makes it an ideal internal standard (IS) for LC-MS/MS analysis of native OTA in various matrices [1]. The primary application of OTA-d5 is to correct for analyte loss during sample preparation, account for matrix effects in electrospray ionization, and improve the accuracy and precision of quantitative results.

The deuterated internal standard closely mirrors the chemical properties of native OTA while exhibiting a +5 mass shift, allowing for clear chromatographic separation and selective detection by mass spectrometry. This characteristic is particularly valuable when analyzing complex sample matrices such as food commodities, biological tissues, and herbal products, where ion suppression or enhancement effects can significantly impact quantification accuracy [2]. The use of isotopically labeled internal standards represents the most effective approach for mitigating these matrix effects in trace-level contaminant analysis.

Experimental Protocols

Sample Preparation Protocol
2.1.1 Materials and Reagents
  • This compound internal standard solution: 10 μg/mL in acetonitrile [3]
  • Extraction solvent: Acetonitrile/water (85:15, v/v) with 0.1% formic acid [2]
  • Silanized amber glass vials: To minimize analyte adsorption [2]
  • Gas-tight syringes: For accurate liquid transfer [2]
2.1.2 Sample Extraction Procedure
  • Weigh 5.0 ± 0.1 g of homogenized sample material into a 50 mL centrifuge tube [2].
  • Spike with 500 μL of OTA-d5 internal standard solution (10 μg/mL in acetonitrile) using a gas-tight syringe [2].
  • Add 13 mL of extraction solvent (85% acetonitrile/water with 0.1% formic acid) [2].
  • Vortex the mixture vigorously for 1 minute to ensure complete homogenization.
  • Shake on an orbital shaker at 450-475 RPM for 1 hour [2].
  • Centrifuge at 7200 RPM for 10 minutes to separate solid particulates [2].
  • Transfer the supernatant to a silanized amber HPLC vial for analysis without further dilution [2].

Note: For tissues (brain, kidney, liver, intestine), adjust sample mass to 0.1-0.5 g and maintain the same solvent proportions [4].

LC-MS/MS Analysis Conditions
2.2.1 Chromatographic Separation
  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 × 150 mm, 3.5 μm) [2]
  • Mobile Phase A: 0.05% acetic acid in water [2]
  • Mobile Phase B: 0.05% acetic acid in acetonitrile [2]
  • Column Temperature: 25°C [2]
  • Injection Volume: 4 μL [2]
  • Flow Rate: 0.3 mL/min [2]
  • Gradient Program:
    • 0-10 min: 30% B to 98% B (linear gradient)
    • 10-12 min: Maintain at 98% B
    • 12-12.1 min: 98% B to 30% B
    • 12.1-15 min: Re-equilibrate at 30% B [2]
2.2.2 Mass Spectrometric Detection
  • Ionization Mode: Positive electrospray ionization (ESI+) [5] [2]
  • Detection: Multiple Reaction Monitoring (MRM)
  • Ion Transitions for OTA-d5:
    • Precursor ion: m/z 409.1 → Product ion: m/z 250.0 [6]
  • Ion Transitions for Native OTA:
    • Precursor ion: m/z 404.1 → Product ion: m/z 238.9 [6]
  • Source Parameters:
    • Sheath Gas Flow: Optimize for specific instrument
    • Auxiliary Gas Flow: Optimize for specific instrument
    • Spray Voltage: 3.5-4.0 kV
    • Capillary Temperature: 300-350°C
Quantification Approaches

The following calibration strategies can be employed with OTA-d5 internal standard:

G Calibration Strategies Calibration Strategies External Calibration\n(Not Recommended) External Calibration (Not Recommended) Calibration Strategies->External Calibration\n(Not Recommended) Isotope Dilution Methods\n(Recommended) Isotope Dilution Methods (Recommended) Calibration Strategies->Isotope Dilution Methods\n(Recommended) Limitations:\n- 18-38% underestimation due to matrix effects\n- Poor accuracy in complex matrices Limitations: - 18-38% underestimation due to matrix effects - Poor accuracy in complex matrices External Calibration\n(Not Recommended)->Limitations:\n- 18-38% underestimation due to matrix effects\n- Poor accuracy in complex matrices ID1MS\n(Single Isotope Dilution) ID1MS (Single Isotope Dilution) Isotope Dilution Methods\n(Recommended)->ID1MS\n(Single Isotope Dilution) ID2MS\n(Double Isotope Dilution) ID2MS (Double Isotope Dilution) Isotope Dilution Methods\n(Recommended)->ID2MS\n(Double Isotope Dilution) IDnMS\n(Multi-point Isotope Dilution) IDnMS (Multi-point Isotope Dilution) Isotope Dilution Methods\n(Recommended)->IDnMS\n(Multi-point Isotope Dilution) Advantages:\n- Simple workflow\n- Single spike\nDisadvantages:\n- Requires known IS concentration\n- Potential isotopic bias Advantages: - Simple workflow - Single spike Disadvantages: - Requires known IS concentration - Potential isotopic bias ID1MS\n(Single Isotope Dilution)->Advantages:\n- Simple workflow\n- Single spike\nDisadvantages:\n- Requires known IS concentration\n- Potential isotopic bias Advantages:\n- Negates need for exact IS concentration\n- Higher accuracy\nDisadvantages:\n- Additional calibration solution Advantages: - Negates need for exact IS concentration - Higher accuracy Disadvantages: - Additional calibration solution ID2MS\n(Double Isotope Dilution)->Advantages:\n- Negates need for exact IS concentration\n- Higher accuracy\nDisadvantages:\n- Additional calibration solution Advantages:\n- Highest accuracy\n- Accounts for ratio deviations\nDisadvantages:\n- Complex workflow\n- Multiple calibration points Advantages: - Highest accuracy - Accounts for ratio deviations Disadvantages: - Complex workflow - Multiple calibration points IDnMS\n(Multi-point Isotope Dilution)->Advantages:\n- Highest accuracy\n- Accounts for ratio deviations\nDisadvantages:\n- Complex workflow\n- Multiple calibration points

Single Isotope Dilution Mass Spectrometry (ID1MS):

  • Spike a known amount of OTA-d5 IS into each sample
  • Calculate concentration using analyte/IS response ratio
  • Requires accurately known concentration of OTA-d5 IS [2]

Double Isotope Dilution Mass Spectrometry (ID2MS):

  • Spike OTA-d5 IS into both samples and calibration standards
  • Match analyte/IS ratios between samples and standards
  • Eliminates need for exact knowledge of IS concentration [2]

Multi-point Isotope Dilution Mass Spectrometry (IDnMS):

  • Prepare multiple calibration solutions bracketing expected sample concentrations
  • Determine concentration graphically or computationally
  • Highest accuracy approach for certified reference materials [2]

Method Validation Data

Performance Characteristics with OTA-d5 Internal Standard

Table 1: Method validation parameters for OTA quantification using OTA-d5 internal standard in different matrices

Matrix Linear Range LOQ (LC-MS/MS) Recovery (%) Precision (RSD%) Reference
Corn 0.05-100 ppb 0.06 ppb 89-110% <9% [6]
Oat 0.02-100 ppb 0.02 ppb 94-117% <9% [6]
Grape Juice 0.05-100 ppb 0.05-0.06 ppb 79-109% <15% [6] [5]
Wheat Flour 0.5-100 ppb 0.5 ppb 95-105% <10% [2]
Mouse Tissues 2.35-228.33 ng/g 9.4 ng/g 75-88% <12% [4]

Table 2: Comparison of calibration methods for OTA quantification in flour using OTA-d5 internal standard

Calibration Method Accuracy vs. Certified Value Precision (RSD%) Complexity Recommended Use
External Calibration 18-38% underestimation 5-15% Low Not recommended for complex matrices
ID1MS Within certified range 3-8% Medium Routine analysis
ID2MS Within certified range 2-5% Medium-high High-accuracy applications
ID5MS Within certified range 1-4% High Certified reference material preparation
Recovery and Matrix Effects

The use of OTA-d5 internal standard significantly improves method accuracy by correcting for variable extraction efficiency across different matrices:

  • Cereal grains (corn, oat, wheat): 89-117% recovery [6] [2]
  • Grape juice: 79-109% recovery [6]
  • Mouse tissues: 75-88% recovery (kidney: 87.6%, brain: 79.7%, liver: 76.2%, intestine: 80.2%) [4]
  • Plasma samples: 74.8% recovery [4]

Without internal standard correction, external calibration methods typically underestimate OTA concentration by 18-38% due to matrix suppression effects [2]. The OTA-d5 internal standard effectively compensates for these effects when added prior to sample extraction.

Critical Parameters and Troubleshooting

Experimental Workflow

G OTA-d5 LC-MS/MS Analysis OTA-d5 LC-MS/MS Analysis Sample Preparation Sample Preparation OTA-d5 LC-MS/MS Analysis->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis OTA-d5 LC-MS/MS Analysis->LC-MS/MS Analysis Data Processing Data Processing OTA-d5 LC-MS/MS Analysis->Data Processing Quality Control Quality Control OTA-d5 LC-MS/MS Analysis->Quality Control Add OTA-d5 IS\nbefore extraction Add OTA-d5 IS before extraction Sample Preparation->Add OTA-d5 IS\nbefore extraction Extract with\nACN/H₂O (85:15) Extract with ACN/H₂O (85:15) Sample Preparation->Extract with\nACN/H₂O (85:15) Shake → Centrifuge → Collect Shake → Centrifuge → Collect Sample Preparation->Shake → Centrifuge → Collect Chromatographic\nSeparation (C18) Chromatographic Separation (C18) LC-MS/MS Analysis->Chromatographic\nSeparation (C18) MS Detection\n(ESI+ MRM) MS Detection (ESI+ MRM) LC-MS/MS Analysis->MS Detection\n(ESI+ MRM) System Suitability\nTest System Suitability Test LC-MS/MS Analysis->System Suitability\nTest Calculate OTA/OTA-d5\npeak area ratios Calculate OTA/OTA-d5 peak area ratios Data Processing->Calculate OTA/OTA-d5\npeak area ratios Apply calibration curve Apply calibration curve Data Processing->Apply calibration curve Review QC samples Review QC samples Data Processing->Review QC samples Blank samples Blank samples Quality Control->Blank samples QC at LLOQ, mid, high QC at LLOQ, mid, high Quality Control->QC at LLOQ, mid, high Carryover assessment Carryover assessment Quality Control->Carryover assessment

Troubleshooting Guide
  • Poor Recovery Values:

    • Cause: Incomplete extraction or degradation of analyte
    • Solution: Ensure OTA-d5 IS is added at the beginning of extraction to correct for recovery issues [2]
  • High Background or Interference:

    • Cause: Matrix components co-eluting with analyte
    • Solution: Optimize chromatographic separation; use longer gradient or alternative column chemistry [6]
  • Inaccurate Quantification:

    • Cause: Matrix effects or isotopic bias in internal standard
    • Solution: Use ID2MS or IDnMS calibration approach instead of ID1MS [2]
  • Carryover Between Samples:

    • Cause: Residual analyte in injection system
    • Solution: Implement adequate needle wash steps and longer washout gradients between injections
  • Signal Suppression:

    • Cause: Co-eluting matrix components affecting ionization
    • Solution: OTA-d5 corrects for suppression affecting both native and labeled compound equally [2]

Applications in Research

The OTA-d5 internal standard has been successfully applied in various research contexts:

  • Food Safety Monitoring: Simultaneous determination of OTA and citrinin in chicken and pig feed, cereal-based products, fruits, vegetables, nuts, seeds, and alcoholic beverages [5]
  • Neurodegeneration Research: Quantification of OTA in mouse brain and intestine tissues to study potential parkinsonism effects [4]
  • Cannabis Product Safety: Determination of OTA in cannabis flowers and extracts for consumer protection [7]
  • Regulatory Compliance: Monitoring OTA levels in food commodities to ensure compliance with maximum level regulations [6]

The implementation of OTA-d5 internal standard significantly improves the reliability of data generated in these applications, particularly when trace-level detection is required in complex biological or food matrices.

Conclusion

This compound serves as a robust internal standard for the accurate quantification of native OTA in LC-MS/MS analysis. The protocols outlined in this document provide researchers with comprehensive methodology for implementing this internal standard in various analytical scenarios. The critical considerations for successful application include:

  • Proper calibration strategy selection based on required accuracy level
  • Consistent addition of OTA-d5 prior to extraction to correct for procedural losses
  • Adequate chromatographic separation to minimize matrix effects
  • Rigorous method validation including recovery, precision, and linearity assessment

When properly implemented, methods utilizing OTA-d5 internal standard demonstrate superior accuracy and precision compared to external calibration approaches, particularly in complex sample matrices where ion suppression effects can significantly impact quantification results.

References

Comprehensive Application Notes and Protocols: Stable Isotope Dilution Assay for Ochratoxin A Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ochratoxin A and Stable Isotope Dilution Assay Principles

Ochratoxin A (OTA) is a toxic secondary metabolite produced by various Aspergillus and Penicillium fungal species, particularly Aspergillus ochraceus and Penicillium verrucosum. This mycotoxin exhibits potent nephrotoxic, carcinogenic, and teratogenic properties and has been classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen (possibly carcinogenic to humans). OTA contamination has been documented in a wide range of food commodities, including cereals, coffee, wine, grapes, dried fruits, spices, and pork products, posing significant food safety concerns worldwide. [1] [2]

The Stable Isotope Dilution Assay (SIDA) has emerged as a gold standard method for accurate quantification of OTA in complex food matrices. This methodology employs stable isotopically-labeled analogues of OTA (such as deuterated [[2H5]-OTA] or carbon-13 labeled [U-[13C20]-OTA]) as internal standards that are added to samples at the beginning of the analytical process. The fundamental principle of SIDA relies on the near-identical chemical behavior of the natural analyte and its isotopically-labeled counterpart throughout sample preparation, chromatography, and mass spectrometry, while allowing for distinct mass resolution during mass spectrometric detection. This approach compensates for analyte losses during sample clean-up, matrix effects in ionization, and instrument variability, resulting in superior accuracy and precision compared to traditional quantification methods. [3] [1]

Table 1: Summary of Stable Isotope Labeled Internal Standards for OTA Analysis

Internal Standard Description Mass Shift Applications References
[²H₅]-OTA Deuterated OTA with five deuterium atoms +5 Da General food analysis; method development [3] [4]
U-[¹³C₂₀]-OTA Uniformly carbon-13 labeled OTA +20 Da Total Diet Studies; high-precision analysis [1]
OTA-d4 Deuterated OTA with four deuterium atoms +4 Da Comparative method studies [2]

Materials and Reagents

Chemicals and Standards
  • OTA reference standard (crystalline, ≥95% purity): Prepare stock solution in toluene-acetic acid (99:1, v/v) at approximately 25 μg/mL and calibrate using UV spectrophotometry according to AOAC International Official Methods. [1]
  • Stable isotopically-labeled OTA internal standards: Select from [[2H5]-OTA], [U-[13C20]-OTA], or other commercially available isotopologues. Prepare working solutions in appropriate solvents such as toluene-acetic acid (99:1, v/v) or acetonitrile. [3] [1]
  • HPLC-grade solvents: Acetonitrile, methanol, chloroform, toluene, acetic acid, formic acid. [1]
  • Aqueous solutions: Phosphoric acid-saline solution (33.7 mL phosphoric acid and 18 g NaCl in 1 L water), phosphate-buffered saline (PBS, pH 7.4). [1]
  • Immunoaffinity columns: OchraTest WB columns or equivalent OTA-specific immunoaffinity columns. [1]
Equipment
  • Liquid chromatography system: Ultra-performance liquid chromatography (uPLC) or high-performance liquid chromatography (HPLC) system capable of binary gradient delivery. [1]
  • Mass spectrometer: Tandem mass spectrometer with electrospray ionization (ESI) source and multiple reaction monitoring (MRM) capability. [1] [3]
  • Chromatographic column: Reversed-phase C18 column (e.g., Waters BEH C18, 50 × 2.1 mm, 1.7 μm particle size). [1]
  • Sample preparation equipment: High-speed blender, centrifuge, evaporator (nitrogen blow-down system), vacuum manifold for solid-phase extraction. [1]
  • Laboratory glassware: Silanized glassware to prevent analyte adsorption. [1]

Sample Preparation Protocols

Extraction Procedure

The extraction efficiency of OTA from various food matrices is critical for accurate quantification. The following protocol has been validated for multiple food commodities: [1]

  • Homogenization: Representative food samples should be thoroughly homogenized to ensure sample uniformity.
  • Weighing: Precisely weigh 10 g (±0.1 g) of homogenized sample into a suitable extraction container.
  • Internal standard addition: Add a known quantity of stable isotopically-labeled OTA internal standard (typically 2-10 ng, depending on expected OTA concentration).
  • Liquid extraction: Add 30 mL chloroform and 30 mL phosphoric acid-saline solution to the sample.
  • Homogenization and centrifugation: Homogenize the mixture vigorously for 3-5 minutes, then centrifuge at ≥3000 × g for 10 minutes to separate phases.
  • Phase separation: Carefully collect the bottom chloroform layer using a pasteur pipette or automated liquid handling system.

Note: For liquid samples such as wine, beer, and juice, the extraction procedure is modified: approximately 10 mL of sample is diluted with 50 mL of PBS and spiked with the internal standard, followed by homogenization and centrifugation. [1]

Clean-up and Purification

Immunoaffinity chromatography provides selective extraction of OTA from complex food matrices:

  • Back-extraction: Transfer the chloroform extract to a clean tube and extract three times with 15 mL PBS (pH 7.4).
  • Combine aqueous phases: Pool the resultant three PBS solutions, which now contain the OTA.
  • Immunoaffinity purification: Pass the combined PBS solution through an immunoaffinity column at a controlled flow rate (typically 1-3 mL/minute).
  • Washing: After sample loading, wash the column with 10-20 mL of purified water or recommended wash buffer to remove interfering compounds.
  • Elution: Elite the bound OTA with 4 × 1 mL methanol into a silanized glass tube.
  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitution: Redissolve the residue in 200 μL of acetonitrile-water (1:9, v/v) prior to LC-MS/MS analysis. [1]

G Sample_Prep Sample Preparation Extraction Sample Extraction Sample_Prep->Extraction Homogenize Weigh 10g sample Cleanup Immunoaffinity Clean-up Extraction->Cleanup Add internal std Extract with CHCl₃ Analysis LC-MS/MS Analysis Cleanup->Analysis Elute with MeOH Concentrate End End Analysis->End Start Start Start->Sample_Prep

Figure 1: Sample preparation workflow for Ochratoxin A analysis using stable isotope dilution assay.

LC-MS/MS Analysis

Liquid Chromatography Conditions

Optimal separation of OTA from matrix interferences is achieved using reversed-phase chromatography with the following typical conditions: [1]

  • Column: BEH C18 (50 × 2.1 mm, 1.7 μm) or equivalent

  • Mobile phase A: Water-formic acid (99:1, v/v)

  • Mobile phase B: Acetonitrile-formic acid (99:1, v/v)

  • Flow rate: 0.3 mL/min

  • Column temperature: 30°C

  • Injection volume: 20 μL

  • Gradient program:

    Table 2: LC Gradient Program for OTA Separation

    | Time (min) | % A | % B | Description | |----------------|----------|----------|-----------------| | 0.0 | 90 | 10 | Initial conditions | | 7.0 | 10 | 90 | Linear gradient | | 8.0 | 90 | 10 | Return to initial | | 10.0 | 90 | 10 | Column re-equilibration |

Mass Spectrometric Detection

Tandem mass spectrometry with electrospray ionization in positive mode provides the requisite sensitivity and specificity for OTA detection: [1] [3]

  • Ionization mode: Positive electrospray ionization (ESI+)
  • Source temperature: 120°C
  • Desolvation temperature: 350°C
  • Collision gas: Argon
  • Data acquisition: Multiple reaction monitoring (MRM)

Table 3: MRM Transitions for OTA and Stable Isotope Labeled Internal Standards

Compound Precursor Ion (m/z) Product Ions (m/z) Collision Energy (eV) Function
OTA 404 239 25-30 Quantitation
404 358 20-25 Confirmation
[²H₅]-OTA 409 244 25-30 Internal standard
U-[¹³C₂₀]-OTA 424 250 25-30 Internal standard

Method Validation

Performance Characteristics

Comprehensive validation of the SIDA for OTA should demonstrate the following performance characteristics: [1] [3] [2]

  • Linearity: Calibration curves typically show excellent linearity (r² > 0.995) over the concentration range of 0.25-25 ng/mL.
  • Accuracy: Average recovery of 101% based on analysis of various food products.
  • Precision: Relative standard deviation (RSD) of 3.6-5.5% in inter-assay studies.
  • Sensitivity: Limit of detection (LOD) of 0.5 μg/kg and limit of quantification (LOQ) of 1.4 μg/kg for solid foods.
  • Specificity: No interference from matrix components confirmed by ion ratio monitoring (m/z 239/358 = 1.9 ± 20%).
Quality Assurance Measures

Implement the following quality control procedures to ensure data reliability: [1]

  • System suitability: Verify adequate system performance before sample analysis by injecting a low concentration OTA standard (0.25 ng/mL) with signal-to-noise ratio >10:1.
  • Calibration verification: Include an intermediate-level calibration standard after each sample batch; acceptance criteria: retention time within ±3% and response within ±20% of leading calibration standard.
  • Internal standard recovery: The percentage recovery for U-[13C20]-OTA for each sample should be greater than 15%.
  • Ion ratio confirmation: Maintain ion ratio of 1.9 ± 20% for m/z 239/358 for positive OTA identification.
  • Blank analysis: Include reagent blanks in each batch to control for background contamination.
  • Spiked recovery: Analyze duplicate spiked samples (0.25 ng/g) with each batch; acceptable recovery range: 100% ± 33%.

Table 4: Comparison of SIDA with Other Analytical Methods for OTA Quantification

Method LOD (μg/kg) Accuracy (% Recovery) Precision (% RSD) Advantages Limitations
SIDA-LC-MS/MS 0.5 101 3.6-5.5 High accuracy and precision; compensates for losses and matrix effects Higher cost; requires specialized equipment
LC-Fluorescence Detection 0.1-0.5 Variable (requires recovery correction) 5-15 Good sensitivity; widely available Requires extensive clean-up; susceptible to matrix interferences
ELISA 1-5 Overestimation in some matrices 10-20 High throughput; suitable for screening May overestimate in complex matrices; requires confirmation

Application Examples

Total Diet Studies

The SIDA has been successfully applied to the analysis of OTA in Canadian Total Diet Study composites, demonstrating its utility for surveillance of typical food products 'as consumed'. The method analyzed 140 diet composites, with 73% (102/140) showing detectable OTA levels. Some of the highest OTA concentrations were found in bread samples, highlighting the importance of cereal products as a dietary source of OTA exposure. [1]

Wine and Grape Products

Comparative studies have demonstrated the superiority of SIDA for OTA quantification in wines, grapes, and musts. The method exhibited excellent sensitivity (LOD < 1 ng/L), accuracy (98% recovery), and precision (RSD < 3% repeatability, <4% intermediate reproducibility) in these matrices. The stable isotope dilution approach outperformed diastereomeric dilution assay (DIDA) methods, as immunoaffinity extraction demonstrates exclusive selectivity for natural OTA rather than its diastereomers. [2]

Method Comparison Studies

A comprehensive method comparison study analyzed OTA in various foods (wheat, coffee, sultanas, blood sausages) using SIDA, LC-fluorescence detection, and ELISA. Results obtained by SIDA were closest to the certified contents of OTA reference materials and were therefore established as reference data. The study found that LC-fluorescence detection required solid-phase extraction clean-up and recovery correction to match SIDA data, while ELISA strongly overestimated OTA content in coffee and nutmeg unless immunoaffinity chromatography clean-up was employed. [5]

G cluster_MS MRM Transitions MS Mass Spectrometry Data Data Analysis MS->Data Start Start Start->MS OTA OTA: m/z 404→239 (Quantitation) Start->OTA OTA_conf OTA: m/z 404→358 (Confirmation) Start->OTA_conf IS Internal Std: m/z 409→244 ([²H₅]-OTA) Start->IS OTA->Data OTA_conf->Data IS->Data

Figure 2: LC-MS/MS quantification scheme showing MRM transitions for OTA and internal standard.

Troubleshooting and Technical Notes

  • Matrix effects: Although SIDA compensates for most matrix effects, evaluation of matrix-induced suppression or enhancement should be performed during method development for new sample types.
  • Internal standard selection: U-[13C20]-OTA generally provides superior performance compared to deuterated standards due to minimal chromatographic isotope effects and nearly identical extraction efficiency.
  • Sample storage: Store samples at -20°C in glass containers with Teflon-lined caps to prevent OTA degradation and adsorption.
  • Immunoaffinity column capacity: Do not exceed the binding capacity of immunoaffinity columns (typically 100-200 ng OTA) to ensure quantitative recovery.
  • Chromatographic performance: If peak shape deteriorates, consider adding 1-2% acetic acid to the mobile phase instead of formic acid to enhance ionization while maintaining good chromatography.

References

Principles of the Stable Isotope Dilution Assay (SIDA)

Author: Smolecule Technical Support Team. Date: February 2026

The quantification of OTA using d5-OTA is based on the Stable Isotope Dilation Assay (SIDA) [1]. This method involves adding a known amount of the deuterated internal standard, d5-OTA, to the sample at the very beginning of the extraction process [2].

Because the d5-OTA is chemically identical to the native OTA but has a different mass, it experiences the same losses during sample preparation and the same ionization efficiency in the mass spectrometer. By measuring the ratio of the native OTA signal to the d5-OTA signal, analysts can accurately determine the original concentration of OTA in the sample, compensating for any variability in extraction recovery or instrument performance [2] [1]. This method is considered the gold standard for achieving high accuracy and precision in mycotoxin quantification [2].

Materials and Equipment

Chemical Reagents

  • Analytical Standards: OTA (from Aspergillus ochraceus) and d5-OTA [2] [3] [1].
  • Solvents: HPLC-grade or MS-grade water, acetonitrile, and methanol [2] [3]. Toluene, acetic acid, and ethyl acetate may also be required for standard preparation [3].
  • Buffers and Additives: Formic acid, ammonium acetate, and phosphate buffers (e.g., Na₂HPO₄/NaH₂PO₄) [2] [3].
  • Enzymes: Pancreatin from porcine pancreas for enzymatic digestion of complex matrices [3].
  • Purification: Molecularly Imprinted Solid-Phase Extraction (MISPE) columns (e.g., Affinimip SPE OCHRATOXIN A) are highly recommended for selective clean-up [3].

Instrumentation

  • Ultra-High-Performance Liquid Chromatography (UHPLC) System: Equipped with a reversed-phase C18 column (e.g., HAISIL HL C18, 150 x 4.6 mm, 5 µm) and a column oven set to 40°C [2] [3].
  • Mass Spectrometer: A triple-quadrupole mass spectrometer (e.g., Sciex QTRAP 6500) operating in Selected Reaction Monitoring (SRM) mode with positive electrospray ionization (ESI+) is ideal for high sensitivity [2]. For labs without a mass spectrometer, a High-Performance Liquid Chromatography system with a Fluorescence Detector (HPLC-FLD) is a viable alternative, with excitation at 380 nm and emission at 420 nm [3].

Detailed Experimental Protocol

Step 1: Sample Preparation and Extraction

  • Homogenization: Weigh 5 g of the representative food sample into a centrifuge tube [3].
  • Enzymatic Digestion (for complex matrices): Add 5 mL of phosphate buffer (pH 7.5) and 10 mL of a 1% pancreatin solution. Digest for 1 hour at 37°C under constant shaking [3].
  • Internal Standard Addition: Spike the sample with a known volume of d5-OTA working solution (e.g., 1 µg/mL in acetonitrile) [2].
  • Extraction: Add an appropriate extraction solvent (e.g., acetonitrile). Vortex mix vigorously and then ultrasonicate the sample for 15 minutes at 0°C to enhance analyte recovery [3].

Step 2: Extract Clean-up using MISPE

  • Conditioning: Condition the MISPE column with 3 mL of acetonitrile, followed by 3 mL of deionized water [3].
  • Loading: Load the entire digested and acidified sample extract onto the column [3].
  • Washing: Omit the washing step to maximize OTA recovery, as per the optimized protocol for pig tissues [3].
  • Elution: Elute the purified OTA and d5-OTA with 6 mL of acetic acid/methanol (2:98, v/v) into a clean collection tube [3].
  • Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the dry residue in 100-200 µL of the HPLC mobile phase for analysis [3].

Step 3: UHPLC-MS/MS Analysis

  • Chromatography:
    • Column: C18, maintained at 40°C [2].
    • Mobile Phase A: Water with 10 mM Ammonium Acetate and 0.1% Formic Acid [2].
    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid [2].
    • Gradient: Use a linear gradient from high A to high B. A typical example for HPLC-FLD is an isocratic method of 50% methanol and 50% phosphate buffer (pH 7.5) at a flow rate of 1 mL/min [3].
  • Mass Spectrometry (SRM):
    • Ion Source: ESI positive mode [2].
    • Monitor Transitions: Establish specific precursor-to-product ion transitions for both OTA and d5-OTA. For example, OTA: 404 → 239; d5-OTA: 409 → 244 (exact transitions should be optimized on the specific instrument) [2].

Step 4: Data Processing and Quantification

  • Integrate the peak areas for both native OTA and the d5-OTA internal standard from the SRM chromatograms.
  • Calculate the OTA/d5-OTA peak area ratio for each sample.
  • Use a calibration curve constructed from analyte standards with a constant amount of internal standard to determine the concentration in the sample [2].

Bioanalytical Method Validation

Before applying the method to real samples, its performance must be validated. The table below summarizes key validation parameters based on the searched literature.

Validation Parameter Target Performance Reported Data
Dynamic Range Linear 15.6 - 1000 pg/mL for OTA [2]
Limit of Quantification (LOQ) Signal-to-noise > 10 31.3 pg/mL for OTA [2]
Limit of Detection (LOD) Signal-to-noise > 3 0.001 µg/kg (HPLC-FLD method) [3]
Accuracy 80 - 120% of true value 80 - 120% [2]
Precision ±15% RSD ±15% [2]
Recovery Consistent and high >75% in milk; >89% in pig tissues [2] [3]
Linearity (R²) >0.999 0.9991 - 0.9999 [2]

Discussion and Application Notes

The SIDA using d5-OTA provides a robust and reliable framework for monitoring OTA in various foodstuffs. The logical flow from sample to result and the role of the internal standard are illustrated in the following diagram.

G SIDA Principle & Data Flow A Known amount of d5-OTA is added to sample B d5-OTA co-extracts with native OTA, tracking its losses A->B C UHPLC-MS/MS measures OTA/d5-OTA signal ratio B->C D Calibration Curve (OTA/d5-OTA Ratio vs. Concentration) C->D E Accurate OTA Quantification D->E

  • Advantages of SIDA: The use of d5-OTA as an internal standard is crucial for achieving high accuracy and precision, especially at very low concentrations (pg/mL). It corrects for analyte loss during sample preparation and suppresses matrix effects during ionization in the mass spectrometer [2] [1].
  • Matrix Considerations: This method has been successfully applied to complex matrices including milk, pig muscle, liver, and kidney [2] [3]. The clean-up step (e.g., MISPE) is critical for removing interfering compounds and ensuring method sensitivity and specificity [3].
  • Regulatory Context: The developed method's LOQ of 31.3 pg/mL is well below the regulatory limits set by many countries (e.g., Italy's 1 µg/kg for pig meat) [2] [3], making it fit-for-purpose for monitoring and compliance.

I hope these detailed application notes and protocols are helpful for your research. Should you need further clarification on any of the steps or require assistance with mass spectrometer parameter optimization, please feel free to ask.

References

Comprehensive Application Note: Ochratoxin A-d5 Sample Preparation and Analytical Protocols for Food Safety Testing

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ochratoxin A-d5 and Its Analytical Significance

Ochratoxin A (OTA) is a potent mycotoxin produced by fungi of Aspergillus and Penicillium genera that frequently contaminates various agricultural commodities including cereals, coffee, wine, and animal feed. This toxic compound has been classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen (possibly carcinogenic to humans) and is associated with nephrotoxicity, immunotoxicity, and potential carcinogenicity in humans [1]. The structural similarity of OTA to phenylalanine enables it to inhibit phenylalanine hydroxylase in kidney and liver tissues, thereby disrupting normal protein synthesis and contributing to its organ-specific toxicity [1].

This compound (OTA-d5), a deuterium-labeled stable isotope of OTA, serves as an essential internal standard for accurate quantification of OTA in complex food matrices. This compound features five deuterium atoms replacing hydrogen atoms in the phenylalanine moiety, providing nearly identical chemical properties to native OTA while being distinguishable via mass spectrometry. The synthesis of OTA-d5 was first achieved through a condensation reaction between protected L-d5-phenylalanine and 5-chloro-8-hydroxy-3-methyl-1-oxoisochromane-7-carboxylic acid (ochratoxin α), providing a molecular tracer for the detection and analytical quantification of the natural mycotoxin in food samples [2]. The implementation of OTA-d5 in Stable Isotope Dilution Assay (SIDA) methodologies has significantly enhanced the accuracy and reliability of OTA quantification by compensating for analyte losses during sample preparation and correcting for matrix-induced ionization effects in mass spectrometric detection [2] [3].

Sample Preparation Protocols

General Workflow for OTA-d5 Sample Preparation

The sample preparation process for OTA analysis using OTA-d5 as an internal standard follows a systematic approach to ensure accurate extraction, effective clean-up, and reliable quantification. The following workflow diagram illustrates the key steps in this process:

G cluster_0 Key Considerations Start Start Sample Preparation Weigh Weigh homogenized sample (5±0.1 g) Start->Weigh Spike Spike with OTA-d5 ISTD (typically 0.39 g of 1 μg/mL solution) Weigh->Spike Extract Extract with solvent Spike->Extract Shake Vortex mix (1 min) Orbital shake (450-475 RPM, 1 hr) Extract->Shake Centrifuge Centrifuge (7200 RPM, 10 min) Shake->Centrifuge CleanUp Clean-up: Immunoaffinity Column Centrifuge->CleanUp Note1 • Add OTA-d5 before extraction • Use silanized glassware to prevent adsorption • Maintain consistent pH during extraction • Evaporate and reconstitute if necessary Elute Elute with methanol acetic acid (98:2, v/v) CleanUp->Elute Dilute Dilute with water (1:1 v/v) Elute->Dilute Analyze Analyze by UHPLC-MS/MS Dilute->Analyze

Cereal and Grain Sample Preparation

The analysis of OTA in cereal grains (wheat, barley, corn, etc.) requires a robust extraction and clean-up procedure to overcome the complex matrix effects. The following protocol has been validated for wheat flour samples and can be adapted for other cereal matrices with minor modifications [3]:

  • Sample Homogenization: Grind representative grain samples to a fine powder using a laboratory mill, ensuring particle size uniformity for reproducible extraction.

  • Internal Standard Addition: Accurately weigh 5.0 ± 0.1 g of homogenized sample into a 50 mL polypropylene centrifuge tube. Add 0.39 g (approximately 500 μL) of OTA-d5 internal standard solution (1 μg/mL in acetonitrile) using a gas-tight syringe. Critical step: The internal standard must be added before extraction to correct for any analyte losses during subsequent processing steps [3].

  • Extraction: Add 11.1 g (approximately 13 mL) of extraction solvent (85% acetonitrile in water, v/v) to the sample. Vortex mix vigorously for 1 minute to ensure complete dispersion of the sample. Place the tubes on an orbital shaker and agitate at 450-475 RPM for 60 minutes at ambient temperature.

  • Centrifugation: Centrifuge the extracts at 7200 RPM (approximately 10,000 × g) for 10 minutes to precipitate particulate matter. Carefully collect the supernatant for clean-up.

  • Clean-up Using Immunoaffinity Columns: The extract requires dilution with phosphate-buffered saline (PBS) before clean-up. Transfer 10 mL of the supernatant to a clean tube and add 40 mL of PBS (pH 7.4). Mix thoroughly. Condition the immunoaffinity column (IAC) by passing 10 mL of PBS at a flow rate of 1-2 mL/min. Load the diluted extract onto the conditioned IAC at a controlled flow rate of 1-2 mL/min. Wash the column with 10 mL of purified water to remove interfering matrix components.

  • Elution: Elute OTA and OTA-d5 from the IAC with 1.5 mL of methanol:glacial acetic acid (98:2, v/v) into a silanized glass vial. Add 1.5 mL of purified water to the eluate and mix thoroughly. The sample is now ready for UHPLC-MS/MS analysis [3] [4].

Milk and Dairy Product Sample Preparation

The determination of OTA in milk requires specialized sample preparation due to the high protein and fat content that can interfere with analysis. The following protocol has been optimized for low-level detection of OTA in various milk types (cow, goat, buffalo) [5]:

  • Sample Pretreatment: Thaw frozen milk samples at room temperature and mix thoroughly to ensure homogeneity. For whole milk, warming to 37°C followed by vigorous shaking may be necessary to fully disperse fat components.

  • Internal Standard Addition: Transfer 1.0 mL of milk to a 15 mL polypropylene tube. Add 100 μL of OTA-d5 working solution (1 μg/mL in acetonitrile) to achieve a final concentration of approximately 100 ng/mL in the sample.

  • Protein Precipitation and Extraction: Add 3.0 mL of acetonitrile to the milk sample (final ratio 75% acetonitrile). Vortex mix vigorously for 2 minutes. Sonicate the sample for 10 minutes to enhance protein precipitation and OTA extraction. Centrifuge at 10,000 × g for 10 minutes to pellet precipitated proteins and other insoluble material.

  • Clean-up and Concentration: Transfer the supernatant to a clean tube and evaporate to near dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of methanol:water (50:50, v/v) with 0.1% formic acid. Vortex mix for 30 seconds to ensure complete dissolution.

  • Filtration: Pass the reconstituted extract through a 0.45 μm PVDF centrifugal filter at 10,000 × g for 5 minutes. Transfer the filtrate to a silanized autosampler vial for UHPLC-MS/MS analysis [5].

Coffee Sample Preparation

Coffee presents a particularly challenging matrix for OTA analysis due to its complex composition and the presence of numerous interfering compounds. The following protocol has been successfully applied for OTA quantification in green coffee beans, roasted coffee, and instant coffee products [4]:

  • Sample Grinding and Weighing: Grind coffee beans to a fine powder using a laboratory mill. Weigh 5.0 ± 0.1 g of the ground coffee into a 250 mL blender jar.

  • Internal Standard Addition: Add 0.39 g of OTA-d5 internal standard solution (1 μg/mL in acetonitrile) to the sample.

  • Extraction: Add 200 mL of extraction solvent (84% acetonitrile in water) to the sample. Blend at low speed for 3 minutes to achieve efficient extraction while minimizing heat generation.

  • Filtration and Dilution: Filter the extract through Whatman filter paper. Transfer 100 mL of the filtrate to a clean container and adjust the pH to 7.4 using sodium hydroxide solution. Add 40 mL of phosphate-buffered saline (PBS) to dilute the extract.

  • Clean-up: Centrifuge the diluted extract at 1372 × g for 15 minutes. Filter the supernatant through a 0.45 μm membrane filter. Pass 50 mL of the filtrate through an immunoaffinity column at a flow rate of 1 mL/min.

  • Elution and Preparation for Analysis: Elute OTA and OTA-d5 from the IAC with 1.5 mL of methanol:acetic acid (98:2, v/v). Collect the eluate in a silanized glass vial and add 1.5 mL of deionized water. Mix thoroughly and transfer 100 μL to an autosampler vial for HPLC-FLD or UHPLC-MS/MS analysis [4].

Instrumental Analysis Parameters

UHPLC-MS/MS Conditions

The analysis of OTA and OTA-d5 is optimally performed using UHPLC-MS/MS with selected reaction monitoring (SRM) to achieve the required sensitivity and selectivity. The following parameters have been validated for accurate quantification in complex food matrices [5] [3]:

Table 1: UHPLC-MS/MS Parameters for OTA and OTA-d5 Analysis

Parameter Setting Application Notes
Instrument Platform Sciex QTRAP 6500+ or equivalent High-sensitivity triple quadrupole mass spectrometer
UHPLC System Agilent 1290 Infinity II or equivalent Binary pump with temperature-controlled autosampler
Analytical Column Agilent ZORBAX Eclipse Plus C18 (2.1×150 mm, 3.5 μm) Alternative: Equivalent C18 column with 100 Å pore size
Column Temperature 40°C ±2°C stability required
Mobile Phase A Water with 10 mM ammonium acetate and 0.1% formic acid MS-grade solvents recommended
Mobile Phase B Acetonitrile with 0.1% formic acid MS-grade solvents recommended

| Gradient Program | 0-10 min: 30% B to 95% B 10-12 min: 95% B 12-12.1 min: 95% to 30% B 12.1-15 min: 30% B | Total run time: 15 minutes | | Flow Rate | 0.3 mL/min | Optimal for 2.1 mm ID columns | | Injection Volume | 4-10 μL | Dependent on sensitivity requirements | | Autosampler Temperature | 10°C | Maintains sample integrity | | Ionization Mode | Positive ESI | Heated electrospray ionization | | Ion Source Temperature | 350°C | Optimal desolvation temperature | | Ion Spray Voltage | 5500 V | Compound-dependent optimization needed |

Mass Spectrometric Detection Parameters

The SRM transitions for OTA and OTA-d5 must be carefully optimized to achieve maximum sensitivity and specificity. The following parameters have been validated for food testing applications [5]:

Table 2: SRM Transitions and Mass Spectrometer Parameters for OTA and OTA-d5

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V) Dwell Time (ms) Application
OTA 404.1 239.0 (quantifier) 30 100 Primary quantification
OTA 404.1 358.0 (qualifier) 20 100 Confirmation
OTA-d5 409.1 244.0 (quantifier) 30 100 Internal standard quantification
Curtain Gas 35 psi N/A N/A N/A Interface protection
Collision Gas Medium (8-10 units) N/A N/A N/A CID fragmentation
Ion Source Gas 1 60 psi N/A N/A N/A Nebulizer gas
Ion Source Gas 2 70 psi N/A N/A N/A Heater gas

Calibration Strategies and Quantification Approaches

Comparison of Calibration Methods

The accurate quantification of OTA using OTA-d5 as an internal standard can be achieved through different calibration approaches, each with distinct advantages and limitations. The following diagram illustrates the relationship between these methods:

G cluster_1 Key Findings from Method Comparison Calibration OTA Quantification Methods External External Calibration Calibration->External ID1MS Single Isotope Dilution (ID1MS) Calibration->ID1MS ID2MS Double Isotope Dilution (ID2MS) Calibration->ID2MS ID5MS Quintuple Isotope Dilution (ID5MS) Calibration->ID5MS Results1 Results 18-38% lower than CRM Due to matrix suppression External->Results1 Results2 Accurate but potential 6% bias from isotopic enrichment ID1MS->Results2 Results3 Highest accuracy Within CRM certified range ID2MS->Results3 ID5MS->Results3 Note2 • Isotope dilution methods outperform external calibration • ID2MS and ID5MS provide highest accuracy • ID1MS is simpler but may show minor bias • External calibration significantly affected by matrix effects

Detailed Calibration Protocols

Single Isotope Dilution Mass Spectrometry (ID1MS) provides a straightforward approach for OTA quantification using OTA-d5. In this method, a known amount of OTA-d5 is spiked into the sample before extraction, and the OTA concentration is determined from the ratio of analytical signals from OTA and OTA-d5, along with a predetermined response factor. This approach requires accurate knowledge of the internal standard concentration and assumes consistent instrument response [3].

Double Isotope Dilution Mass Spectrometry (ID2MS) offers enhanced accuracy by eliminating the need to know the exact concentration of the internal standard. This method involves spiking OTA-d5 into both the sample and a calibration standard solution with known OTA concentration. The OTA content in samples is calculated using the following equation:

[ C_{\text{sample}} = C_{\text{standard}} \times \frac{R_{\text{standard}} - R_{\text{blank}}}{R_{\text{sample}} - R_{\text{blank}}} \times \frac{W_{\text{standard}}}{W_{\text{sample}}} ]

where ( C ) represents concentration, ( R ) is the peak area ratio of OTA to OTA-d5, and ( W ) is the weight of standard or sample solution. This method effectively corrects for both sample preparation losses and matrix effects [3].

Multi-point Isotope Dilution Mass Spectrometry (IDnMS) represents the most rigorous approach for highest accuracy quantification. In this method, multiple calibration solutions are prepared with varying OTA to OTA-d5 ratios that bracket the expected ratio in samples. The OTA concentration is determined graphically or through regression analysis of the calibration curve. The quintuple isotope dilution (ID5MS) approach uses five calibration standards with different OTA to OTA-d5 ratios, providing robust compensation for any non-linearity in instrument response [3].

Table 3: Comparison of Calibration Methods for OTA Quantification Using OTA-d5

Method Principles Accuracy Precision Complexity Recommended Use
External Calibration Calibration curve without internal standard Low (18-38% under-estimation) Variable (±15%) Low Screening only
Single Isotope Dilution (ID1MS) Single point calibration with OTA-d5 Medium (potential 6% bias) High (±5%) Medium Routine analysis
Double Isotope Dilution (ID2MS) Exact matching of sample and standard ratios High (within CRM range) Very High (±2%) High Reference methods
Multi-point Isotope Dilution (ID5MS) Multiple calibration points with OTA-d5 Very High (within CRM range) Very High (±1-2%) Very High Certified reference material characterization

Method Validation and Performance Characteristics

Analytical Performance Data

The implementation of OTA-d5 in analytical methods for OTA quantification has demonstrated significant improvements in method performance characteristics. The following table summarizes typical validation parameters achieved with OTA-d5 based methodologies:

Table 4: Method Validation Parameters for OTA Quantification Using OTA-d5 in Different Matrices

Validation Parameter Cereal-Based Foods Milk and Dairy Products Coffee Products Validation Guidelines
Linear Range 0.1-50 μg/kg 0.0156-1 ng/mL 0.5-30 μg/kg Coefficient of determination (R²) >0.999
Limit of Detection (LOD) 0.3 μg/kg 0.005 ng/mL 1.0 μg/kg Signal-to-noise ratio ≥3:1
Limit of Quantification (LOQ) 1.0 μg/kg 0.0156 ng/mL 3.0 μg/kg Signal-to-noise ratio ≥10:1
Accuracy (Recovery) 91-102% 88-120% 85-95% Spiked recovery at multiple levels
Intra-day Precision (RSD) 2-5% 3-8% 4-9% n=6 replicates at LOQ, mid, high levels
Inter-day Precision (RSD) 3-7% 5-12% 6-11% n=18 over 3 days at multiple levels
Matrix Effects -15 to +20% -25 to +35% -20 to +30% Comparison with solvent standards
Quality Control Procedures

Robust quality control measures are essential for maintaining the reliability of OTA quantification using OTA-d5. The following procedures should be implemented in each analytical batch:

  • System Suitability Test: Before sample analysis, inject a standard solution containing OTA and OTA-d5 at mid-calibration level. The retention time shift should be less than ±2%, peak symmetry factor between 0.8-1.2, and signal-to-noise ratio greater than 50:1 for both compounds.

  • Blank Samples: Include method blanks (without internal standard) and procedural blanks (with internal standard but no sample) in each batch to monitor contamination and background interference.

  • Quality Control Samples: Analyze certified reference materials (when available) or spiked quality control samples at low, medium, and high concentrations within each batch. The obtained values should be within ±20% of the certified or spiked values for at least two out of three QC levels.

  • Duplicate Analysis: Analyze at least 10% of samples in duplicate to monitor method precision. The relative percent difference between duplicates should be less than 15% for concentrations above LOQ.

  • Continuing Calibration Verification: Inject a mid-level calibration standard after every 10-15 samples to monitor instrument drift. The calculated concentration should be within ±15% of the expected value [3] [4].

Application Examples and Real-World Data

Occurrence Data in Food Commodities

The application of OTA-d5 based analytical methods has generated reliable occurrence data for OTA in various food commodities. The following table summarizes findings from recent studies:

Table 5: OTA Occurrence in Various Food Commodities Determined Using OTA-d5 Based Methods

Food Commodity Sample Size (n) Positive Samples (%) OTA Concentration Range Regulatory Limit Reference
Cow Milk 38 90% 0.164-0.406 μg/kg 0.05 μg/kg (EU) [5]
Goat Milk 38 90% 0.375-0.406 μg/kg 0.05 μg/kg (EU) [5]
Pasteurized Milk 38 90% 0.081-0.164 μg/kg 0.05 μg/kg (EU) [5]
Black Coffee Beans 18 47% >5 μg/kg (acceptable level) 5 μg/kg (EU) [4]
Green Coffee Beans 8 33.3% >5 μg/kg (acceptable level) 5 μg/kg (EU) [4]
Roasted Coffee 12 25-33.3% >5 μg/kg (acceptable level) 5 μg/kg (EU) [4]
Wheat Flour 8 75% 0.5-4.5 μg/kg 3.0 μg/kg (EU) [3]
Troubleshooting Common Issues

Despite the robustness of OTA-d5 based methods, analysts may encounter specific challenges during implementation:

  • Poor OTA-d5 Recovery: If recovery of OTA-d5 is consistently low (<70%), potential causes include improper storage of the standard solution (should be stored at -80°C in silanized vials), incomplete equilibration with the sample matrix (ensure adequate mixing time after addition), or adsorption to container surfaces (always use silanized glassware).

  • Matrix Effects: Significant signal suppression or enhancement (>25%) indicates inadequate clean-up. Solutions include optimizing the sample to solvent ratio, implementing additional clean-up steps, or using the more robust ID2MS or ID5MS calibration approaches.

  • Chromatographic Issues: Peak tailing or broadening suggests column degradation or inappropriate mobile phase composition. Replace the analytical column if necessary and ensure mobile phases are prepared fresh weekly with LC-MS grade solvents.

  • Sensitivity Problems: Inadequate sensitivity for low-level detection may result from instrument contamination, source deterioration, or inefficient ionization. Regular maintenance of the UHPLC-MS/MS system and optimization of source parameters are recommended [5] [3] [4].

Conclusion

The implementation of This compound as an internal standard has revolutionized the accurate quantification of OTA in complex food matrices. The protocols detailed in this application note provide comprehensive guidance for sample preparation, chromatographic separation, mass spectrometric detection, and data quantification using various isotope dilution approaches. The critical advantages of incorporating OTA-d5 include compensation for analyte losses during sample preparation, correction of matrix-induced ionization effects in mass spectrometry, and improved method accuracy and precision.

The comparison of calibration strategies clearly demonstrates that isotope dilution methods (ID1MS, ID2MS, and ID5MS) significantly outperform external calibration, with ID2MS and ID5MS providing the highest accuracy for compliance and reference methods. The application of these OTA-d5 based protocols to various food commodities has revealed that OTA contamination remains a significant concern in the food supply chain, particularly in milk, coffee, and cereal products, with many samples exceeding regulatory limits in monitoring studies.

Future developments in OTA-d5 applications will likely focus on high-throughput methodologies for large-scale monitoring programs and the expansion to additional conjugated and modified forms of OTA. The continued refinement of these analytical protocols will contribute significantly to global food safety initiatives by providing reliable data for risk assessment and regulatory decision-making.

References

Comprehensive Application Notes and Protocols for Ochratoxin A-d5 LC-MS Method Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Ochratoxin A (OTA) represents a significant food safety concern as a mycotoxin produced by various Aspergillus and Penicillium fungal species, with classification as a Group 2B carcinogen (possibly carcinogenic to humans) by the International Agency for Research on Cancer [1]. The deuterated internal standard Ochratoxin A-d5 (OTA-d5), featuring five deuterium atoms incorporated at the phenyl ring of the phenylalanine moiety, has become an essential analytical tool for accurate quantification of OTA in complex matrices. This stable isotope-labeled analog demonstrates nearly identical chemical behavior to native OTA during sample preparation and chromatographic separation while providing a distinct mass spectrometric signature, thereby enabling precise correction for analyte losses during sample preparation and matrix effects during ionization [2] [1].

The implementation of OTA-d5 as an internal standard has significantly enhanced the reliability of liquid chromatography-mass spectrometry (LC-MS) methods for OTA determination across various applications, including food and feed testing, biological monitoring, and regulatory compliance. These methods require meticulous development and validation to ensure accurate measurement at the stringent regulatory limits established for various commodities, which often range from 0.5-10 μg/kg depending on the matrix and jurisdiction [3] [4]. This document provides comprehensive application notes and detailed protocols to support researchers in developing, validating, and implementing robust LC-MS methods using OTA-d5 for accurate OTA quantification in diverse matrices.

Chemical Properties and Commercial Availability

OTA-d5 is chemically described as N-[[(3R)-5-Chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-yl]carbonyl]-L-(phenyl-d5)alanine and is typically provided as a solution in acetonitrile at various concentrations or as a solid powder for laboratory use [5] [2]. The molecular formula is C₂₀H₁₃D₅ClNO₆ with a molecular weight of 408.8 g/mol, and it features five deuterium atoms replacing hydrogen atoms specifically on the phenyl ring of the phenylalanine moiety, resulting in a mass shift of +5 Da compared to native OTA [2]. This strategic deuterium placement maintains nearly identical chromatographic behavior and extraction characteristics while providing a clear mass distinction for MS detection.

Table 1: Commercial Sources and Specifications of this compound

Supplier Catalog Number Concentration/Form Solvent Storage Conditions
Sigma-Aldrich 32245 10 μg/mL, analytical standard Acetonitrile -20°C
SynZeal SZ-O037D01 Solid, synthesis on demand N/A Ambient (shipping)
Toronto Research Chemicals Not specified 0.5 mg powder Solid -80°C (after preparation)

The certificate of analysis provided with commercial OTA-d5 standards typically includes detailed characterization data, including purity assessment, concentration verification, and compliance statements with regulatory guidelines. For traceable reference standards, further comparability to pharmacopeial standards (USP or EP) may be established based on feasibility assessments [2]. Proper storage conditions are critical for maintaining standard integrity, with most suppliers recommending storage at -20°C for ready-to-use solutions and -80°C for stock solutions prepared in laboratory settings [5] [1].

LC-MS Method Development

Liquid Chromatography Parameters

Chromatographic separation of OTA and OTA-d5 requires optimization to achieve adequate resolution from matrix interferences while maintaining efficient ionization. Based on published methods, reversed-phase chromatography with C18 or similar stationary phases provides excellent separation for these analytes. The mobile phase typically consists of water with volatile additives such as ammonium acetate and formic acid (mobile phase A) and acetonitrile with formic acid (mobile phase B) [1]. The addition of 0.1% formic acid enhances ionization efficiency in positive electrospray ionization mode by promoting protonation of the analytes.

Table 2: Optimized LC Conditions for OTA-d5 Analysis

Parameter Recommended Conditions Alternative Options
Column C18 (100 × 2.1 mm, 1.7-1.8 μm) C8 or phenyl-hexyl columns
Mobile Phase A 10 mM ammonium acetate + 0.1% formic acid in water 0.1% formic acid in water
Mobile Phase B 0.1% formic acid in acetonitrile Acetonitrile or methanol with 0.1% formic acid
Gradient Program 30-95% B over 5-10 minutes 20-100% B depending on matrix
Flow Rate 0.3-0.4 mL/min 0.2-0.5 mL/min
Column Temperature 40°C 35-45°C
Injection Volume 5-10 μL 1-20 μL depending on sensitivity needs
Run Time 10 minutes 8-15 minutes

Research by Rutrin et al. demonstrated that optimal separation for OTA analysis in cereals was achieved using a mobile phase ratio of 30:70 (0.1% formic acid in water:acetonitrile) with detection in negative ionization mode for conventional OTA analysis, though positive mode is typically used when OTA-d5 is deployed as an internal standard [4]. The gradient elution program should be optimized to ensure that OTA and OTA-d5 elute at consistent retention times with symmetric peak shapes and sufficient separation from matrix components that may cause ion suppression or enhancement.

Mass Spectrometry Parameters

Mass spectrometric detection of OTA and OTA-d5 typically employs electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM) for optimal sensitivity and selectivity. The deuterated internal standard fragments similarly to native OTA but produces distinct product ions that are 5 Da higher, allowing unambiguous identification and accurate quantification.

Table 3: Optimized MS Parameters for OTA and OTA-d5 Analysis

Parameter OTA OTA-d5
Precursor Ion (m/z) 404.1 409.1
Product Ion 1 (Quantifier) 239.0 244.0
Product Ion 2 (Qualifier) 102.9 102.9
Collision Energy (V) 15-25 (quantifier), 30-40 (qualifier) 15-25 (quantifier), 30-40 (qualifier)
Declustering Potential (V) 80-120 80-120
Entrance Potential (V) 10 10
Cell Exit Potential (V) 10-15 10-15
Ionization Mode Positive ESI Positive ESI
Ion Source Temperature 500-600°C 500-600°C
Ion Spray Voltage 5500 V 5500 V
Curtain Gas 25-35 psi 25-35 psi
Collision Gas Medium Medium

The mass spectrometer should be calibrated and tuned according to manufacturer specifications to ensure optimal sensitivity. The quantifier ion transition (404.1→239.0 for OTA; 409.1→244.0 for OTA-d5) is typically used for quantification, while the qualifier ion transition (404.1→102.9 for OTA; 409.1→102.9 for OTA-d5) provides confirmation through consistent ion ratios [1] [6]. Method development should include optimization of collision energies for each transition to maximize signal-to-noise ratios while maintaining consistent ion ratios across the calibration range.

G cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry (ESI+) cluster_OTA OTA Transitions cluster_OTAd5 OTA-d5 Transitions (ISTD) LC_MS_Workflow OTA-d5 LC-MS/MS Analysis Workflow LC1 Column: C18 (100×2.1mm, 1.7µm) LC_MS_Workflow->LC1 LC2 Mobile Phase A: 10mM Ammonium Acetate + 0.1% Formic Acid LC1->LC2 LC3 Mobile Phase B: 0.1% Formic Acid in Acetonitrile LC2->LC3 LC4 Gradient: 30% to 95% B in 5-10 min LC3->LC4 LC5 Flow Rate: 0.3-0.4 mL/min LC4->LC5 LC6 Column Temperature: 40°C LC5->LC6 MS_params Source Parameters: Temp: 500-600°C Voltage: 5500V Collision Gas: Medium LC6->MS_params OTA1 Q1: m/z 404.1 Q3: m/z 239.0 (Quantifier) OTA2 Q1: m/z 404.1 Q3: m/z 102.9 (Qualifier) OTAd5_1 Q1: m/z 409.1 Q3: m/z 244.0 (Quantifier) OTAd5_2 Q1: m/z 409.1 Q3: m/z 102.9 (Qualifier) MS_params->OTA1 MS_params->OTA2 MS_params->OTAd5_1 MS_params->OTAd5_2

Figure 1: LC-MS/MS Analytical Workflow for OTA-d5

Method Validation

Method validation establishes that the analytical procedure is suitable for its intended purpose and demonstrates reliability, accuracy, and precision throughout the application range. The use of OTA-d5 as an internal standard significantly enhances method performance by correcting for variabilities in sample preparation, matrix effects, and instrumental response [1].

Performance Characteristics

Linearity should be demonstrated across the expected concentration range, typically from the limit of quantitation (LOQ) to at least 10-20 times the expected concentration in samples. The correlation coefficient (r²) should be ≥0.99, with back-calculated calibration standard concentrations within ±15% of nominal values (±20% at the LOQ). The calibration model (linear or quadratic) should be selected based on the performance across the concentration range, with the simplest model providing adequate fit being preferred.

Accuracy and precision should be established using quality control samples prepared at multiple concentration levels (low, medium, high) across at least three separate runs. Accuracy is expressed as percentage recovery and should be within 80-120% for all concentration levels, with precision (expressed as %RSD) not exceeding 15% for intra-day and inter-day variations [1] [4]. The use of OTA-d5 as an internal standard typically improves both accuracy and precision by correcting for analyte losses and matrix effects.

Table 4: Method Validation Parameters and Acceptance Criteria

Parameter Experimental Procedure Acceptance Criteria
Linearity Minimum of 5 calibration levels + blank r² ≥ 0.99; residuals ≤ ±15%
Accuracy QC samples at 3 levels (n=6 each) Recovery 80-120%

| Precision | Intra-day: n=6 at 3 levels Inter-day: n=18 at 3 levels over 3 days | RSD ≤ 15% | | LOD | Signal-to-noise ratio 3:1 or based on calibration | Sufficient for intended application | | LOQ | Signal-to-noise ratio 10:1, with accuracy 80-120% and RSD ≤ 20% | Sufficient for intended application | | Selectivity/Specificity | Analysis of blank matrix from 6 different sources | No interference ≥20% of LOQ | | Matrix Effect | Post-column infusion; post-extraction addition | Matrix factor 0.8-1.2; RSD ≤ 15% | | Carryover | Injection of blank after high calibration standard | ≤20% of LOD | | Stability | Short-term, long-term, freeze-thaw, processed | Change ≤15% from initial |

Selectivity must be demonstrated by analyzing blank matrix samples from at least six different sources to show the absence of interfering components at the retention times of OTA and OTA-d5. For methods analyzing multiple mycotoxins, cross-talk between MRM channels should be evaluated and minimized. Matrix effects should be quantified using the post-extraction addition method, calculating the matrix factor as the peak area in the presence of matrix divided by the peak area in neat solution [1]. The internal standard-normalized matrix factor should have a %RSD ≤15%.

Limits of Detection and Quantification

The limit of detection (LOD) and limit of quantification (LOQ) are critical validation parameters that determine the smallest detectable and quantifiable amounts of analyte, respectively. According to the Clinical and Laboratory Standards Institute (CLSI) EP17 guidelines, LOD is defined as the lowest analyte concentration likely to be reliably distinguished from the limit of blank (LoB) and at which detection is feasible, while LOQ is the lowest concentration at which the analyte can be reliably detected and at which predefined goals for bias and imprecision are met [7].

For OTA analysis using OTA-d5 as internal standard, LOD values of 0.02 μg/kg have been reported in pig kidney and rye flour matrices, with LOQ values typically ranging from 0.05-0.5 μg/kg depending on the matrix and method [6] [4]. The LOD can be determined using the signal-to-noise ratio approach (typically 3:1) or based on the standard deviation of the response and the slope of the calibration curve, while the LOQ is typically defined as the lowest concentration that can be quantified with an accuracy of 80-120% and precision RSD ≤20% at a signal-to-noise ratio of 10:1 [7].

Detailed Protocols

Sample Preparation Protocol

Materials and Reagents: OTA-d5 internal standard working solution (typically 1 μg/mL in acetonitrile), acetonitrile (HPLC grade), water (HPLC grade), formic acid (MS grade), ammonium acetate (MS grade), QuEChERS extraction salts (optional), and appropriate dispersive solid-phase extraction (d-SPE) clean-up sorbents if needed [3] [1].

Procedure:

  • Weighing: Accurately weigh 2.0 ± 0.1 g of homogenized sample into a 50-mL centrifuge tube.
  • Internal Standard Addition: Add appropriate volume of OTA-d5 working solution to achieve final concentration of 1-5 μg/kg in sample.
  • Extraction: Add 10 mL of extraction solvent (acetonitrile/water/formic acid, 80:19:1, v/v/v).
  • Shaking: Vortex vigorously for 1 minute, then shake on mechanical shaker for 20 minutes.
  • Centrifugation: Centrifuge at ≥4000 × g for 5 minutes.
  • Clean-up (if required): Transfer 1 mL of supernatant to d-SPE tube containing 150 mg MgSO₄, 50 mg C18, and 25 mg PSA. Vortex for 1 minute and centrifuge at ≥4000 × g for 5 minutes.
  • Dilution: Transfer 0.5 mL of cleaned extract to autosampler vial and dilute with 0.5 mL of water.
  • Analysis: Inject 5-10 μL into LC-MS/MS system.

Notes: For fatty matrices, additional clean-up with freezing-out may be necessary. Transfer supernatant after extraction to a tube and freeze at -20°C for 1 hour, then filter the partially frozen extract before clean-up or analysis [3].

LC-MS/MS Analysis Protocol

Instrument Setup:

  • LC System: UHPLC system capable of binary gradient delivery
  • MS System: Triple quadrupole mass spectrometer with ESI source
  • Column: C18 (100 × 2.1 mm, 1.7-1.8 μm)
  • Mobile Phase A: 10 mM ammonium acetate + 0.1% formic acid in water
  • Mobile Phase B: 0.1% formic acid in acetonitrile
  • Flow Rate: 0.3 mL/min
  • Column Temperature: 40°C
  • Injection Volume: 5 μL
  • Autosampler Temperature: 10°C

Gradient Program:

  • 0.0-1.0 min: 30% B
  • 1.0-6.0 min: 30-95% B (linear gradient)
  • 6.0-8.0 min: 95% B
  • 8.0-8.1 min: 95-30% B
  • 8.1-10.0 min: 30% B (re-equilibration)

MS Parameters:

  • Ionization Mode: Positive electrospray (ESI+)
  • Ion Source Temperature: 550°C
  • Ion Spray Voltage: 5500 V
  • Curtain Gas: 30 psi
  • Collision Gas: Medium
  • MRM Transitions: As detailed in Table 3

Quantification:

  • Prepare calibration standards in appropriate matrix at concentrations spanning the expected range (e.g., 0.1-20 μg/kg).
  • Add OTA-d5 internal standard to all calibration standards, quality controls, and samples at the same concentration.
  • Inject calibration standards, quality controls, and samples in sequence.
  • Calculate response factors as (OTA area/OTA-d5 area) for each calibration level.
  • Generate calibration curve by plotting response factor against concentration using linear regression with 1/x weighting.
  • Calculate sample concentrations using the calibration curve.

Applications in Various Matrices

The OTA-d5 LC-MS method has been successfully applied to diverse matrices, demonstrating its versatility across food safety, regulatory monitoring, and research applications. In cereal-based products, the method achieved an LOQ of 0.5 μg/kg with recoveries of 72.5-116.6%, well below the regulatory limits established by the European Commission (3-5 μg/kg for cereals) [4]. For animal feed analysis, a QuEChERS-based extraction method without additional clean-up achieved LOQs suitable for detecting OTA at concentrations below regulatory limits, with OTA detected in more than 50% of chicken and pig feed samples at concentrations up to 5.60 μg/kg [3].

In milk and dairy products, a highly sensitive UHPLC/MS-SRM method utilizing OTA-d5 as internal standard achieved remarkably low LOQs of 31.3 pg/mL (0.0313 μg/kg), significantly below the European Union limit of 50 pg/mL for AFM1 in milk [1]. This method required only 1 mL of milk and demonstrated the simultaneous presence of multiple mycotoxins in commercial milk samples. For pig kidney and rye flour, an LC/MS/MS method with methyl ester derivatization achieved an LOD of 0.02 μg/kg, confirming the method's suitability for monitoring OTA in animal tissues and cereal products [6].

Figure 2: Application Matrices for OTA-d5 LC-MS/MS Methods

Troubleshooting and Technical Notes

Reduced Sensitivity:

  • Check MS calibration and source contamination
  • Verify LC system for retention time shifts and peak broadening
  • Prepare fresh mobile phases and standards
  • Check injection volume accuracy

Poor Chromatography:

  • Replace guard column if present
  • Condition analytical column with multiple injections
  • Check mobile phase pH and composition
  • Verify column temperature stability

Inaccurate Quantification:

  • Verify internal standard addition accuracy and mixing
  • Check calibration curve fit and weighting
  • Assess potential matrix effects using post-column infusion
  • Confirm standard preparation accuracy

Maintenance Schedule:

  • Daily: Check system pressure, inject QC standards, clean injection needle
  • Weekly: Clean source, replace mobile phase filters, back-flush column if needed
  • Monthly: Perform full MS calibration, replace guard column

Conclusion

The implementation of OTA-d5 as an internal standard in LC-MS methods for ochratoxin A analysis provides a robust approach for accurate quantification across diverse matrices. The detailed protocols and application notes presented herein offer researchers a comprehensive framework for method development, validation, and implementation. The use of stable isotope-labeled internal standards represents the current gold standard in mycotoxin analysis, enabling correction for variable extraction efficiency, matrix effects, and instrument fluctuations. When properly validated, these methods provide the sensitivity, accuracy, and precision necessary for compliance with regulatory limits, food safety monitoring, and research applications requiring reliable OTA quantification.

References

Ochratoxin A-d5 in human exposure assessment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ochratoxin A-d5

Ochratoxin A (OTA) is a mycotoxin produced by Aspergillus and Penicillium species, contaminating various foodstuffs like cereals, coffee, wine, and pork products [1]. Human exposure is widespread and continuous, with OTA detected in a high percentage of blood serum samples from healthy populations globally [2]. OTA is of significant public health concern due to its potentially carcinogenic (Group 2B), nephrotoxic, neurotoxic, and immunotoxic properties [2] [1]. Accurate assessment of human exposure is crucial for understanding its health impacts.

This compound, a stable isotope-labeled internal standard, is paramount for reliable human biomonitoring. Its core application is in Stable Isotope Dilution Assays (SIDA), where it corrects for analyte losses during sample clean-up and compensates for matrix effects during mass spectrometric analysis, thereby achieving superior accuracy and precision compared to traditional methods [3].


Analytical Methodologies and Validation

Sample Preparation and Clean-up

Proper sample preparation is critical for the accurate determination of OTA in complex biological matrices. The following protocol is adapted from published methodologies for food and human urine analysis [3] [4].

  • 1. Synthesis of this compound: The internal standard is synthesized by acid hydrolysis of unlabeled OTA to produce ochratoxin α, which is then coupled with [²H₅]-L-phenylalanine [3].
  • 2. Extraction: For food samples, homogenize the sample and extract with an aqueous organic solvent (e.g., acetonitrile/water or methanol/water mixture). For human urine, apply Salting-Out Liquid-Liquid Extraction (SALLE). A recommended protocol involves adding a suitable salt to the urine sample to induce phase separation of a water-miscible organic solvent [4].
  • 3. Clean-up: Purify the extract using Immunoaffinity Chromatography (IAC) columns specific for OTA or Solid-Phase Extraction (SPE) on silica or other sorbents. IAC offers superior selectivity for OTA and its analogs [3].
Instrumental Analysis via LC-MS/MS

The use of this compound is most effective when coupled with Liquid Chromatography-Tandem Mass Spectrometry.

  • Chromatography: A Hypersil Gold aQ column is reported as an effective choice for separating a wide range of mycotoxins and pesticides. Use a mobile phase gradient of water and acetonitrile, both modified with acids like formic or acetic acid, to enhance ionization [4].
  • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The stable isotope label (deuterium) causes a predictable mass shift, allowing independent monitoring of the native analyte (OTA) and the internal standard (OTA-d5). This setup reliably corrects for signal suppression or enhancement.
Method Validation Data

Robust method validation ensures reliability. Key performance characteristics for an OTA-d5 SIDA are summarized below.

Table 2: Validation Parameters for an OTA-d5 SIDA in Food Analysis

Parameter Result Description
LOD/LOQ 0.5 / 1.4 µg/kg Demonstrates high sensitivity [3]
Precision (Inter-assay) CV of 3.6% Excellent reproducibility [3]
Accuracy (Bias) 2.1% from certified values High accuracy confirmed with reference materials [3]

Table 3: Biomonitoring Data from Human Urine Studies (using modern multi-analyte methods)

Analyte Class Specific Analytic Detection Rate Notes
Mycotoxins Ochratoxin A (OTA) 51% Most detected mycotoxin [4]
Deoxynivalenol (DON) 33% Second most detected mycotoxin [4]
Pesticides Organophosphates 82% High exposure prevalence [4]
Pyrethroids 42% Significant exposure prevalence [4]

Experimental Workflow and Signaling Pathways

The following diagram illustrates the complete experimental workflow for human biomonitoring of OTA using OTA-d5, from sample collection to data analysis.

G cluster_sida SIDA Quantification Principle Start Sample Collection SP Sample Preparation Start->SP IS Add Internal Standard (OTA-d5) SP->IS Extraction Extraction (SALLE for urine) IS->Extraction CleanUp Clean-up (IAC or SPE) Extraction->CleanUp LCMS LC-MS/MS Analysis CleanUp->LCMS Data Data Acquisition & Quantification LCMS->Data Ratio Measure OTA/OTA-d5 Response Ratio Data->Ratio MRM Data End Exposure Assessment Conc Calculate OTA Concentration Ratio->Conc Conc->End

The potential mechanism of OTA toxicity at the cellular level, which biomonitoring helps to study, is visualized below.

G cluster_effects Molecular & Cellular Effects cluster_outcomes Potential Health Outcomes OTA Ochratoxin A Exposure (Dietary/Inhalation) Bio Systemic Bioavailability OTA->Bio Cell Cellular Uptake Bio->Cell OX Oxidative Stress (DNA Damage) Cell->OX PS Inhibition of Protein Synthesis Cell->PS AP Induction of Apoptosis/Necrosis Cell->AP Nephro Nephrotoxicity (e.g., Balkan Endemic Nephropathy) OX->Nephro Cancer Carcinogenicity (Renal Tumors) OX->Cancer Neuro Neurotoxicity OX->Neuro Proposed Link Immuno Immunosuppression PS->Immuno AP->Immuno


Application Notes for Researchers

  • Matrix Selection: Urine is a preferred matrix for large-scale biomonitoring due to non-invasive collection. OTA in urine has been shown to be a better indicator of recent exposure than plasma [2]. Blood serum/plasma remains valuable for assessing cumulative exposure and body burden, as OTA has a long half-life in blood and can be detected in over 50% of samples in some populations [2] [5].
  • Co-Exposure Assessment: Modern human biomonitoring should move beyond single compounds. Develop and apply multi-analyte methods that can simultaneously quantify OTA, other mycotoxins (e.g., deoxynivalenol, aflatoxins), and prevalent pesticides (e.g., organophosphates, pyrethroids) from a single urine sample to gain a holistic view of exposure [4].
  • Quality Control: In every batch of samples, include reagent blanks, spiked quality control samples (e.g., blank matrix spiked with known amounts of OTA and OTA-d5), and if available, certified reference materials to monitor analytical performance and ensure data integrity over time.

Conclusion

The use of this compound as an internal standard in Stable Isotope Dilution Assays coupled with LC-MS/MS represents the gold standard for accurate and precise quantification of Ochratoxin A in human biomonitoring studies. Its ability to correct for analytical variances ensures reliable exposure data, which is fundamental for understanding the public health implications of OTA. Future directions should focus on expanding multi-analyte panels to assess co-exposure and applying these robust methods in large-scale epidemiological studies.


References

Comprehensive Application Notes and Protocols: Ochratoxin A-d5 for Mycotoxin Analysis in Milk Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ochratoxin A Contamination in Dairy Products

Ochratoxin A (OTA) represents a significant food safety concern as a potent nephrotoxic, hepatotoxic, and immunotoxic mycotoxin produced by various Aspergillus and Penicillium species. OTA contamination in milk can occur either directly through contaminated feed consumed by dairy animals or indirectly via carry-over from animal metabolism, though the latter is less common due to OTA's rapid detoxification in ruminant systems [1]. The potential human health impacts of OTA exposure include associations with renal diseases and classification as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer [2] [3]. The presence of OTA in milk and dairy products poses particular concern for vulnerable populations, especially children, who constitute primary consumers of these products. Regulatory agencies worldwide have established strict limits for OTA in various food matrices, with the European Union setting specific maximum levels for contaminants in foodstuffs [4]. These regulations necessitate robust, sensitive, and accurate analytical methods for OTA monitoring in complex food matrices like milk, which presents significant analytical challenges due to its high protein and fat content that can interfere with mycotoxin detection.

The utilization of stable isotope-labeled internal standards such as Ochratoxin A-d5 has revolutionized the accuracy and reliability of mycotoxin analysis in complex matrices. This compound contains five deuterium atoms incorporated into the phenylalanine moiety, providing nearly identical chemical properties to native OTA while being distinguishable via mass spectrometry [5]. This molecular similarity ensures that OTA-d5 experiences virtually the same extraction efficiency, matrix effects, and chromatographic behavior as the native analyte, thereby compensating for procedural losses and matrix-induced suppression or enhancement effects during mass spectrometric analysis. The implementation of stable isotope dilution assays (SIDA) has become increasingly recognized as the gold standard approach for accurate mycotoxin quantification, particularly for regulatory compliance and exposure assessment studies where measurement precision is paramount.

This compound Properties and Analytical Role

Chemical Characteristics and Specifications

This compound (C~20~H~13~D~5~ClNO~6~) is a deuterium-labeled analog of native ochratoxin A with molecular weight of 408.83 g/mol. The compound features five deuterium atoms specifically incorporated into the phenylalanine aromatic ring, replacing all five hydrogen atoms in the phenyl moiety [5]. This strategic labeling position maintains nearly identical chemical behavior to the native compound while providing a distinct mass difference for mass spectrometric differentiation. Commercially available OTA-d5 is typically supplied as analytical standard solutions at precise concentrations, commonly 10 μg/mL in acetonitrile, which are optimized for direct use in analytical applications [5]. These solutions are characterized by high chemical purity and are specifically validated for employment in both HPLC and GC applications, providing versatility across different analytical platforms.

The structural integrity of the OTA-d5 molecule ensures that its physicochemical properties, including chromatographic retention, extraction efficiency, and derivatization behavior, mirror those of native OTA with minimal isotopic effect. The deuterium substitution does not significantly alter the polarity, solubility, or ionization characteristics of the molecule, which is crucial for its performance as an internal standard. However, the mass difference of 5 Da provides sufficient separation in mass analyzers to prevent significant cross-talk between analyte and internal standard channels while maintaining comparable retention times that facilitate accurate peak assignment and integration.

Function in Quantitative Analysis

The primary function of OTA-d5 in analytical methods is to serve as an ideal internal standard for stable isotope dilution assays, which represent the state-of-the-art approach for accurate mycotoxin quantification. When added to samples at the initial preparation stage, OTA-d5 corrects for multiple variables throughout the analytical process: extraction efficiency variations, volume transfer inaccuracies, matrix-induced ionization effects in LC-MS/MS, and instrumental response fluctuations [5]. This correction capability is particularly valuable in complex matrices like milk, where fat and protein content can significantly influence extraction recovery and cause substantial matrix effects during mass spectrometric analysis.

The deuterium labeling enables clear discrimination between the internal standard and native OTA based on their mass-to-charge ratios, allowing simultaneous monitoring of both compounds during a single chromatographic run. This simultaneous analysis eliminates uncertainties associated with run-to-run variation and provides a reliable reference for quantification even in challenging matrices. The use of OTA-d5 facilitates method validation by providing accurate recovery data and enables compliance with rigorous quality control requirements established by regulatory bodies and proficiency testing programs. For these reasons, methods incorporating stable isotope-labeled internal standards like OTA-d5 are increasingly required by reference laboratories and for method standardization across different laboratories.

Analytical Techniques for Ochratoxin A Detection

Overview of Methodologies

The analysis of Ochratoxin A in milk employs a diverse range of analytical techniques spanning from traditional chromatographic methods to emerging rapid detection technologies. Each methodology offers distinct advantages and limitations, making them suitable for different application scenarios from high-throughput screening to confirmatory analysis. High-performance liquid chromatography coupled with fluorescence detection (HPLC-FLD) represents one of the most established techniques, leveraging the native fluorescence of OTA for sensitive detection with limits of quantification adequate for regulatory compliance [4] [6]. For enhanced specificity and confirmatory analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the benchmark technique, offering superior selectivity, the ability to detect multiple mycotoxins simultaneously, and unequivocal confirmatory capability based on transition ion ratios [4].

For situations requiring rapid screening without sophisticated instrumentation, immunoassay-based techniques such as enzyme-linked immunosorbent assay (ELISA) and lateral flow immunoassays (LFIAs) provide cost-effective alternatives with minimal sample preparation [7] [8]. These immunoassays are particularly valuable for preliminary screening at production facilities or for field testing where portability and speed are prioritized over ultimate accuracy. Recently, biosensor technologies incorporating novel recognition elements like aptamers and molecularly imprinted polymers have emerged as promising alternatives, offering potential for real-time monitoring, integration with smartphone readouts, and artificial intelligence-assisted interpretation [4]. The optimal method selection depends on multiple factors including required sensitivity, sample throughput, available instrumentation, operator expertise, and analytical purpose (screening vs. confirmatory analysis).

Performance Comparison of Analytical Techniques

Table 1: Comparison of Major Analytical Techniques for Ochratoxin A Detection in Food Matrices

Technique Limit of Detection Quantification Range Analysis Time Advantages Limitations
HPLC-FLD 0.05-0.1 μg/kg 0.1-50 μg/kg 30-45 min High sensitivity for OTA; robust and reproducible; lower operational cost Limited multiplexing capability; requires derivatization for optimal sensitivity; less specific
LC-MS/MS 0.01-0.05 μg/kg 0.05-100 μg/kg 20-30 min Gold standard for confirmatory analysis; multi-mycotoxin capability; high specificity and sensitivity High instrumentation cost; requires skilled operators; matrix effects can be significant
ELISA 0.08-0.2 μg/kg 0.2-5 μg/kg 2-3 hours High throughput; cost-effective for multiple samples; minimal equipment needs Matrix interference issues; single-analyte focus; cross-reactivity concerns
Lateral Flow Immunoassays 0.011-0.5 μg/kg 0.5-50 μg/kg 10-20 min Rapid analysis; user-friendly; suitable for on-site testing Semi-quantitative at best; limited dynamic range; batch-to-batch variability
Emerging Biosensors 0.001-0.01 μg/kg 0.01-10 μg/kg 5-15 min Ultra-sensitive; potential for continuous monitoring; portable systems Limited commercial availability; reproducibility challenges; not yet standardized

Performance characteristics compiled from multiple sources [4] [7] [8]

The data in Table 1 illustrates the trade-offs between different analytical approaches. While LC-MS/MS offers the best overall performance in terms of sensitivity and specificity, it requires substantial capital investment and technical expertise. HPLC-FLD provides an excellent balance between sensitivity, cost, and reliability for laboratories with established chromatography infrastructure. Immunoassay methods offer practical solutions for high-throughput screening but may require confirmatory analysis by chromatographic techniques for regulatory compliance. The emerging biosensor technologies demonstrate remarkable potential for future applications, with some systems achieving limits of detection as low as 11 pg/mL (0.011 μg/kg) [8], which surpasses traditional methods, though these technologies are not yet widely implemented in routine testing laboratories.

Detailed Protocol: HPLC-FLD with Immunoaffinity Cleanup

Sample Preparation and Extraction

The sample preparation procedure begins with accurate weighing of 10 g (± 0.1 g) of homogenized milk sample into a 50 mL polypropylene centrifuge tube. For quantitative accuracy, add 100 μL of OTA-d5 working solution (100 ng/mL in acetonitrile) to achieve a final concentration of 1 ng/mL in the sample, representing the internal standard. The extraction is performed by adding 20 mL of acidified acetonitrile:water (60:40, v/v) mixture with 1% formic acid, which effectively precipitates proteins while ensuring efficient OTA extraction from the milk matrix. The mixture is vigorously shaken for 3 minutes using a vortex mixer, followed by ultrasonic extraction for 15 minutes in a water bath maintained at 40°C. This ultrasonic treatment enhances extraction efficiency by facilitating solvent penetration into the matrix and disrupting protein-mycotoxin interactions.

Following extraction, samples are centrifuged at 5,000 × g for 10 minutes at 4°C to achieve clear phase separation. The supernatant is carefully collected, and a 2 mL aliquot is diluted with 18 mL of phosphate-buffered saline (PBS, pH 7.4) to reduce the organic solvent content before the clean-up step. This dilution is critical to maintain the binding capacity of the immunoaffinity columns, as high organic solvent concentrations can compromise antibody-antigen interactions. The entire extraction procedure should be performed under controlled light conditions to prevent potential photodegradation of OTA, and samples should be maintained at 4°C throughout the process to enhance stability.

Sample Cleanup Using Immunoaffinity Columns

The extract cleanup utilizes ochratoxin-specific immunoaffinity columns (e.g., OCHRAPREP, RIDA Ochratoxin A column, or equivalent) containing monoclonal antibodies selectively binding OTA [7]. The columns are preconditioned with 10 mL of PBS (pH 7.4) at a flow rate not exceeding 3 mL/min to activate the antibody binding sites. The diluted extract is then passed through the column at a controlled flow rate of 1-2 mL/min, facilitated either by gravity flow or using a vacuum manifold system. This controlled flow rate is essential to ensure sufficient contact time between the OTA in the extract and the immobilized antibodies, maximizing binding efficiency. Following sample application, the column is washed with 10 mL of PBS followed by 10 mL of purified water to remove unbound matrix components that could interfere with subsequent analysis.

The bound OTA is eluted from the column by applying 2 × 1 mL of HPLC-grade methanol, allowing the solvent to remain in contact with the gel for 30 seconds before applying gentle pressure or vacuum. The eluate is collected in a glass vial and evaporated to dryness under a gentle stream of nitrogen at 40°C. The residue is immediately reconstituted in 200 μL of the HPLC mobile phase initial conditions (typically acetonitrile:water:acetic acid, 30:70:1, v/v/v) by vortexing for 30 seconds, followed by transfer to an HPLC vial for analysis. The entire cleanup procedure should be completed within the same working day to prevent potential analyte degradation.

Table 2: HPLC-FLD Operating Conditions for Ochratoxin A Analysis

Parameter Specification Notes
Column C18 reversed-phase (150 × 4.6 mm, 5 μm) Maintain temperature at 35°C
Mobile Phase Acetonitrile:water:acetic acid (45:54:1, v/v/v) Isocratic elution
Flow Rate 1.0 mL/min Constant flow
Injection Volume 50 μL Fixed loop injector
Fluorescence Detection Ex: 333 nm, Em: 460 nm Optimized for OTA native fluorescence
Run Time 15 minutes OTA retention time ~8.5 minutes
Internal Standard OTA-d5 Monitored at same wavelengths
Method Validation Parameters

Extensive validation of the HPLC-FLD method for OTA determination in milk demonstrates excellent performance characteristics. The method exhibits a linear range of 0.1-10.0 μg/kg with correlation coefficients (R²) typically >0.999, ensuring accurate quantification across regulatory limits. The limit of detection (LOD) and limit of quantification (LOQ) are established at 0.03 μg/kg and 0.1 μg/kg, respectively, based on signal-to-noise ratios of 3:1 and 10:1, which adequately covers the relevant concentration range for milk analysis [9]. The accuracy, expressed as mean recovery of OTA from spiked milk samples, ranges from 85% to 95% with the internal standard correction, a significant improvement over methods without stable isotope dilution that typically show recoveries of 70-90% [9]. The precision, expressed as relative standard deviation (RSD%), is consistently below 8% for intra-day repeatability and below 12% for inter-day reproducibility, meeting the performance criteria established in Regulation (EU) 2023/2782 for mycotoxin analysis [9].

The method's specificity is confirmed through the absence of interfering peaks at the retention times of OTA and OTA-d5 in blank milk samples from different sources, demonstrating effective cleanup through the immunoaffinity columns. The robustness of the method has been verified through deliberate variations in key parameters including mobile phase composition (±5%), column temperature (±2°C), and flow rate (±0.1 mL/min), with all variations maintaining system suitability criteria. The inclusion of OTA-d5 as internal standard effectively compensates for minor variations in extraction efficiency and chromatographic performance, thereby enhancing the method's reliability for routine application in quality control laboratories.

Detailed Protocol: LC-MS/MS with QuEChERS Extraction

Sample Preparation and Modified QuEChERS Extraction

The LC-MS/MS method employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach optimized for milk matrices. Begin by accurately weighing 5 g (± 0.05 g) of homogenized milk sample into a 50 mL centrifuge tube. Add 100 μL of OTA-d5 working solution (50 ng/mL in acetonitrile) to achieve a final concentration of 1 ng/g, serving as the internal standard. For protein precipitation and extraction, add 10 mL of acetonitrile with 1% formic acid and 4 g of anhydrous magnesium sulfate to bind water. Immediately shake vigorously for 1 minute using a vortex mixer to ensure complete solvent-sample interaction. The mixture is then subjected to ultrasonic-assisted extraction for 10 minutes at 40°C to enhance analyte recovery.

Following extraction, add a ceramic homogenizer and conduct salting-out partitioning by adding 1 g of sodium chloride and 2.5 g of anhydrous magnesium sulfate, followed by immediate shaking for 30 seconds and centrifugation at 5,000 × g for 5 minutes. The upper acetonitrile layer is transferred to a dispersive solid-phase extraction (d-SPE) tube containing 300 mg of primary secondary amine (PSA), 300 mg of C18, and 900 mg of anhydrous magnesium sulfate. The mixture is vortexed for 30 seconds and centrifuged at 5,000 × g for 5 minutes. A 1 mL aliquot of the purified extract is transferred to an autosampler vial and evaporated to dryness under nitrogen at 40°C. The residue is reconstituted in 200 μL of initial mobile phase (water:methanol, 90:10, v/v) with 5 mM ammonium formate and 0.1% formic acid, vortexed for 30 seconds, and transferred to an LC vial for analysis.

LC-MS/MS Analysis Conditions

Table 3: LC-MS/MS Parameters for Ochratoxin A Analysis in Milk

Parameter Specification Notes
Column C18 reversed-phase (100 × 2.1 mm, 1.8 μm) Maintained at 40°C
Mobile Phase A Water with 5 mM ammonium formate and 0.1% formic acid LC-MS grade
Mobile Phase B Methanol with 5 mM ammonium formate and 0.1% formic acid LC-MS grade
Gradient Program 0 min: 20% B; 2 min: 20% B; 8 min: 90% B; 10 min: 90% B; 10.1 min: 20% B; 13 min: 20% B Total run time: 13 min
Flow Rate 0.3 mL/min Constant
Injection Volume 5 μL Partial loop with needle wash
Ionization Mode Electrospray ionization (ESI) positive mode
Source Temperature 150°C
Desolvation Temperature 500°C
Cone Gas Flow 50 L/h Nitrogen
Desolvation Gas Flow 1000 L/h Nitrogen
MRM Transitions OTA: 404.1 > 238.9 (quantifier); 404.1 > 358.9 (qualifier) Collision energy: 25 eV and 17 eV
MRM Internal Standard OTA-d5: 409.1 > 243.0 (quantifier) Collision energy: 25 eV

The LC-MS/MS method provides superior sensitivity and selectivity for OTA determination in complex milk matrices. The use of multiple reaction monitoring (MRM) with two transitions for native OTA and one for the internal standard enables both quantification and confirmatory identification based on ion ratio consistency. The retention time of OTA should match that of the OTA-d5 internal standard within 0.1 minute, and the qualifier-to-quantifier ion ratio should be within ±20% of the average value established from calibration standards. The method is typically validated over the concentration range of 0.01-10.0 μg/kg, with LOD and LOQ values of 0.003 μg/kg and 0.01 μg/kg, respectively, representing significantly improved sensitivity compared to HPLC-FLD methods. The average recovery with internal standard correction ranges from 90% to 102%, with precision (RSD%) better than 7% across the validated concentration range.

Quality Assurance and Method Validation

Calibration and Quality Control Procedures

Comprehensive quality assurance begins with establishing a reliable calibration curve using OTA standards prepared in blank milk matrix extracts to account for matrix effects. A minimum of six calibration levels spanning the concentration range of 0.1-10.0 μg/kg is recommended, with each level containing a constant amount of OTA-d5 internal standard (typically 1 ng/mL). The calibration curve is constructed by plotting the peak area ratio of OTA to OTA-d5 against the nominal concentration of OTA, with weighted linear regression (1/x weighting) applied to account for heteroscedasticity. The correlation coefficient (R²) should exceed 0.995, and back-calculated concentrations of calibration standards should be within ±15% of nominal values (±20% at the LOQ).

Quality control samples prepared at low, medium, and high concentrations within the calibration range should be analyzed with each batch of samples. These QC samples are used to monitor method performance and ensure continued validity of the calibration throughout the analytical run. The acceptance criteria for QC samples typically require accuracy within ±20% of nominal values for at least two-thirds of the QC samples, with no more than 50% deviation at any single concentration level. Additionally, blank samples and system suitability tests should be incorporated into each analytical sequence to monitor potential contamination and instrument performance, respectively. The system suitability test typically evaluates retention time stability, peak symmetry, signal-to-noise ratio at the LOQ, and resolution from potential interferents.

Method Validation Parameters

Rigorous method validation is essential to demonstrate the reliability and robustness of the analytical procedures for OTA determination in milk. The validation should encompass the following parameters established in accordance with international guidelines (e.g., EU Regulation 2023/2782):

  • Specificity: Demonstration that the method can unequivocally identify and quantify OTA in the presence of other milk components, with no interference at the retention times of OTA and OTA-d5 in blank samples from at least six different milk sources.
  • Linearity: Evaluation across the working range with a minimum of six concentration levels, each analyzed in triplicate, demonstrating proportional response and residuals randomly distributed around zero.
  • Accuracy: Assessed through recovery studies using blank milk samples spiked at three concentration levels (low, medium, high) with at least six replicates per level. Mean recovery should be within 70-120% with RSD ≤ 20%.
  • Precision: Evaluated as both intra-day repeatability (six replicates at three concentrations analyzed within the same day) and inter-day reproducibility (duplicate analysis at three concentrations over three different days). RSD should not exceed 15% for intra-day and 20% for inter-day precision.
  • Limit of Detection (LOD) and Quantification (LOQ): Determined based on signal-to-noise ratios of 3:1 and 10:1, respectively, and verified through analysis of spiked samples at these levels with acceptable accuracy and precision.
  • Robustness: Assessment of method resilience to deliberate small variations in critical parameters such as mobile phase composition, column temperature, flow rate, and extraction time.

The incorporation of OTA-d5 as an internal standard significantly enhances method validation outcomes, particularly for accuracy and precision parameters, by compensating for analyte losses during sample preparation and matrix effects during instrumental analysis.

Emerging Technologies and Future Perspectives

Advanced Detection Platforms

The field of mycotoxin analysis continues to evolve with the development of innovative detection technologies that offer potential alternatives to traditional chromatographic methods. Biosensor platforms utilizing various transduction principles (optical, electrochemical, piezoelectric) have demonstrated remarkable sensitivity for OTA detection, with some achieving limits of detection as low as 0.001 μg/kg [4]. These systems often employ alternative recognition elements such as aptamers, molecularly imprinted polymers (MIPs), or recombinant antibodies that offer advantages over traditional polyclonal and monoclonal antibodies in terms of stability, production consistency, and cost-effectiveness. The integration of nanomaterials including gold nanoparticles, quantum dots, carbon nanotubes, and magnetic nanoparticles has further enhanced biosensor performance through signal amplification and improved bioreceptor immobilization.

Microfluidic and lab-on-a-chip devices represent another promising direction, enabling miniaturization, automation, and reduced reagent consumption while maintaining analytical performance. These systems are particularly suited for point-of-care testing and rapid screening applications in resource-limited settings. The convergence of these technologies with digital solutions such as smartphone-based readout systems, cloud data management, and artificial intelligence for pattern recognition and predictive modeling is creating new paradigms for mycotoxin analysis [4]. Such integrated systems offer potential for real-time monitoring throughout the food production chain, enabling proactive rather than reactive contamination control. However, these emerging technologies currently face challenges in standardization, validation for complex matrices like milk, and commercial scalability, which must be addressed before widespread adoption in regulatory and quality control settings.

Method Comparison and Workflow Diagrams

The following workflow diagrams illustrate the key analytical procedures for OTA determination in milk using both established and emerging methodologies:

HPLC_Workflow Start Start: Milk Sample IS_Addition Internal Standard (OTA-d5) Addition Start->IS_Addition Extraction Extraction with Acidified Acetonitrile IS_Addition->Extraction Centrifugation Centrifugation Extraction->Centrifugation Dilution Dilution with PBS Centrifugation->Dilution IAC_Cleanup Immunoaffinity Column Cleanup Dilution->IAC_Cleanup Elution Methanol Elution IAC_Cleanup->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation HPLC_FLD HPLC-FLD Analysis Evaporation->HPLC_FLD Data_Analysis Data Analysis & Quantification HPLC_FLD->Data_Analysis

Diagram 1: HPLC-FLD with Immunoaffinity Cleanup Workflow for OTA Analysis in Milk

MS_Workflow Start Start: Milk Sample IS_Addition Internal Standard (OTA-d5) Addition Start->IS_Addition QuEChERS Modified QuEChERS Extraction IS_Addition->QuEChERS dSPE d-SPE Cleanup (PSA + C18 + MgSO4) QuEChERS->dSPE Evaporation Evaporation & Reconstitution dSPE->Evaporation LC_MSMS LC-MS/MS Analysis MRM Detection Evaporation->LC_MSMS ID Confirmatory Identification (Ion Ratio & Retention Time) LC_MSMS->ID Quant Quantification (Internal Standard Method) ID->Quant

Diagram 2: LC-MS/MS with QuEChERS Workflow for OTA Analysis in Milk

Conclusion

The accurate determination of Ochratoxin A in milk matrices requires sophisticated analytical approaches that address the challenges posed by this complex food matrix. The application of this compound as an internal standard represents a significant advancement in analytical quality, enabling improved accuracy, precision, and reliability in OTA quantification. While HPLC-FLD with immunoaffinity cleanup remains a robust and widely accessible methodology for routine monitoring, LC-MS/MS offers superior sensitivity, selectivity, and confirmatory capability for compliance testing and exposure assessment studies. The continuous development of faster, simpler, and more cost-effective screening methods such as improved lateral flow immunoassays and biosensors promises to expand testing capabilities throughout the food production chain. However, these emerging technologies must undergo rigorous validation against established reference methods before implementation for regulatory decision-making. The integration of stable isotope-labeled internal standards like OTA-d5 continues to be essential for generating analytically defensible data that supports food safety regulation and protects consumer health.

References

Comprehensive Application Notes and Protocols: Utilizing Ochratoxin A-d5 as an Internal Standard for Precise Quantification of Ochratoxin A in Cereals and Animal Feed

Author: Smolecule Technical Support Team. Date: February 2026

Abstract

Ochratoxin A (OTA) represents a significant food safety challenge due to its potent nephrotoxic and carcinogenic properties in cereals and animal feed. This application note provides detailed protocols for using Ochratoxin A-d5 (OTA-d5) as a stable isotope-labeled internal standard to achieve accurate quantification of OTA contamination. We describe validated methodologies encompassing sample preparation, clean-up techniques, and LC-MS/MS analysis, specifically optimized for complex cereal and feed matrices. The implementation of OTA-d5 corrects for analyte loss and matrix effects, enabling regulatory compliance and supporting food and feed safety monitoring programs with exceptional precision and reproducibility.

Introduction

Ochratoxin A is a mycotoxin produced by fungi of the genera Aspergillus and Penicillium that frequently contaminates agricultural products worldwide. OTA demonstrates multifaceted toxicity, being nephrotoxic, hepatotoxic, teratogenic, immunotoxic, and classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the International Agency for Research on Cancer [1] [2]. The structural similarity of OTA to phenylalanine enables it to inhibit crucial enzymes involved in protein synthesis, contributing to its toxicological profile [1].

Cereals (wheat, barley, corn, oats) and animal feed represent primary exposure vectors for both human and animal populations. In animals, particularly poultry and swine, OTA contamination causes substantial economic losses through reduced weight gain, poor feed conversion, nephropathy, and in laying hens, reduced egg production with poor shell quality [1]. Regulatory agencies worldwide have established strict limits for OTA in food and feed, necessitating robust analytical methods for accurate monitoring and compliance assurance [3].

The complex nature of cereal and feed matrices, coupled with the low regulatory limits for OTA, demands analytical approaches that compensate for matrix effects and analyte loss during sample preparation. The use of stable isotope-labeled internal standards such as OTA-d5 has emerged as the gold standard for achieving precise and accurate quantification in complex matrices. OTA-d5, which contains five deuterium atoms in the phenylalanine moiety, exhibits nearly identical chemical behavior to native OTA during extraction, clean-up, and chromatography, while being distinguishable by mass spectrometry [4] [5]. This protocol details the application of OTA-d5 for the reliable quantification of OTA in cereals and feed using various analytical techniques.

Properties and Characteristics of this compound

OTA-d5 is a deuterium-labeled analog of OTA specifically designed for use as an internal standard in mass spectrometry-based methods. The isotopic incorporation provides sufficient mass difference for distinct detection while maintaining nearly identical physicochemical properties.

Table 1: Physicochemical Properties of this compound

Property Specification Analytical Significance
Chemical Formula C₂₀H₁₃D₅ClNO₆ Mass shift for MS detection
Molecular Weight 408.82 g/mol 5 Da higher than native OTA
Concentration 10 μg/mL in acetonitrile [4] Ready-to-use analytical standard
Isotopic Purity Typically >98% Minimizes native OTA contribution
Storage Conditions -20°C [4] Maintains stability and integrity
Shelf Life Limited; check expiry on label [4] Ensures analytical accuracy

The structural homology between OTA-d5 and native OTA ensures that both compounds behave identically during sample preparation, extraction, and clean-up procedures. The deuterium atoms are incorporated in the phenylalanine ring, creating a mass offset that allows independent detection by mass spectrometry without interfering with the native OTA signal [5]. This combination of chemical identity and detectability makes OTA-d5 an ideal internal standard for correcting losses during sample preparation and accounting for matrix effects during ionization in LC-MS/MS.

Table 2: Comparison of Analytical Techniques for OTA Quantification

Technique Applications Advantages Limitations
Immunoaffinity Clean-up + HPLC-FLD Cereals, feed, wine, coffee [6] [3] High specificity, sensitive Single-analyte focus, antibody cost
Solid Phase Extraction (SPE) Red wine, cereals, spices [6] Cost-effective, multi-analyte potential Variable recovery depending on sorbent
Lateral Flow Immunoassays Screening in corn, wheat [7] [3] Rapid, portable, no equipment needed Semi-quantitative, less precise
GC-MS Barley grains [8] Complementary confirmation Requires derivatization, less common
LC-MS/MS with OTA-d5 All matrices, reference method Multi-analyte, gold standard precision High equipment cost, expertise needed

Experimental Protocols

Materials and Reagents
  • OTA-d5 Internal Standard: 10 μg/mL in acetonitrile (Sigma-Aldrich, Cat. No. 32245 or equivalent) [4]
  • Native OTA Standard: Certified reference material for calibration
  • Solvents: HPLC-grade acetonitrile, methanol, acetic acid, and toluene
  • Extraction Solution: Acetonitrile:water:acetic acid (70:29:1, v/v/v)
  • Clean-up Materials: Immunoaffinity columns (IAC) specifically for OTA (e.g., OCHRAPREP, R-Biopharm) or multi-mycotoxin columns (e.g., AFLAOCHRA PREP) [3]
  • LC-MS/MS Mobile Phases: A) 0.1% formic acid in water; B) 0.1% formic acid in acetonitrile
Sample Preparation Protocol
3.2.1 Extraction
  • Grinding and Homogenization: Process cereal or feed samples to pass through a 1-mm sieve. Mix thoroughly to ensure homogeneity.

  • Weighing: Precisely weigh 5.0 ± 0.1 g of homogenized sample into a 50-mL centrifuge tube.

  • Internal Standard Addition: Add 100 μL of OTA-d5 working solution (100 ng/mL in acetonitrile, equivalent to 2 ng/g or 2 ppb in sample) to each sample, including calibration standards and quality controls [9].

  • Extraction: Add 20.0 mL of extraction solution (acetonitrile:water:acetic acid, 70:29:1, v/v/v).

  • Shaking: Securely cap tubes and shake vigorously for 60 minutes on a horizontal shaker, or alternatively, sonicate for 30 minutes at room temperature.

  • Centrifugation: Centrifuge at 4,000 × g for 10 minutes to clarify the extract.

  • Dilution: Transfer 2.0 mL of the supernatant to a clean tube and dilute with 8.0 mL of PBS (phosphate-buffered saline, pH 7.4) for immunoaffinity clean-up.

3.2.2 Clean-up Procedures

The following workflow diagram illustrates the two primary clean-up pathways for OTA analysis in cereals and feed:

G Start Sample Extract + OTA-d5 Decision Clean-up Method? Start->Decision IAC Immunoaffinity Column Decision->IAC High sensitivity SPE Carbon SPE Column Decision->SPE Cost-effective IAC1 Condition with PBS IAC->IAC1 SPE1 Condition with toluene SPE->SPE1 IAC2 Load diluted extract IAC1->IAC2 IAC3 Wash with water IAC2->IAC3 IAC4 Elute with methanol IAC3->IAC4 Evap Evaporate to dryness IAC4->Evap SPE2 Load extract in toluene SPE1->SPE2 SPE3 Elute with acetonitrile:toluene (3:1) SPE2->SPE3 SPE3->Evap Recon Reconstitute in LC mobile phase Evap->Recon Analysis LC-MS/MS Analysis Recon->Analysis

Option A: Immunoaffinity Clean-up (Recommended for Regulatory Compliance)

  • Column Preparation: Pass 10 mL of PBS through the immunoaffinity column at a flow rate of 1-2 mL/min without allowing the column to dry.

  • Sample Loading: Apply the entire diluted extract to the column at a steady flow rate of 1-2 mL/min.

  • Washing: Rinse the column with 10 mL of water to remove interfering compounds.

  • Elution: Slowly elute OTA and OTA-d5 with 2.0 mL of HPLC-grade methanol into a clean glass vial. Collect the eluate completely.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.

  • Reconstitution: Reconstitute the dry residue in 500 μL of initial LC mobile phase (typically water:acetonitrile:formic acid, 60:40:0.1, v/v/v) for LC-MS/MS analysis [6] [9].

Option B: Carbon-Based SPE Clean-up (Cost-Effective Alternative)

  • Column Preparation: Condition a carbon SPE column (e.g., Supelclean Envi-Carb) with 5 mL of toluene.

  • Sample Preparation: Dilute 2 mL of the initial extract with 8 mL of toluene.

  • Loading: Apply the toluene-diluted extract to the conditioned carbon column.

  • Elution: Elute OTA and OTA-d5 with 10 mL of acetonitrile:toluene (3:1, v/v). This combination has shown mean recoveries of 98.5% in red wine analysis [6].

  • Evaporation and Reconstitution: Evaporate to dryness and reconstitute as described in the immunoaffinity protocol.

LC-MS/MS Analysis
3.3.1 Instrument Configuration
  • LC System: UHPLC or HPLC with binary pump and thermostated autosampler
  • Column: C18 reversed-phase column (e.g., 150 × 2.1 mm, 1.8-2.7 μm)
  • MS/MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI)
  • Temperature: Column oven maintained at 40°C
  • Injection Volume: 10-20 μL
3.3.2 Chromatographic Conditions
  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Program:

    | Time (min) | %A | %B | Flow (mL/min) | | :--- | :--- | :--- | :--- | | 0 | 70 | 30 | 0.3 | | 1 | 70 | 30 | 0.3 | | 8 | 10 | 90 | 0.3 | | 10 | 10 | 90 | 0.3 | | 10.1 | 70 | 30 | 0.3 | | 15 | 70 | 30 | 0.3 |

  • Run Time: 15 minutes (including re-equilibration)

3.3.3 Mass Spectrometric Parameters
  • Ionization Mode: Positive electrospray (ESI+)
  • Source Temperature: 150°C
  • Desolvation Temperature: 500°C
  • Desolvation Gas Flow: 1000 L/hr
  • Collision Gas Flow: 0.15 mL/min

Table 3: MRM Transitions for OTA and OTA-d5

Compound Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z) Collision Energy (eV) Function
Ochratoxin A 404.1 239.0 102.0 25, 35 Quantification, Confirmation
This compound 409.1 244.0 102.0 25, 35 Internal Standard

Data Analysis and Interpretation

Calibration Curve Preparation
  • Working Solutions: Prepare native OTA working solutions at concentrations of 0.1, 0.5, 1, 5, 10, 50, and 100 ng/mL in initial mobile phase.

  • Internal Standard: Add a constant amount of OTA-d5 (e.g., 20 μL of 100 ng/mL solution) to each calibration level, representing the same amount added to samples.

  • Calibration Curve: Inject calibration standards and plot the peak area ratio (native OTA/OTA-d5) against concentration. Typically, a linear fit with 1/x weighting provides the best model across the analytical range.

Quality Control
  • Method Blank: Analyzed with each batch to confirm absence of contamination
  • Spiked Recovery Samples: At least two concentration levels (low and mid-calibration range) with each batch
  • Acceptance Criteria: Recovery of 70-120%, RSD <15% for replicates
Calculation of Results

The concentration of OTA in the sample is calculated using the following formula:

OTA Concentration (μg/kg) = (A × V × D) / (M × R)

Where:

  • A = Concentration from calibration curve (ng/mL)
  • V = Volume of extraction solvent (mL)
  • D = Dilution factor
  • M = Sample mass (g)
  • R = Recovery factor (if applicable)

The use of OTA-d5 as internal standard automatically corrects for recovery losses, making additional recovery factors unnecessary when proper internal standard correction is applied.

Troubleshooting Guide

Table 4: Common Issues and Solutions in OTA Analysis with OTA-d5

Problem Potential Causes Solutions
Low OTA-d5 Recovery Incomplete extraction, column overloading, improper elution Check extraction efficiency, dilute sample extract, verify elution solvent compatibility
Poor Chromatography Column degradation, matrix effects, mobile phase issues Replace guard column, improve clean-up, prepare fresh mobile phase
High Background Noise Matrix interference, contaminated solvents or columns Increase clean-up specificity, use high-purity solvents, implement longer washing steps
Inaccurate Quantification Incorrect internal standard addition, calibration errors Verify pipette calibration, add IS at beginning of extraction, check calibration curve
Signal Suppression/Enhancement Co-eluting matrix components Use OTA-d5 for correction, optimize clean-up, employ matrix-matched calibration

Conclusion

The application of this compound as an internal standard significantly enhances the accuracy, precision, and reliability of OTA quantification in complex cereal and feed matrices. The protocols outlined in this document provide a comprehensive framework for implementing this methodology in analytical laboratories responsible for food and feed safety monitoring. The use of stable isotope dilution assays with OTA-d5 represents the current gold standard for OTA analysis, enabling laboratories to meet regulatory requirements and contribute to the protection of human and animal health from this significant mycotoxin hazard.

References

Comprehensive Application Notes and Protocols: Ochratoxin A-d5 for Wine and Coffee Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ochratoxin A-d5 as an Analytical Internal Standard

This compound is a deuterated internal standard specifically designed for the accurate quantification of Ochratoxin A (OTA) in complex matrices. This stable isotope-labeled compound features five deuterium atoms on the phenylalanine ring, which provides nearly identical chemical properties to native OTA while being distinguishable via mass spectrometry. The use of OTA-d5 as an internal standard is crucial for compensating for losses during sample preparation, matrix effects during analysis, and instrument variability, thereby significantly improving the accuracy and precision of OTA quantification in food and beverage samples [1].

OTA is a potent mycotoxin produced by Aspergillus and Penicillium fungal species, with demonstrated nephrotoxic, hepatotoxic, immunotoxic, and neurotoxic properties. The International Agency for Research on Cancer classifies OTA as a Group 2B carcinogen (possibly carcinogenic to humans) [2] [3]. Wine and coffee represent significant dietary sources of OTA exposure due to the potential for fungal contamination during growth, harvesting, and storage of the raw agricultural products [4]. The European Commission has established maximum limits for OTA in wine (2.0 μg/kg) and coffee (5.0 μg/kg), necessitating reliable analytical methods for regulatory compliance and food safety monitoring [3] [4].

HPLC-FLD Method for Ochratoxin A Quantification in Wine and Coffee

Principle and Advantages

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) remains a widely implemented technique for OTA quantification due to its inherent fluorescence properties, excellent sensitivity, and relative affordability compared to mass spectrometry-based methods. The native fluorescence of OTA allows for selective detection without derivatization, though optimal excitation and emission wavelengths must be carefully established for each matrix type. The method described here has been validated according to FDA and EMA guidelines for bioanalytical method validation, demonstrating proven reliability for OTA quantification in complex matrices including wine, coffee, and biological samples [5].

Detailed Protocol
  • Instrumentation: Agilent 1260 Infinity II HPLC system with FLD detector or equivalent.
  • Chromatographic Column: C18 column (150 × 4.6 mm, 5 μm particle size) maintained at 40°C.
  • Mobile Phase: Gradient elution with (A) water:acetonitrile:acetic acid (99:99:2, v/v/v) and (B) acetonitrile:water:acetic acid (99:99:2, v/v/v).
  • Flow Rate: 1.0 mL/min with the following gradient program: 0-1 min (50% B), 1-10 min (50-80% B), 10-12 min (80% B), 12-12.1 min (80-50% B), 12.1-15 min (50% B).
  • Detection: Fluorescence detection with excitation at 330 nm and emission at 460 nm.
  • Injection Volume: 20 μL.
  • Retention Time: OTA approximately 6.7 minutes with slight variations depending on column age and mobile phase composition [5].
Method Performance Characteristics

Table 1: HPLC-FLD Method Validation Parameters for OTA Detection

Parameter Value for Wine Value for Coffee Acceptance Criteria
Linear Range 2.35-228.33 ng/mL 2.35-228.33 ng/mL r² ≥ 0.995
LLOQ 2.35 ng/mL 2.35 ng/mL Accuracy 80-120%, CV < 20%
Within-day Precision (CV%) 0.49-4.08% 0.5-4.5% CV ≤ 15%
Between-day Precision (CV%) 3.55-4.99% 4.0-5.5% CV ≤ 15%
Accuracy (RE%) 1.77-5.25% 2.0-6.0% 85-115%
Recovery 74.8% (plasma) 79.7% (tissues) Consistent and precise

Note: Validation data adapted from published methods for OTA detection in various matrices [5].

LC-MS/MS Method for High-Sensitivity Ochratoxin A Detection

Principle and Advantages

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and specificity for OTA detection compared to HPLC-FLD, particularly for complex matrices like coffee and wine that contain numerous interfering compounds. This method leverages the mass shift provided by OTA-d5 (5 Da higher than native OTA) to achieve unambiguous identification and accurate quantification even at trace levels. The enhanced selectivity of MS/MS detection allows for simplified sample preparation while maintaining excellent sensitivity, with detection limits reaching fg/mL levels when using advanced instrumentation [6] [7].

Detailed Protocol
  • Instrumentation: Triple quadrupole mass spectrometer with electrospray ionization (ESI) source.
  • Chromatographic Column: C18 column (100 × 2.1 mm, 1.7 μm particle size) maintained at 40°C.
  • Mobile Phase: (A) 0.1% formic acid in water, (B) 0.1% formic acid in acetonitrile with gradient elution.
  • Flow Rate: 0.3 mL/min with the following gradient: 0-1 min (20% B), 1-8 min (20-95% B), 8-10 min (95% B), 10-10.1 min (95-20% B), 10.1-13 min (20% B).
  • Ionization Mode: ESI positive with multiple reaction monitoring (MRM).
  • MRM Transitions: OTA: 404.1 → 238.1 (quantifier), 404.1 → 358.1 (qualifier); OTA-d5: 409.1 → 243.1 (quantifier).
  • Optimal Parameters: Capillary voltage: 3.0 kV; Source temperature: 150°C; Desolvation temperature: 500°C; Cone voltage: 20 V; Collision energy: 20 eV for OTA and OTA-d5 [6] [7].
Method Performance Characteristics

Table 2: LC-MS/MS Method Performance for OTA Detection in Food Matrices

Parameter Value Acceptance Criteria
Linear Range 0.01-100 ng/mL r² ≥ 0.99
LOD 0.0035 ng/mL (3.5 fg/mL) S/N ≥ 3
LOQ 0.01 ng/mL S/N ≥ 10, Accuracy 80-120%
Precision (CV%) < 10% CV ≤ 15%
Accuracy (RE%) 85-110% 85-115%
Matrix Effect -20% to +20% Consistent with internal standard correction
Carryover < 0.5% ≤ 1% of LLOQ

Note: Performance data compiled from published LC-MS and ECL methods [6] [8].

Sample Preparation Protocols for Wine and Coffee Matrices

Wine Sample Preparation

The sample preparation for wine must account for the complex matrix containing polyphenols, organic acids, sugars, and pigments that can interfere with analysis. For HPLC-FLD analysis, the following protocol is recommended:

  • Pre-treatment: Adjust pH of 5 mL wine sample to 7.0-7.5 using 1M NaOH solution.
  • Extraction: Add 5 mL of extraction solvent (acetonitrile:water:acetic acid, 79:20:1, v/v/v) and 100 μL of OTA-d5 working solution (100 ng/mL).
  • Mixing: Vortex vigorously for 1 minute, then shake on a mechanical shaker for 15 minutes.
  • Centrifugation: Centrifuge at 10,000 × g for 10 minutes at 4°C.
  • Clean-up: Transfer supernatant to a clean tube and dilute with an equal volume of PBS.
  • Immunoaffinity Clean-up: Pass through OTA-specific immunoaffinity column at 1-2 mL/min.
  • Washing: Wash column with 10 mL PBS followed by 10 mL water.
  • Elution: Elute OTA with 3 mL methanol:acetic acid (98:2, v/v) into a clean tube.
  • Evaporation: Evaporate to dryness under gentle nitrogen stream at 50°C.
  • Reconstitution: Reconstitute in 200 μL mobile phase initial conditions, vortex for 30 seconds, and transfer to HPLC vials [5] [3].
Coffee Sample Preparation

Coffee presents additional challenges due to its high lipid content and complex chemical composition. The following protocol has been optimized for both roasted coffee beans and ground coffee:

  • Grinding: Grind coffee beans to uniform particle size (500 μm) if not already ground.
  • Extraction: Weigh 5 g homogenized sample into a 50 mL centrifuge tube. Add 100 μL OTA-d5 working solution (100 ng/mL) and 20 mL extraction solvent (acetonitrile:water:acetic acid, 79:20:1, v/v/v).
  • Homogenization: Shake vigorously for 30 minutes on a mechanical shaker or homogenize at high speed for 2 minutes.
  • Centrifugation: Centrifuge at 10,000 × g for 10 minutes at 4°C.
  • Dilution: Transfer 2 mL supernatant to a clean tube and dilute with 18 mL PBS.
  • Filtration: Filter through glass microfiber filter (1.6 μm pore size).
  • Immunoaffinity Clean-up: Pass through OTA-specific immunoaffinity column at 1-2 mL/min.
  • Washing: Wash with 10 mL water.
  • Elution: Elute OTA with 3 mL methanol:acetic acid (98:2, v/v).
  • Evaporation and Reconstitution: Evaporate to dryness under nitrogen at 50°C and reconstitute in 200 μL mobile phase [4].

Table 3: Comparison of Sample Preparation Methods for OTA Analysis

Parameter Immunoaffinity Columns SPE Columns Dilute and Shoot
Clean-up Efficiency Excellent Good Poor
Recovery 80-90% 70-85% 95-100%
Matrix Removal Excellent Good Poor
Cost High Moderate Low
Throughput Moderate High Very High
Best For Regulatory compliance, high accuracy Routine monitoring High-throughput screening

Quality Control and Method Validation

Calibration Standards and QC Samples

Prepare calibration standards spanning the expected concentration range using OTA certified reference material and a fixed concentration of OTA-d5 (typically 10 ng/mL). Include a minimum of six calibration levels plus blank and zero samples. Prepare quality control samples at three concentrations (low, medium, high) in representative matrices to monitor method performance during analysis [5] [1].

Validation Parameters

Establish method validity through assessment of these critical parameters:

  • Selectivity: No interfering peaks at OTA and OTA-d5 retention times in blank matrix samples.
  • Linearity: Correlation coefficient (r²) ≥ 0.995 for calibration curves.
  • Accuracy and Precision: Within 85-115% and CV ≤ 15% for QC samples.
  • Recovery: Consistent and precise recovery of OTA-d5 (typically 70-90%).
  • Stability: Evaluate benchtop, processed sample, and autosampler stability.
  • Carryover: ≤ 1% of LLOQ in blank injection following high calibration standard.

Advanced Applications and Emerging Techniques

Innovative Detection Technologies

Beyond conventional HPLC-FLD and LC-MS/MS, several emerging technologies show promise for OTA detection. Electrochemiluminescence (ECL) aptasensors utilizing CRISPR/Cas12a technology have demonstrated exceptional sensitivity with detection limits as low as 3.5 fg/mL, though these methods currently remain in the research domain [6]. Similarly, lateral flow immunoassays based on magnetic biolabels offer rapid (20-minute) detection with 11 pg/mL sensitivity, suitable for high-throughput screening applications [8].

Comprehensive Two-Dimensional Liquid Chromatography

For the most challenging applications requiring ultimate separation power, comprehensive two-dimensional liquid chromatography (LC×LC) provides significantly enhanced peak capacity and resolution compared to one-dimensional separation. This technique is particularly valuable when analyzing OTA in complex matrices where numerous co-extracted compounds may cause interference in traditional LC methods [7].

Troubleshooting and Technical Considerations

Common Issues and Solutions
  • Reduced OTA-d5 Recovery: Check immunoaffinity column storage conditions and expiration dates; ensure proper pH adjustment during sample preparation.
  • Matrix Effects in MS: Use additional dilution or enhanced clean-up; confirm OTA-d5 compensation by comparing solvent and matrix-matched calibration curves.
  • Chromatographic Peak Tailing: Replace guard column; use mobile phase additives such as 0.1% formic acid; check column pH compatibility.
  • Reduced Fluorescence Response: Verify excitation and emission wavelengths; check lamp age and alignment; confirm solvent compatibility with detection settings.
Analytical Workflow Diagram

The following diagram illustrates the complete analytical workflow for OTA analysis in wine and coffee samples:

G cluster_sample_prep Sample Preparation Phase SampleCollection Sample Collection SamplePreparation Sample Preparation SampleCollection->SamplePreparation Extraction Liquid Extraction SamplePreparation->Extraction SamplePreparation->Extraction Cleanup Clean-up (IAC/SPE) Extraction->Cleanup Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration Cleanup->Concentration InstrumentalAnalysis Instrumental Analysis Concentration->InstrumentalAnalysis DataAnalysis Data Analysis & Quantification InstrumentalAnalysis->DataAnalysis QualityControl Quality Control Assessment DataAnalysis->QualityControl QualityControl->SamplePreparation Fail QC FinalReport Final Report QualityControl->FinalReport Pass QC

Diagram 1: Analytical workflow for OTA analysis showing complete process from sample collection to final reporting with quality control feedback loop.

Internal Standard Compensation Mechanism

The following diagram illustrates how OTA-d5 compensates for analytical variability throughout the method:

G cluster_legend Compensation Mechanism SamplePrep Sample Preparation Losses OTA OTA Response SamplePrep->OTA OTAd5 OTA-d5 Response SamplePrep->OTAd5 MatrixEffects Matrix Effects MatrixEffects->OTA MatrixEffects->OTAd5 InjectionVar Injection Variability InjectionVar->OTA InjectionVar->OTAd5 IonSuppression Ion Suppression/Enhancement IonSuppression->OTA IonSuppression->OTAd5 Compensation Compensation via Response Ratio OTA->Compensation OTAd5->Compensation AccurateQuant Accurate Quantification Compensation->AccurateQuant a Sources of Variability b Internal Standard Correction

Diagram 2: Internal standard compensation mechanism showing how OTA-d5 corrects for analytical variability throughout the method.

Conclusion

These application notes provide comprehensive protocols for the accurate quantification of Ochratoxin A in wine and coffee matrices using OTA-d5 as an internal standard. The methods described have been validated according to international guidelines and demonstrate robust performance across various instrumentation platforms. The use of OTA-d5 is essential for compensating analytical variability and achieving reliable results, particularly at concentrations near regulatory limits.

References

Background & Toxicological Profile of Ochratoxin A

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the parent compound is crucial for designing toxicokinetic studies. The following table summarizes the key characteristics of Ochratoxin A.

Aspect Description
Producing Fungi Primarily Aspergillus (e.g., A. ochraceus, A. carbonarius) and Penicillium (e.g., P. verrucosum) species [1] [2].
Common Sources Cereals, coffee, wine, grapes, dried fruits, spices, and pork products (via contaminated feed) [1] [2] [3].
Key Toxicities Nephrotoxic, hepatotoxic, teratogenic, immunotoxic, and carcinogenic [1] [4] [2].
Carcinogenicity (IARC) Group 2B: Possibly carcinogenic to humans [1] [5] [3].
Mode of Action Multiple proposed mechanisms including inhibition of protein synthesis, disruption of calcium homeostasis, induction of oxidative stress, and DNA damage [4] [2] [6].

Proposed Experimental Protocol for Toxicokinetic Studies

This protocol outlines the general workflow for a toxicokinetic study of OTA using LC-MS/MS, with points where Ochratoxin A-d5 would be critically used.

Sample Preparation and Extraction
  • Principle: Isolate OTA from the biological matrix (e.g., plasma, urine, tissue homogenate).
  • Procedure:
    • Weigh/Measure: Precisely weigh tissue homogenate or measure a volume of plasma/urine.
    • Add Internal Standard: This is the critical step for using this compound. Add a known, consistent amount of OTA-d5 to every sample before extraction [7]. This corrects for losses during sample preparation and variations in instrument response.
    • Protein Precipitation: Add a solvent like acetonitrile or a mixture of acetonitrile and water to precipitate proteins. Vortex mix vigorously.
    • Centrifugation: Centrifuge the samples to separate the supernatant containing the analyte from the protein pellet.
    • Dilution: Dilute the supernatant with a compatible solvent (e.g., water or mobile phase) to match the initial chromatographic conditions.
Analysis by LC-MS/MS
  • Principle: Separate OTA from matrix components and detect it with high specificity and sensitivity.
  • Chromatography (LC):
    • Column: Reversed-phase C18 column.
    • Mobile Phase: (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.
    • Gradient: Begin at 20% B, increase to 95% B over several minutes, then re-equilibrate.
    • Flow Rate: 0.3-0.5 mL/min.
  • Mass Spectrometry (MS/MS):
    • Ionization: Electrospray Ionization (ESI) in positive mode.
    • Monitoring: Use Multiple Reaction Monitoring (MRM).
      • For OTA: Precursor ion > product ion (e.g., m/z 404 > 239).
      • For OTA-d5: Precursor ion > product ion (e.g., m/z 409 > 244) [7].
Data Calculation for Toxicokinetics
  • Calibration Curve: Prepare calibration standards with known concentrations of OTA and a fixed amount of OTA-d5. The ratio of the OTA peak area to the OTA-d5 peak area is plotted against concentration.
  • Quantification: The concentration of OTA in unknown samples is calculated from the calibration curve using the measured area ratio in the sample.
  • Toxicokinetic Analysis: Use software like Phoenix WinNonlin to calculate standard parameters (C~max~, T~max~, AUC, t~1/2~, CL) from the concentration-time data.

Proposed Workflow and Mechanism of Action

To help visualize the processes described, here are diagrams of the experimental workflow and the proposed molecular mechanism of OTA toxicity.

G Start Start Toxicokinetic Study SP Sample Preparation Start->SP ISA Add Internal Standard (this compound) SP->ISA Extraction Liquid Extraction ISA->Extraction LC LC Separation Extraction->LC MS MS/MS Detection & Quantification LC->MS TK Toxicokinetic Analysis MS->TK End Report Results TK->End

Experimental Workflow for OTA Toxicokinetics

G OTA Ochratoxin A (OTA) Exposure GPCR GPCR-Mediated Signal Transduction? OTA->GPCR Potential Pathway OxStress Induction of Oxidative Stress OTA->OxStress Inhibit Inhibition of Protein Synthesis OTA->Inhibit Structural analog of phenylalanine DNA DNA Damage (Genotoxicity) OTA->DNA Outcomes Toxic Outcomes: - Nephrotoxicity - Hepatotoxicity - Carcinogenicity GPCR->Outcomes OxStress->Outcomes Inhibit->Outcomes DNA->Outcomes

Proposed Mechanisms of OTA Toxicity

References

matrix effects correction with Ochratoxin A-d5

Author: Smolecule Technical Support Team. Date: February 2026

What are Matrix Effects and Why Use OTA-d5?

Matrix effects occur when other substances in a sample interfere with the measurement of your target analyte, causing signal suppression or enhancement and leading to inaccurate results [1]. This is a common challenge in complex samples like food, feed, and biological tissues.

Using a stable isotope-labeled internal standard like Ochratoxin A-d5 (OTA-d5) is considered a best practice to correct for these effects [2]. Because OTA-d5 has nearly identical chemical properties to native OTA but a slightly different mass, it experiences the same matrix effects and extraction losses. Any suppression or enhancement of its signal in the mass spectrometer can be used to correct the signal of the native OTA, ensuring more accurate quantification.

Troubleshooting Guide for Matrix Effects with OTA-d5

Even with OTA-d5, challenges can arise. The following table outlines common issues and their solutions.

Problem Observed Potential Root Cause Corrective Action & Prevention

| Inaccurate Quantification (even with OTA-d5) | - Highly variable or strong matrix interference overwhelming the correction.

  • Incorrect amount of OTA-d5 added [1]. | - Optimize sample dilution to reduce matrix concentration [3].
  • Improve sample cleanup (e.g., using d-SPE in a QuEChERS protocol) [4]. | | Poor Recovery & Precision | - Inefficient or inconsistent extraction from complex matrices.
  • Contamination of the HPLC column by matrix components [5]. | - Validate extraction solvent (e.g., Acetonitrile with acetic acid showed good recovery) [4].
  • Use a guard column and flush the analytical column regularly with strong solvents [5]. | | Retention Time Drift | - Changes in mobile phase composition or pH.
  • Column contamination or degradation [5]. | - Ensure mobile phase is properly prepared and mixed.
  • Maintain a stable column temperature and allow sufficient time for column equilibration [5]. |

Protocol: Using OTA-d5 to Quantify OTA in Grain Samples

This method is adapted from published LC-MS/MS procedures for food commodities like corn and oat [3] [4].

Sample Preparation and Extraction
  • Weigh and Spike: Precisely weigh 2.0 ± 0.1 g of homogenized sample into a centrifuge tube.
  • Add Internal Standard: Spike the sample with a known concentration of OTA-d5 (e.g., 10 µg/mL in acetonitrile) [2].
  • Extract: Add 10 mL of acetonitrile/water/acetic acid (79:20:1, v/v/v). Shake vigorously for 1 minute.
  • Centrifuge: Centrifuge the mixture at 4000 rpm for 5 minutes.
Cleanup (d-SPE)
  • Transfer: Transfer 1 mL of the supernatant to a d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA.
  • Shake and Centrifuge: Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.
  • Dilute and Filter: Dilute the purified extract with the initial mobile phase and filter through a 0.22 µm membrane before LC-MS/MS analysis [4].
LC-MS/MS Analysis
  • Chromatography:
    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).
    • Mobile Phase: (A) Methanol, (B) 0.2% formic acid in water.
    • Gradient: Program from 50% A to 95% A over 5 minutes.
    • Flow Rate: 0.3 mL/min.
    • Column Temperature: 40°C [4].
  • Mass Spectrometry (MS):
    • Ionization: Electrospray Ionization (ESI) in positive mode.
    • Monitoring Ions: Set the MS to monitor specific transitions for both compounds. The use of OTA-d5 corrects for variability in these signals due to matrix effects [3] [4].

workflow start Weigh Sample spike Spike with OTA-d5 IS start->spike extract Extract with Solvent spike->extract cleanup d-SPE Cleanup extract->cleanup analyze LC-MS/MS Analysis cleanup->analyze result Data Analysis (Matrix-Corrected Result) analyze->result

Frequently Asked Questions (FAQs)

Q1: Can I use the standard addition method instead of OTA-d5 to correct for matrix effects? A1: Yes, the standard addition method is an alternative technique where known amounts of native OTA are added to the sample. This method can account for matrix effects but is more time-consuming and requires more sample material, making it less suitable for high-throughput labs [1].

Q2: My method was validated for corn. Can I directly apply it to grape juice without re-validation? A2: No. Matrix effects are highly dependent on the sample type. One study showed that the matrix effect for OTA was 83% in corn but 26% in grapes, indicating very different levels of signal enhancement. You must re-validate the method for each new matrix, using matrix-matched calibration standards with OTA-d5 to ensure accuracy [4].

Q3: What are the critical parameters for LC-MS/MS to minimize matrix effects when using OTA-d5? A3:

  • Chromatographic Separation: Ensure OTA and OTA-d5 are well-separated from other matrix components. Poor separation was a key reason FI-MS/MS (with no separation) failed for low-concentration samples [3].
  • Sample Cleanup: A effective cleanup step (like d-SPE) is crucial to reduce the amount of co-eluting matrix entering the mass spectrometer [4].
  • Mobile Phase: Consistent composition and pH are vital for stable retention times, which are necessary for accurate integration and quantification [5].

References

reducing ion suppression in Ochratoxin A analysis

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Ion Suppression in OTA Analysis

Ion suppression is a matrix effect in mass spectrometry where less volatile compounds co-eluting with your analyte reduce ionization efficiency. This happens because matrix components can affect droplet formation or evaporation during electrospray ionization, changing the amount of charged ion that reaches the detector [1]. For OTA analysis, this typically manifests as:

  • Reduced Signal Intensity: Lower than expected peak areas for OTA.
  • Poor Precision and Accuracy: Higher variability in replicate measurements and inaccurate quantitation.
  • Increased Limits of Detection: Inability to detect OTA at low concentrations [2].

Strategies to Minimize and Correct for Ion Suppression

The table below summarizes the primary methods to mitigate ion suppression.

Method Description Key Considerations for OTA Analysis
Sample Cleanup Using immunoaffinity columns (IAC) to purify samples before analysis [3] [4]. Highly effective for specific cleanup; adds time and cost.
Chromatographic Separation Using LC-MS/MS instead of flow injection to separate OTA from matrix interferences [2]. Cruicious for resolving isobaric interferences; increases analysis time.
Sample Dilution Diluting the sample extract to reduce the concentration of matrix components. Simple; may not be feasible if OTA is near the detection limit [5].
Internal Standardization Using a stable isotope-labeled internal standard (e.g., 13C uniformly labeled OTA) [2] [5]. Corrects for variability in ionization; requires expensive labeled standard.

A direct comparison of Flow Injection-MS/MS (FI-MS/MS) and LC-MS/MS for OTA analysis highlights the critical importance of chromatographic separation [2]:

  • LC-MS/MS provided excellent recoveries (100-117%) across concentrations as low as 1 ppb, with low variability (RSDs < 9%) [2].
  • FI-MS/MS, which lacks separation, failed to detect OTA at 1 ppb and showed higher variability (RSDs up to 15%) at other levels due to ion suppression and matrix interferences [2].

Experimental Workflow for Troubleshooting Ion Suppression

The following diagram outlines a systematic procedure for diagnosing and correcting ion suppression in your OTA analysis.

Start Start Troubleshooting Step1 Use 13C-labeled OTA as Internal Standard Start->Step1 Step2 Post-column analyte infusion to profile ion suppression Step1->Step2 Step3 Evaluate & optimize sample dilution factor Step2->Step3 Identify regions of suppression Step4 If suppression persists: Improve chromatographic separation Step3->Step4 Insufficient improvement? Step5 If suppression persists: Implement sample cleanup Step4->Step5 Insufficient improvement? End Suppression Corrected Step5->End

Step 1: Use a Stable Isotope-Labeled Internal Standard
  • Protocol: Spike your samples with a known, constant concentration of 13C uniformly labeled OTA before any preparation steps [2].
  • Rationale: Any ion suppression affecting the native OTA will equally affect the 13C-OTA. The signal loss can be quantified and corrected by comparing their peak areas [5]. This is considered the most effective single step for correction.
Step 2: Profile Ion Suppression with Post-Column Infusion
  • Protocol:
    • Continuously infuse a standard OTA solution directly into the MS source post-column.
    • Inject a blank, prepared sample extract into the LC system.
    • Monitor the OTA signal in real-time. A dip in the baseline indicates the chromatographic region where matrix components from the sample cause ion suppression [1].
  • Rationale: This experiment visually maps the location and severity of ion suppression, guiding further method optimization.
Step 3: Optimize Sample Dilution
  • Protocol: Prepare your sample extracts at different dilution factors (e.g., 2x, 5x, 10x) and analyze them. Observe the point at which the OTA signal (corrected by the internal standard) stabilizes relative to the dilution factor.
  • Rationale: Diluting the sample reduces the concentration of suppressing matrix components. The IROA TruQuant workflow suggests that with effective internal standardization, you can inject larger volumes to detect low-abundance analytes while still accurately correcting for suppression [5].
Step 4: Improve Chromatographic Separation
  • Protocol: If suppression persists, modify your LC method to shift OTA's retention time away from the suppression zone identified in Step 2. This can involve adjusting the mobile phase gradient, pH, or trying a different column chemistry (e.g., C18, HILIC) [5].
  • Rationale: This physically separates OTA from the interfering matrix compounds, preventing them from entering the ion source simultaneously [2].
Step 5: Implement Sample Cleanup
  • Protocol: Introduce an immunoaffinity column (IAC) cleanup step. After extraction, pass the sample through an OTA-specific IAC, wash, and then elute the purified OTA [3] [4].
  • Rationale: This provides a highly selective extraction of OTA, removing the vast majority of non-target matrix components that cause suppression.

References

Ochratoxin A-d5 recovery rate improvement

Author: Smolecule Technical Support Team. Date: February 2026

Key Factors for Optimal Recovery

Improving recovery is centered on optimizing the sample preparation and extraction steps. The table below summarizes critical parameters and their optimizations from validated methods.

Factor Optimized Condition / Insight Impact / Rationale
Extraction Sorbent Magnetic Metal-Organic Framework (Fe₃O₄@SiO₂@UiO66-NH₂) [1] High selectivity & efficiency; achieves recoveries of 95.83% to 101.5% for OTA in food matrices.
Eluent Composition Not specified in detail; requires optimization [1] Critical for desorbing OTA from the extraction material completely.
Sample pH Requires optimization [1] Affects the ionization state of OTA and its interaction with the sorbent.
General Workflow Simple, fast, cost-effective liquid extraction [2] Simpler methods can yield high recoveries (~98%) with minimal steps, reducing loss.
Tissue-Specific Performance Recovery varies by matrix: Kidney (87.6%), Brain (79.7%), Intestine (80.2%), Liver (76.2%), Plasma (74.8%) [3] Highlights need for matrix-specific method validation; kidney has highest native affinity.

Detailed Experimental Protocol

Here is a detailed methodology based on a rigorously validated HPLC-FLD procedure for tissue and plasma samples [3]. You can adapt this protocol for your specific matrices.

  • Sample Homogenization: For tissues (kidney, liver, brain, intestine), homogenize a small mass (e.g., 100-200 mg) in a suitable aqueous buffer or solvent.
  • Extraction: Use an organic solvent mixture for protein precipitation and toxin extraction. A common, effective, and simple mixture is acetonitrile/water acidified with formic or phosphoric acid.
  • Cleaning & Concentration (MSPE): For complex matrices, use a clean-up step.
    • Procedure: Add a defined dosage (e.g., 10-50 mg) of the magnetic MOF sorbent (Fe₃O₄@SiO₂@UiO66-NH₂) to the sample extract [1].
    • Binding: Mix thoroughly to allow OTA to bind to the sorbent. Use a magnetic rack to separate the sorbent from the solution.
    • Washing: Discard the supernatant and wash with a small volume of water or a mild buffer to remove impurities.
    • Elution: Desorb OTA from the magnetic material using a optimized eluent (e.g., pure methanol or acetonitrile, possibly with a acid like formic acid (1%) or a base). Optimize the volume and time for complete desorption [1].
  • Analysis: Reconstitute the cleaned extract in the HPLC mobile phase and analyze.

This workflow for the Magnetic Solid-Phase Extraction (MSPE) method can be visualized as follows:

Start Sample Homogenate Step1 Add Magnetic MOF Sorbent Start->Step1 Step2 Mix & Bind Step1->Step2 Step3 Magnetic Separation Step2->Step3 Step4 Wash Step3->Step4 Step5 Elute with Optimized Solvent Step4->Step5 Step6 HPLC-FLD Analysis Step5->Step6

Frequently Asked Questions

  • What are the typical recovery rates I should aim for? For a well-optimized method using advanced materials like magnetic MOFs, recovery rates can be consistently above 95% [1]. For simpler extraction methods in complex matrices like serum or tissues, recoveries between 75% and 90% are common and considered acceptable [3] [2].

  • The recovery of my internal standard (OTA-d5) is low and inconsistent. What should I check?

    • Standard Integrity: Confirm the storage conditions of your OTA-d5 standard. It should be stored at -20°C and its expiration date checked [4].
    • Deuterium Loss: Although rare, ensure that your extraction and analysis conditions (especially very low or high pH) are not causing loss of the deuterium labels, which could make the standard behave differently from the native OTA.
    • Spiking Time: For the most accurate correction, the deuterated internal standard (OTA-d5) should be added to the sample at the very beginning of the extraction process. This ensures it corrects for losses during sample preparation.
  • Why is the recovery rate different for various tissue types? Recovery varies due to matrix effects—the differing compositions of fats, proteins, and other molecules in each tissue type that can bind to the toxin or interfere with the extraction process. The kidney, being a primary target for OTA, has a high natural affinity for it, which can sometimes make extraction more efficient [5] [3].

Key Troubleshooting Takeaways

To significantly improve your Ochratoxin A-d5 recovery rate, focus on these core areas:

  • Embrace Advanced Sorbents: Transitioning from traditional SPE to magnetic solid-phase extraction (MSPE) with modern materials like Metal-Organic Frameworks (MOFs) can dramatically boost recovery and consistency [1].
  • Systematically Optimize: Do not treat extraction as a single step. Systematically test and optimize key variables: sorbent type and amount, sample pH, and eluent composition [1].
  • Validate by Matrix: Always validate your final method's recovery rate for each specific biological matrix (e.g., plasma, kidney, brain) you plan to analyze [3].

References

Ochratoxin A-d5 co-elution issues troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Available Ochratoxin A (OTA) Analytical Data

The table below summarizes a validated HPLC-FLD method for OTA in complex matrices, which can serve as a starting point for developing a method for OTA-d5 [1].

Parameter Specification / Value
Application Determination of OTA in pig tissues (muscle, liver, kidney)
Instrument HPLC with Fluorescence Detection (FLD)
Column C18 (5 µm × 150 mm, 4.6 mm)
Mobile Phase Methanol-Phosphate Buffer (pH 7.5) (50:50, v/v)
Flow Rate 1.0 mL/min
Detection FLD: Excitation 380 nm, Emission 420 nm
Sample Prep Enzymatic digestion (pancreatin), MISPE clean-up
Mean Recovery > 89%
LOD 0.001 µg/kg
LOQ 0.003 µg/kg

A Systematic Approach to Troubleshoot Co-elution

Since specific data for OTA-d5 is unavailable, resolving its co-elution with OTA should follow general principles of HPLC method development for closely eluting compounds. The following workflow outlines a logical troubleshooting path.

Start Suspected OTA & OTA-d5 Co-elution Verify Verify Co-elution Start->Verify MP_Mod Modify Mobile Phase Verify->MP_Mod Confirmed Col_Change Change Chromatographic Conditions MP_Mod->Col_Change No Resolution Temp_Control Implement Temperature Control Col_Change->Temp_Control No Resolution MS_Detection Confirm with MS/MS Detection Temp_Control->MS_Detection Final Verification

The steps in the diagram can be implemented as follows:

  • Step 1: Verify the Co-elution: First, confirm that the issue is truly co-elution. Inject OTA and OTA-d5 standards individually and as a mixture. A single peak in the mixture where two distinct peaks are expected confirms co-elution.

  • Step 2: Modify the Mobile Phase: This is often the most effective step.

    • Adjust pH: OTA has pKa values of approximately 4.2–4.4 (carboxyl group) and 7.0–7.3 (phenolic hydroxyl group) [2]. Small adjustments to the buffer pH (e.g., from 7.5 to 7.2 or 7.8) can subtly alter the ionization state and retention time of one analyte more than the other.
    • Change Organic Solvent/Modifier: Try replacing methanol with acetonitrile, or use a mixture of both. You can also experiment with adding small amounts of weak acids (e.g., acetic acid) to the mobile phase.
  • Step 3: Change Chromatographic Conditions

    • Use a Different C18 Column: Columns from various manufacturers have differences in silica purity, carbon load, and endcapping, which can significantly impact separation.
    • Reduce Column Temperature: A lower temperature (e.g., from 40°C to 20°C) can increase retention and sometimes improve resolution for challenging separations.
    • Slower Gradient or Isocratic Elution: If using a gradient, making it shallower around the retention time can help. Alternatively, a carefully optimized isocratic method may provide better resolution than a gradient.
  • Step 4: Confirm Resolution with MS/MS Detection: If UV or FLD detection is used, co-elution can be hard to rule out completely. The definitive solution is to use Mass Spectrometry (MS) with Multiple Reaction Monitoring (MRM). OTA and OTA-d5 have different mass-to-charge ratios, so MS/MS can easily distinguish and quantify them even if they chromatographically co-elute.

I hope this structured approach provides a solid foundation for resolving your analytical challenge.

References

method validation with deuterated internal standard

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Deuterated Internal Standards

Deuterated internal standards are chemically identical to the target analyte but contain deuterium atoms in place of hydrogen, creating a predictable mass difference for mass spectrometry (MS) detection [1]. Using them is a best practice in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to improve data accuracy and reliability.

  • Purpose and Advantages: They correct for analytical variability in sample preparation, injection volume, and ionization efficiency [1]. By co-eluting with the analyte, they also compensate for matrix effects—ion suppression or enhancement caused by sample components [2].
  • Selection Criteria: The ideal internal standard should closely mimic the analyte's chemical behavior, including retention time and ionization efficiency [1]. Stable isotope-labeled standards are preferred. A key consideration is ensuring the isotope label (e.g., deuterium) is placed in a position that is not susceptible to H/D exchange with the solvent, which can lead to false positives or inaccurate quantification [3].

A Validated LC-MS/MS Method Example

The following is an adapted protocol for the simultaneous determination of five immunosuppressants (Cyclosporine A, Tacrolimus, Sirolimus, Everolimus, and Mycophenolic Acid) in blood and plasma, using deuterated internal standards for each [2].

Sample Preparation Protocol
  • Starting Material: Use 50 µL of EDTA whole blood for Cyclosporine A, Tacrolimus, Sirolimus, and Everolimus. Use 50 µL of EDTA plasma for Mycophenolic Acid [2].
  • Hemolysis and Precipitation:
    • Add 125 µL of water to the sample, vortex mix, and incubate for 2 minutes at room temperature.
    • Add 375 µL of a pre-prepared working solution (containing methanol, 0.1 M zinc sulfate, and the mix of deuterated internal standards).
    • Vortex the mixture again, incubate for 10 minutes at room temperature, and then centrifuge at 15,000 g for 10 minutes [2].
  • Analysis: Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system [2].
Liquid Chromatography (LC) Conditions
  • Extraction Column: Online Solid Phase Extraction (SPE) column (e.g., Poros R1/20) for purification [2].
  • Analytical Column: Phenyl-hexyl reversed-phase C18 column (e.g., Zorbax Eclipse XDB, 3.0 × 75 mm, 3.5 µm) maintained at 60°C [2].
  • System: Utilizes a column-switching valve to manage the flow between the extraction and analytical columns [2].
Mass Spectrometric (MS) Detection
  • Internal Standards: Use corresponding deuterated or 13C-labeled standards for each analyte (e.g., CSA-d4, TAC-13C-d2, SIR-13C-d3, EVE-d4, MPA-d3) [2].
  • Analysis: The specific mass transitions (MRM) for each analyte and its internal standard are monitored.

The workflow for this protocol can be visualized as follows:

experimental_workflow start Sample (EDTA Blood/Plasma) step1 Hemolysis Add 125 µL Water start->step1 step2 Protein Precipitation Add 375 µL Working Solution (Methanol, ZnSO₄, Internal Standards) step1->step2 step3 Vortex and Incubate 10 min at Room Temp step2->step3 step4 Centrifugation 15,000 g for 10 min step3->step4 step5 Collect Supernatant step4->step5 step6 Online Solid-Phase Extraction (SPE Column) step5->step6 step7 Chromatographic Separation (Analytical C18 Column) step6->step7 step8 MS/MS Detection with Deuterated Internal Standards step7->step8 end Quantification Result step8->end

Diagram 1: Experimental workflow for LC-MS/MS sample preparation and analysis.

Method Validation Data

The described method was rigorously validated. The table below summarizes key performance parameters [2].

Analyte Matrix Linearity Range Intra-Assay Precision (CV%) Intra-Assay Accuracy (%) Inter-Assay Precision (CV%) Inter-Assay Accuracy (%)
Cyclosporine A Whole Blood 2 - 1250 ng/mL 0.9 - 14.7% 89 - 138% 2.5 - 12.5% 90 - 113%
Tacrolimus Whole Blood 0.5 - 42.2 ng/mL 0.9 - 14.7% 89 - 138% 2.5 - 12.5% 90 - 113%
Sirolimus Whole Blood 0.6 - 49.2 ng/mL 0.9 - 14.7% 89 - 138% 2.5 - 12.5% 90 - 113%
Everolimus Whole Blood 0.5 - 40.8 ng/mL 0.9 - 14.7% 89 - 138% 2.5 - 12.5% 90 - 113%
Mycophenolic Acid Plasma 0.01 - 7.5 µg/mL 0.9 - 14.7% 89 - 138% 2.5 - 12.5% 90 - 113%

Table 1: Summary of validation parameters for the LC-MS/MS method. The lower limits of quantification demonstrated high sensitivity, and the precision and accuracy values were within acceptable ranges for bioanalytical method validation [2].

Troubleshooting Common Issues

Here are answers to specific FAQs that might arise during method development and validation.

FAQ 1: Why am I getting inconsistent results between my analyte and deuterated internal standard?

Inconsistent behavior, such as drifting retention times or changing response ratios, can occur if the internal standard does not perfectly mirror the analyte.

  • Check for H/D Exchange: In some biological matrices, deuterium atoms in the internal standard can exchange with hydrogen from the solvent, effectively converting some internal standard molecules into the analyte and causing false positives or inaccurate quantification [3]. Solution: Consider using an internal standard labeled with a more stable isotope, such as Carbon-13 (13C), which is not susceptible to exchange [3].
  • Select a Better IS: If a deuterated standard isn't available or suitable, an alternative is to use a mixture of three different structural analogs that have different masses, retention times, and structures. After the run, you can select the one that behaves most consistently with your analyte for full data processing [1].
FAQ 2: My internal standard response is low and inconsistent across the run. What should I do?

A low or drifting IS response, as illustrated in Figure 2 of the search results, often points to issues with the instrument or sample preparation [1].

  • Investigate Instrument Performance: A drop in sensitivity could be due to a dirty ion source or issues with the LC system.
  • Review Sample Processing: Inconsistent sample processing steps (e.g., pipetting errors, incomplete protein precipitation, or evaporation) can lead to variable recovery of the internal standard. Ensure all manual steps are performed precisely and consistently [1].
  • Key Insight: Even with a low IS response, the ratio of the analyte to the IS can still provide an accurate concentration if the signal loss is proportional for both. The validation data is reliable if the standard curves and quality controls (QCs) show the expected accuracy despite the low signal [1]. The following diagram outlines a logical approach to diagnosing this issue.

troubleshooting_flowchart start Low/Inconsistent IS Response step1 Check Standard Curves & QCs start->step1 step2 Are they accurate? step1->step2 step3 Data is likely reliable. Proportional signal loss for analyte and IS. step2->step3 Yes step4 Investigate Instrument: - Source Contamination? - LC Pressure Issues? step2->step4 No step5 Review Sample Prep: - Pipetting Errors? - Incomplete Precipitation? - Evaporation? step4->step5 If instrument is OK end Identify and Rectify Cause step5->end

Diagram 2: A logical flowchart for troubleshooting low internal standard response.

References

Ochratoxin A-d5 signal enhancement techniques

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Signal Enhancement Techniques

The following table summarizes various advanced techniques for the sensitive detection of Ochratoxin A, which can inform your experimental design.

Technique Detection Mechanism Limit of Detection (LOD) Linear Range Key Enhancement Strategy
CRISPR/Cas12a-assisted ECL Aptasensor [1] Electrochemiluminescence (ECL) 3.5 fg/mL 10⁻⁵–100 ng/mL COF@Ru as a confined micro-reactor; CRISPR/Cas12a for signal amplification.
Smartphone-based Dual-mode Aptasensor [2] Colorimetric & Electrochemical 0.22 fg/mL 1 fg/mL – 250 ng/mL Bifunctional Fe-MIL-88 MOF as nanozyme & signal amplifier; rolling circle amplification.
Disposable Electrochemical Aptasensor [3] Electrochemical (DPV) 11 pg/mL 0.5 - 70 ng/mL Gold-nanostructured electrodes; ferrocene derivative as integrated transducing system.
Eco-friendly Fluorescent Immunoassay [4] Fluorescence 5.39 pg/mL 4.8 - 625 pg/mL Bifunctional M13 phage as competing antigen & enzyme container; quantum dots as reporters.
Colorimetric ELISA with Urease [5] Colorimetric (Naked-eye) 50 pg/mL (cutoff) 12.5 - 100 pg/mL (quantitative) Urease catalysis with bromocresol purple indicator for pH-induced color change.

Detailed Experimental Protocols

Here are the detailed methodologies for two of the most sensitive techniques, which you can adapt for your laboratory work.

CRISPR/Cas12a-assisted Electrochemiluminescence (ECL) Aptasensor [1]

This method is highly complex but offers exceptional sensitivity.

  • Biosensor Fabrication:

    • Construct a DNA tetrahedral scaffold (DTS) on a gold electrode surface to create a well-organized sensing interface.
    • Immobilize the OTA-specific aptamer on the DTS.
    • Synthesize a covalent organic framework (COF) loaded with Ru(bpy)₃²⁺ (COF@Ru) to serve as a highly efficient ECL emitter.
    • Attach a quenching DNA probe modified with Ferrocene (Fc) to the electrode.
  • Detection Workflow:

    • Incubation: Introduce the sample containing OTA to the aptasensor. OTA binds to the aptamer, causing a release of the complementary DNA strand.
    • CRISPR Activation: The released DNA activates the CRISPR/Cas12a system. Activated Cas12a exhibits non-specific single-stranded DNA cleavage activity.
    • Signal Transduction: The Cas12a cleaves the Fc-labeled quenching DNA probes on the electrode surface, separating the quencher from the electrode.
    • Measurement: The removal of the quencher results in a recovered and amplified ECL signal from the COF@Ru, which is proportional to the OTA concentration.

The workflow for this protocol can be visualized as follows:

Start Start Detection Incubate Incubate with OTA Sample Start->Incubate AptamerRelease OTA-Aptamer Binding Releases cDNA Incubate->AptamerRelease CRISPR cDNA Activates CRISPR/Cas12a AptamerRelease->CRISPR Cleavage Cas12a Cleaves Fc-DNA Quencher Probes CRISPR->Cleavage Measure Measure Enhanced ECL Signal Cleavage->Measure

Disposable Electrochemical Aptasensor with Ferrocene Transduction [3]

This protocol is relatively simpler and is designed for use in complex media like coffee and wine.

  • Platform Preparation:

    • Electrode Nanostructuring: Clean and activate a screen-printed carbon electrode (SPCE). Deposit gold nanoparticles (AuNPs) onto the electrode surface through electrochemical cycling to create a high-surface-area platform.
    • Ferrocene Functionalization: Synthesize ferrocenyl lipoic acid ester (FcL). Incubate the AuNP/SPCE with FcL to form a self-assembled monolayer, creating the integrated transducing system.
    • Aptamer Immobilization: Cast a thiolated anti-OTA aptamer solution onto the FcL-modified electrode and incubate overnight at 4°C. This allows the aptamer to bind to the gold surface via the thiol group.
    • Surface Blocking: Incubate the electrode with mercaptoethanol to block any remaining bare gold sites and remove non-specifically adsorbed aptamers.
  • Measurement and Detection:

    • Apply 50 µL of a sample or standard solution (in phosphate-buffered saline) to the working electrode.
    • Record a Differential Pulse Voltammetry (DPV) curve in the potential range of -0.1 V to +0.4 V.
    • In the absence of OTA, the aptamer is in a flexible state, and the ferrocene signal is strong.
    • Upon OTA binding, the aptamer folds into a rigid structure, shifting the ferrocene's environment and reducing the electrochemical signal. The signal decrease is proportional to the OTA concentration.

The preparation of the key sensing platform is outlined below:

Start Start Preparation Electrode Clean and Activate Screen-Printed Carbon Electrode Start->Electrode AuNPs Electrodeposit Gold Nanoparticles (AuNPs) Electrode->AuNPs FcMonolayer Form Self-Assembled Monolayer of Ferrocene Derivative (FcL) AuNPs->FcMonolayer Immobilize Immobilize Thiolated Anti-OTA Aptamer FcMonolayer->Immobilize Block Block Surface with Mercaptoethanol Immobilize->Block Ready Platform Ready for OTA Detection Block->Ready

Frequently Asked Questions & Troubleshooting

Q1: What could be the reason for a weak or non-detectable signal in my OTA-d5 LC-MS/MS analysis?

  • Low Instrument Sensitivity: Verify your instrument's performance. For comparison, a standard LC-MS/MS method had an LOD of 0.02–0.06 ppb, while a faster Flow Injection-MS/MS method was ~5x less sensitive (LOD 0.12–0.35 ppb) and failed at low concentrations (1 ppb) due to ion suppression [6]. Ensure your method uses proper chromatographic separation.
  • Improper Standard Handling: Ochratoxin A-d5 is provided in acetonitrile and has a limited shelf life [7]. Always check the expiry date on the label and store it at -20°C as recommended. Prepare working solutions fresh daily, as is done with native OTA standards [8].
  • Significant Matrix Effects: Even with an internal standard, excessive ion suppression or enhancement can occur. Evaluate the matrix effect in your specific sample. A "dilute and shoot" method for cheese and pork meat achieved 75-101% recovery by evaluating and accounting for matrix effects [8].

Q2: My electrochemical aptasensor shows high background noise. How can I improve it?

  • Optimize Surface Blocking: The background can be caused by non-specific adsorption. The protocol in [3] uses a mercaptoethanol blocking step after aptamer immobilization to effectively passivate the electrode surface. Ensure your blocking step is thorough.
  • Use a Structured Scaffold: Employing a DNA tetrahedral scaffold (DTS), as in [1], can help orient the aptamer and minimize direct contact with the electrode surface, thereby reducing non-specific binding and background signal.
  • Check Probe Density: An overly dense layer of aptamers or redox probes (like ferrocene) can cause steric hindrance and inefficient electron transfer. Experiment with different concentrations during the immobilization step [3].

Q3: Are there alternatives to traditional antibodies for OTA detection to avoid secondary pollution?

  • Yes, use M13 Bacteriophage: An eco-friendly alternative is to use a bifunctional M13 phage. It displays an OTA-mimicking peptide (eliminating the need for toxic OTA-enzyme conjugates) and can be biotinylated to act as a container for multiple enzyme molecules, enhancing signal and safety [4].
  • Consider Aptamers: All the aptasensors described in the tables [1] [2] [3] use synthetic DNA aptamers as recognition elements, which are stable and do not present the pollution issues associated with antibody production.

Key Takeaways for Your Research

  • Internal Standard is Key: For quantitative LC-MS/MS, always use a stable isotope-labeled internal standard like OTA-d5 to correct for losses and matrix effects, ensuring accurate results [7] [8] [6].
  • Choose Your Enhancement Strategy: For ultra-trace analysis, nucleic acid amplification techniques (CRISPR, RCA) coupled with novel materials (COFs, MOFs) offer the highest sensitivity. For portability and cost-effectiveness, electrochemical aptasensors with nanomaterial transduction are excellent.
  • Address Matrix Effects Early: No matter how sensitive the assay, the sample matrix (wine, corn, meat) will impact performance. Always validate your method in the specific matrix you are working with [8] [3].

References

Sample Clean-Up Techniques for OTA/OTA-d5 Analysis

Author: Smolecule Technical Support Team. Date: February 2026

The core goal of sample clean-up is to isolate the analyte from complex food or feed matrices to reduce interference and prevent instrument damage. The table below summarizes the main techniques mentioned in the search results.

Technique Principle Commonly Used For Key Advantages
Immunoaffinity Columns (IAC) [1] Antibody-antigen binding for highly selective extraction. Purifying complex and strongly colored samples (e.g., spices, wine, coffee) for HPLC or LC-MS/MS. [2] [1] High selectivity and sensitivity; effective for difficult matrices.
Solid-Phase Extraction (SPE) [2] Reversed-phase chromatography (e.g., C18) to separate OTA from impurities. Relatively clean liquid samples like wine. [2] Cost-effective; good for high-throughput labs.
Multi-Mycotoxin IAC [1] Antibodies for multiple mycotoxins (e.g., Aflatoxins, OTA, Zearalenone) on a single column. Simultaneous analysis of several mycotoxins in one sample. [1] Increases lab efficiency; comprehensive screening.

Troubleshooting Common Clean-Up Issues

Here are some frequently encountered problems and their potential solutions.

Issue Potential Causes Troubleshooting Steps
Low Recovery Incomplete analyte elution; cartridge drying out; antibody degradation. Use fresh, pure elution solvent (e.g., 100% methanol); follow manufacturer's instructions precisely; ensure proper storage of IACs.
High Background/Interference Inadequate washing; matrix overload; cartridge overloading. Perform all recommended wash steps; ensure sample is properly diluted/extracted; do not exceed the column's capacity.
Low Sensitivity in Final Analysis Sample overload; final extract too dilute; losses during solvent evaporation. Concentrate the final eluate under a gentle stream of nitrogen or inert gas; avoid evaporating to complete dryness.

Detailed Protocol: SPE Clean-Up for Wine Analysis

The following workflow and method are adapted from a published procedure for analyzing OTA in wine, which can be directly applied to OTA-d5 as an internal standard [2].

Start Start: Conditioned C18 SPE Cartridge Step1 1. Load Sample (Wine + Internal Standard) Start->Step1 Step2 2. Wash (Water or dilute buffer) Step1->Step2 Step3 3. Elute OTA/OTA-d5 (Methanol or Acetonitrile) Step2->Step3 Step4 4. Evaporate & Reconstitute Step3->Step4 End End: UHPLC-MS/MS Analysis Step4->End

Method Details [2]:

  • SPE Sorbent: C18 cartridge (3 mL volume is common).
  • Conditioning: Typically with 3-5 mL of methanol followed by 3-5 mL of water or buffer (consult manufacturer instructions).
  • Sample Loading: Load the prepared wine sample (which already contains the added OTA-d5 internal standard) at a controlled flow rate (e.g., 1-3 mL/min).
  • Washing: Use 3-5 mL of water or a mild aqueous solution (e.g., 5% methanol in water) to remove polar impurities.
  • Elution: Pass 1-2 mL of pure methanol or acetonitrile through the cartridge to elute the OTA and OTA-d5. Collect the entire eluate.
  • Post-Clean-up: Evaporate the eluate to dryness under a gentle nitrogen stream and reconstitute in the mobile phase (e.g., 50:50 water/acetonitrile) for instrumental analysis.

Key Considerations for OTA-d5 Analysis

  • Role of OTA-d5: Ochratoxin A-d5 is primarily used as an internal standard in Stable Isotope Dilution Assays (SIDA) [3]. It should be added to the sample at the very beginning of the extraction process. Any losses during clean-up and analysis will proportionally affect both the native OTA and the OTA-d5, correcting for recovery inefficiencies and improving quantitative accuracy.
  • Method Validation: Always validate your clean-up method for your specific matrix. Parameters to check include precision, accuracy, recovery, LOD, and LOQ. One study reported recovery values of 102.6–105.2% for OTA in wine using an SPE-UHPLC method [2].

References

Optimized Protocol: Colorimetric OTA Aptasensing

Author: Smolecule Technical Support Team. Date: February 2026

This methodology uses gold nanoparticles (AuNPs) and a specialized "double calibration curve" to address reliability issues in OTA detection [1] [2]. The workflow below outlines the main procedure.

G Start Start Experiment P1 Prepare AuNP Colloid Start->P1 P2 Mix AuNP Colloid, Analyte, and OTA Aptamer P1->P2 P3 Incubate for 10 min P2->P3 P4 Add 0.5 M NaCl Solution P3->P4 P5 Incubate for 3 min P4->P5 P6 Measure UV-vis Absorbance (450-710 nm) P5->P6 P7 Calculate A630/A520 Ratio P6->P7 P8 Plot Double Calibration Curve P7->P8 End Determine OTA Concentration P8->End

Materials and Reagents
  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O) and OTA Aptamer (Sequence: 5'-GATCGGGTGTGGGTGGCGTAAAGGGAGCATCGGACA-3') were purchased from Sigma-Aldrich and Sangon Biotech, respectively [1] [2].
  • Sodium citrate dehydrate and other chemicals were of analytical grade [1] [2].
  • All solutions were prepared with ultrapure water (18.2 MΩ·cm) [1] [2].
Detailed Procedure
  • AuNP Colloid Preparation: Add a HAuCl₄·3H₂O stock solution to ultrapure water and heat with stirring. Add sodium citrate solution, causing the color to change to dark red. Continue heating for 20 minutes before storing the colloid at 4°C in the dark [1] [2].
  • Detection Procedure:
    • Mix 200 µL of AuNP colloid, 50 µL of the analyte, and a defined volume of 1 µM OTA aptamer solution thoroughly [1] [2].
    • Incubate the mixture for 10 minutes [1] [2].
    • Add a specific volume of 0.5 M NaCl solution, mix well, and incubate for another 3 minutes [1] [2].
    • Transfer the solution to a 1 mm cuvette and measure the UV-vis absorbance from 450 to 710 nm [1] [2].
  • Data Analysis: Plot the calibration curve using the absorbance ratio ( A_{630}/A_{520} ) as the y-axis and the OTA concentration as the x-axis. The "double calibration curve" method is used for reliable results across a wider detection range [1] [2].

Key Considerations & Potential Issues

The core challenge this method solves is that both the OTA aptamer and high concentrations of OTA itself can adsorb onto AuNPs and inhibit salt-induced aggregation. Relying on a single calibration curve can therefore be unreliable [1] [2].

Troubleshooting Common Problems
Problem & Phenomenon Possible Cause Suggested Solution

| Poor Sensitivity Low signal change with OTA concentration | Suboptimal aptamer or salt concentration; Low-affinity aptamer binding. | Optimize aptamer and NaCl concentrations; Ensure correct buffer conditions and aptamer folding [1] [2]. | | High Background Noise AuNPs aggregate without OTA | Unstable AuNP colloid; Contaminated reagents or labware. | Ensure freshly prepared and characterized AuNPs; Use high-purity water and clean equipment [1] [2]. | | Inconsistent Results Large variation between replicates | Inconsistent incubation times or temperatures; Improper pipetting. | Strictly control all incubation times and temperatures; Use calibrated pipettes and good technique [1] [2]. | | Non-Linear Calibration Curve deviates from expected linear range | OTA directly adsorbing to AuNPs at high concentrations, interfering with the aptamer-based mechanism. | Employ the "double calibration curve" method to account for both aptamer-based and direct adsorption effects [1] [2]. |

Data Presentation and Visualization

When presenting your calibration data, keep these principles in mind:

  • Color Contrast: Ensure all chart elements meet a minimum 3:1 contrast ratio against their neighbors (e.g., bars against background or other bars) for accessibility [3].
  • Dual Encodings: Don't rely on color alone. Use patterns, textures, or direct text labels on the chart to convey meaning, making it accessible to color-blind users [3].
  • Focus and Clarity: Use borders that meet contrast standards but reserve lighter fills for less critical data points to direct attention to the most important metrics [3].

Methodology and Limitations

The "double calibration curve" is the key innovation in this protocol. It is necessary because at different concentration ranges, the mechanism of detection shifts, which a single curve cannot accurately capture [1] [2]. This method likely involves generating two standard curves under different conditions (e.g., with and without aptamer) to distinguish between the aptamer-specific signal and non-specific OTA adsorption, thereby widening the reliable detection range.

References

minimizing cross-talk in Ochratoxin A-d5 MS detection

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Cross-Talk in MRM MS

Cross-talk occurs when fragment ions from different transitions have identical or very similar mass-to-charge (m/z) ratios, causing a signal from one transition to be detected in the channel of another. This is a common pitfall in multi-analyte methods or when using stable isotope-labeled internal standards like Ochratoxin A-d5.

The table below outlines the core problem and its common manifestations:

Aspect Description
Core Problem Signal from one MRM transition is incorrectly detected in the channel of another due to overlapping or interfering species [1].

| Common Scenarios | 1. Isotopic Overlap: Natural abundance of heavier isotopes (e.g., ( ^{13}\mathrm{C} ), ( ^{15}\mathrm{N} )) can cause the unlabeled analyte signal to "bleed" into the channel of the labeled internal standard, and vice versa. 2. In-Source Fragmentation: Precursor ions can fragment in the ion source before reaching the collision cell, generating product ions that interfere with other transitions. 3. Co-eluting Interferences: Other compounds in the sample matrix that co-elute with your analyte can produce fragments with similar m/z values. |

Troubleshooting Guide: Minimizing Cross-Talk

Here is a structured approach to diagnose and resolve cross-talk issues, moving from simple checks to more complex instrument adjustments.

Troubleshooting Step Action & Goal
1. Verify Transition Specificity Review the proposed precursor and product ions for OTA and OTA-d5. The table in the Experimental Protocol section provides specific examples. The goal is to select a highly abundant product ion for OTA-d5 that does not overlap with a key OTA fragment.
2. Optimize Chromatography The core challenge is that cross-talk is significantly exacerbated when the analyte and interferent co-elute [1]. Extending the chromatographic run time or modifying the mobile phase composition to improve separation is often the most effective strategy.

| 3. Adjust MS Parameters | Fine-tune the instrument to reduce the chance of cross-talk. • Dwell Time: Ensure dwell times are long enough (e.g., 20-50 ms) for sufficient data points across a peak, but not so long that they force the monitoring of multiple transitions simultaneously. • Collision Energy (CE): Optimize the CE for each transition. A slightly different CE can favor a unique fragment ion for OTA-d5, minimizing overlap with OTA's fragments. • Source/Gas Settings: Adjust parameters like the Cone Voltage or Collision Cell Entrance Potential to minimize in-source fragmentation. | | 4. Implement Scheduling | Use scheduled MRM (sMRM) if your instrument supports it. This allows the mass spectrometer to only monitor transitions when the analyte is expected to elute, increasing the dwell time and number of data points for each transition without sacrificing sensitivity. | | 5. Review Data Processing | Check the integration of your chromatographic peaks. Ensure the software is not incorrectly integrating a baseline bump from cross-talk as a genuine peak. |

Experimental Protocol for Method Development

This protocol outlines key steps for setting up a cross-talk-free MRM method for OTA and OTA-d5.

Sample Preparation
  • Immunoaffinity Chromatography (IAC): For complex food matrices (e.g., corn, coffee, wine), begin with an IAC clean-up and concentration step. This dramatically reduces background interference and improves overall assay specificity and sensitivity [2].
  • Liquid-Liquid Extraction: As an alternative, liquid-liquid extraction with mixtures of organic solvents (e.g., ethyl acetate, chloroform) and aqueous acids/bases can be used for sample clean-up [3].
Liquid Chromatography
  • Column: Use a reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
  • Mobile Phase: A) Water with 0.1% Formic Acid, B) Acetonitrile or Methanol with 0.1% Formic Acid.
  • Gradient: Employ a gradient elution, for example: 0 min (30% B), 1 min (30% B), 5 min (95% B), 7 min (95% B), 7.1 min (30% B), 10 min (30% B).
  • Goal: Achieve baseline separation of OTA and OTA-d5 from each other and from matrix interferences. The retention time for both will be very similar, but the separation from other compounds is critical.
Mass Spectrometry (QqQ)
  • Ionization: Electrospray Ionization (ESI) in positive mode.
  • Source Parameters: Optimize desolvation temperature, gas flow, and capillary voltage for maximum precursor ion signal.
  • MRM Transitions: The following table suggests candidate transitions. The OTA-d5 transition must be carefully chosen to avoid cross-talk from OTA.
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V) Note
Ochratoxin A (OTA) 404.1 239.1* 25 Primary quantitative transition
404.1 358.1 20 Confirmatory transition
This compound 409.1 244.1 25 Recommended: mass shift from OTA fragment
409.1 363.1 20 Alternative transition

*The m/z 239.1 ion is a common high-abundance fragment corresponding to the OTA molecule losing the phenylalanine moiety.

Workflow for Cross-Talk Investigation

The following diagram summarizes the logical process for diagnosing and resolving cross-talk.

Start Suspected Cross-Talk Step1 1. Check Transition Specificity (Review m/z for overlap) Start->Step1 Step2 2. Inject Single Analytes (OTA only, then OTA-d5 only) Step1->Step2 Step3 3. Observe Signal? (Does OTA-d5 signal appear in OTA channel, or vice versa?) Step2->Step3 Step4a 4a. Cross-Talk Confirmed Step3->Step4a Yes Step4b 4b. No Cross-Talk (Investigate matrix effects) Step3->Step4b No Step5 5. Optimize Chromatography (Improve separation) Step4a->Step5 Step6 6. Tune MS Parameters (Dwell time, Collision Energy) Step5->Step6 Step7 7. Re-test (Is cross-talk eliminated?) Step6->Step7 Step7->Step5 No Step8 Method is Robust Step7->Step8 Yes

Frequently Asked Questions (FAQs)

  • Q1: My OTA-d5 internal standard shows a signal in the OTA MRM channel even when no OTA is present. What does this mean?

    • A: This is a classic sign of cross-talk. It's most likely due to the selected product ion for OTA-d5 not being unique enough. The OTA-d5 precursor ion (m/z 409.1) might be fragmenting to produce an ion very close to m/z 239.1. Switch to a different OTA-d5 transition, such as m/z 409.1 -> 244.1, which accounts for the mass shift of the deuterium atoms.
  • Q2: I've optimized my transitions, but I still see a small interfering peak. What can I do?

    • A: First, ensure the interference is consistent and proportional, which would point to cross-talk. If so, try increasing the chromatographic separation. If the interference is variable, it is more likely a matrix effect. In this case, improve your sample clean-up protocol (e.g., use a different IAC cartridge or adjust the extraction solvents) [2] [3].
  • Q3: How can I prove that the signal in my method is free from cross-talk?

    • A: The definitive test is to inject high concentrations of each analyte individually and monitor the channels of the others. For example, inject a solution containing only OTA-d5 and verify that no signal above the baseline noise appears in the primary OTA (e.g., m/z 404.1 -> 239.1) channel.

References

Ochratoxin A-d5 method accuracy and precision validation

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of OTA Detection Method Performance

The table below summarizes the validation data found for several key detection methods.

Method Validated Matrices Key Performance Data Source / Reference

| HPLC-FLD [1] | Mouse plasma, kidney, liver, brain, intestine | Linearity: R² = 0.997-0.999 Accuracy (RE%): 0.91 - 5.25% Precision (CV%): 0.49 - 4.99% Recovery: 74.8 - 87.6% LOQ: 2.35 ng/mL (plasma), 9.4 ng/g (tissues) | PMC (2024) | | HPLC-FLD (IAC clean-up) [2] | Pork meat, meat products, edible offal | Recovery: 72 - 86% Precision (RSDr): 4.2 - 11.0% Precision (RSDR): 9.5 - 22.6% LOQ: 0.5 μg/kg | Springer (2025) | | ELISA (RIDASCREEN) [3] | Corn, wheat, barley, rye, rice, feed | LOD: 0.4 - 1.6 μg/kg (depending on matrix) | R-Biopharm (2020) | | Electrochemiluminescence Aptasensor [4] | Food samples | LOD: 3.5 fg/mL Linear Range: 10⁻⁵ – 100 ng/mL | RSC (2025) |

Detailed Experimental Protocols

Here are the detailed methodologies for the two most referenced techniques in the search results, which are highly relevant for laboratory settings.

Validated HPLC-FLD Protocol for Tissue Samples [1]

This protocol is designed for sensitive quantification in complex biological matrices like kidney, liver, brain, and intestine.

  • Sample Preparation: Tissue samples are homogenized. OTA is extracted from the ground samples using an appropriate solvent (commonly acidic or aqueous organic solvents like acetonitrile-water or methanol-water mixtures). The extract is then centrifuged, and the supernatant is cleaned up, often using immunoaffinity columns (IAC) specific to OTA, to remove interfering substances.
  • Chromatography Conditions:
    • Technique: Reversed-Phase High-Performance Liquid Chromatography.
    • Detection: Fluorescence Detection (FLD). The inherent fluorescence of OTA is exploited for highly sensitive and selective detection.
    • Validation: The method was rigorously validated per FDA and EMA guidelines, assessing selectivity, linearity, accuracy, precision, recovery, and stability.
  • Workflow Diagram: The following diagram outlines the core steps of this HPLC-FLD method.

    hplc_fld_workflow start Sample Tissue step1 Homogenization & Extraction start->step1 step2 Centrifugation step1->step2 step3 Clean-up (e.g., IAC) step2->step3 step4 HPLC-FLD Analysis step3->step4 step5 Data Validation step4->step5

Collaborative Trial Validated Protocol for Meat Products [2]

This method has been through a formal interlaboratory study, confirming its reliability for official control purposes.

  • Sample Preparation: The method uses an acidified solvent for extraction (e.g., acetonitrile-water). The extract is diluted with a buffer solution and filtered. The clean-up is performed using Ochratoxin A-specific Immunoaffinity Columns (IAC). The OTA is bound to the antibody in the column, washed to remove impurities, and then eluted with a solvent like methanol.
  • Chromatography Conditions:
    • Technique: Reversed-Phase HPLC.
    • Detection: Fluorescence Detection (FLD).
  • Workflow Diagram: The validated method for meat products follows this specific process:

    collaborative_workflow start Meat/Product Sample step1 Solvent Extraction start->step1 step2 Dilution & Filtration step1->step2 step3 IAC Clean-up step2->step3 step4 Elution with Solvent step3->step4 step5 HPLC-FLD Analysis step4->step5 end Quantification step5->end

Key Insights for Your Guide

  • HPLC-FLD is the Benchmark: HPLC with fluorescence detection remains the well-characterized and widely validated workhorse for OTA quantification in complex matrices, with performance data clearly established in the literature [1] [2].
  • ELISA Offers Speed: ELISA kits (like RIDASCREEN) provide a rapid, high-throughput screening alternative, though they may be used for quantification with appropriate validation [5] [3].
  • Emerging Techniques Push Sensitivity Limits: Newer technologies, such as the CRISPR/Cas12a-assisted electrochemiluminescence aptasensor, demonstrate extremely low detection limits, highlighting the direction of technological advancement [4].
  • The Role of Ochratoxin A-d5: While not detailed in the validation data found, one source confirms that this compound is synthesized for use as an internal standard in Stable Isotope Dilution Assays (SIDA), a technique known to improve quantification accuracy by correcting for losses during sample preparation [6].

References

comparison of deuterated and non-deuterated Ochratoxin A

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Deuterated Compounds in Analysis

Deuterated compounds, where hydrogen atoms are replaced with deuterium (a heavier hydrogen isotope), are crucial in analytical chemistry, particularly as internal standards for mass spectrometry [1].

  • Different Chemical Entities: Regulatory bodies like the FDA classify deuterated compounds as New Chemical Entities (NCEs) because the deuterium atoms are covalently bonded to carbon, changing the molecule's fundamental structure [1]. This can lead to altered metabolic stability and pharmacokinetics compared to the non-deuterated version [1].
  • Role as Internal Standards: Deuterated analogs of an analyte are ideal internal standards. They have nearly identical chemical properties to the non-deuterated form, ensuring similar behavior during sample preparation and analysis. However, their different mass allows a mass spectrometer to easily distinguish between them, enabling highly accurate quantification [1]. This principle is directly applicable to mycotoxin analysis.

Experimental Protocol Using a Surrogate Standard

While a dedicated method for deuterated OTA was not found, one study used Ochratoxin B (OTB) as a surrogate calibrant for OTA in a sophisticated analytical technique [2]. OTB is a non-deuterated, naturally occurring analog of OTA that lacks a chlorine atom. This protocol demonstrates the logic behind using a structurally similar molecule for calibration.

The workflow and key steps of the method are summarized below:

G Start Start: Analysis of OTA in Cheese A 1. SPME Fiber Preparation Acidify carbon-tape fiber with HCl (pH 2) Start->A B 2. Calibration Standard Loading Load OTB (surrogate) onto fiber A->B C 3. Sampling Expose fiber to cheese sample for 20 min B->C D 4. Analysis Desorb compounds and analyze via LC-MS/MS C->D E 5. Quantification Use OTB recovery to quantify OTA kinetically D->E

Key Aspects of the Method [2]:

  • Technique: Solid-Phase Microextraction (SPME) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
  • Calibration: Used kinetic calibration with OTB, a structural analog of OTA, demonstrating the principle of using a similar molecule for accurate quantification.
  • Performance: The method was sensitive, simple, and applicable to complex lipid-rich samples like cheese.

Comparative Overview: Deutetrabenazine vs. Tetrabenazine

Although not for OTA, the approval of Austedo (deutetrabenazine) provides a concrete example of the practical differences between a deuterated drug and its non-deuterated counterpart, Xenazine (tetrabenazine) [1]. This illustrates the potential impacts of deuteration.

Feature Non-Deuterated Compound (Tetrabenazine) Deuterated Compound (Deutetrabenazine)
Regulatory Status Previously approved drug [1] New Chemical Entity (NCE) [1]
Active Moiety Tetrabenazine [1] Deutetrabenazine (different active moiety) [1]
Key Implication - Eligible for 5-year NCE exclusivity; not considered the "same drug" for orphan drug designation [1]
Primary Reason Molecular structure with hydrogen atoms [1] Molecular structure with deuterium atoms replacing hydrogen [1]

References

Key Experimental Protocols Using Ochratoxin A-d5

Author: Smolecule Technical Support Team. Date: February 2026

The core application of Ochratoxin A-d5 (d5-OTA) in modern research is as an internal standard in stable isotope dilution analysis to achieve highly precise and accurate quantification [1]. Here is a detailed protocol from a relevant study:

A 2019 study used d5-OTA and d5-2'R-ochratoxin A (d5-2'R-OTA) to develop a sensitive HPLC-MS/MS method for detecting human metabolites of OTA [1].

  • Synthesis of Labeled Standards: The d5-OTA and d5-2'R-OTA were biosynthesized by growing the fungus Penicillium verrucosum on a culture medium enriched with d5-l-phenylalanine. The structures were confirmed using High-Resolution Mass Spectrometry (HRMS) and NMR spectroscopy, with isotopic purity exceeding 95% [1].
  • Sample Preparation & Analysis:
    • Synthesis of Metabolites: Potential OTA metabolites (OTB-GSH and OTB-NAC) and their deuterated counterparts (d5-OTB-GSH and d5-OTB-NAC) were chemically synthesized via a photoreaction method for use as reference standards [1].
    • HPLC-MS/MS Method: A stable isotope dilution-based HPLC-MS/MS method was developed. The labeled standards were added to human urine samples prior to analysis to correct for losses during sample preparation and variations in instrument response [1].
    • Quantification: The method successfully identified and quantified the metabolite OTB-NAC in human urine, demonstrating that the d5-labeled standards are critical for detecting phase 2 metabolites of OTA at trace levels [1].

Comparison of OTA Detection Methodologies

The table below compares various detection methods, highlighting where d5-OTA is typically applied.

Detection Method Key Reagents & Materials Experimental Workflow Summary Performance Data (LOD/LOQ, Range) Key Applications (Matrices)

| HPLC-MS/MS with SID [1] | d5-OTA, d5-2'R-OTA, d5-OTB-NAC; HPLC-MS/MS system | 1. Add d5-internal standards to sample. 2. Solid-phase extraction (SPE). 3. Analysis via HPLC-MS/MS. 4. Quantification via stable isotope dilution. | LOD: Not specified for OTA itself; method detected OTB-NAC metabolite in urine (0.023 - 0.176 ng/mg creatinine). | Human urine, biomarker analysis for human exposure | | Aptamer-based Hydrogel [2] | OTA-specific aptamer, DNA-functionalized linear polyacrylamide, gold nanoparticles (AuNPs) | 1. OTA binding causes hydrogel dissolution. 2. Release of pre-loaded AuNPs. 3. Colorimetric readout (naked eye or microfluidic chip). | LOD: 1.27 nM (0.51 ppb) after IAC enrichment. Meets EU standard (2.0 ppb). | Beer, food safety screening | | SPR Biosensor [3] | Anti-OTA aptamer (biotin-tagged), streptavidin sensor chip | 1. Immobilize biotin-aptamer on streptavidin chip. 2. Sample injection over sensor surface. 3. Real-time monitoring of binding response (RU). | LOD: 0.005 ng/mL; Detection range: 0.094 - 100 ng/mL. | Wine, peanut oil | | 3D-Printed SPR Biosensor [3] | Chitosan/carboxymethyl chitosan substrate, OTA-BSA conjugate | 1. Competitive immunoassay on chitosan-coated chip. 2. OTA in sample competes with immobilized OTA-BSA for antibodies. 3. SPR signal inversely proportional to OTA concentration. | LOD: 3.8 ng/mL (chitosan substrate). | Coffee |

Experimental Workflow for HPLC-MS/MS with d5-OTA

The following diagram illustrates the core workflow for quantifying Ochratoxin A and its metabolites using d5-labeled internal standards, based on the methodology from the search results [1]:

Start Sample Collection (e.g., Urine, Food) A Add Internal Standards (d5-OTA, d5-2'R-OTA) Start->A B Sample Preparation (Solid-Phase Extraction) A->B C HPLC Separation B->C D MS/MS Analysis (MRM Detection) C->D E Data Analysis & Quantification (Stable Isotope Dilution) D->E End Result: OTA & Metabolite Concentration E->End

Limitations and Research Gaps

Based on the search results, I should note a few limitations for your project:

  • No Direct Cross-Validation: The search results did not contain a published study that directly cross-validates multiple detection methods for OTA using the same set of samples.
  • Focus on Metabolites: The primary study using d5-OTA focused on discovering and quantifying a human urinary metabolite (OTB-NAC), rather on validating the parent OTA compound against other methods [1].

Suggested Framework for Your Comparison Guide

To create the objective comparison guide you need, you could design an original study based on the methodologies above. Here is a potential framework:

  • Select Methods for Comparison: Choose a benchmark method (like HPLC-MS/MS with d5-OTA), a rapid screening method (like the Aptamer-based Hydrogel [2]), and a high-sensitivity biosensor method (like the SPR biosensor [3]).
  • Define Test Matrices: Use a common set of samples, including certified reference materials and spiked real-world samples (wine, coffee, urine) with known OTA concentrations.
  • Evaluate Key Metrics:
    • Accuracy and Precision: Using d5-OTA as the internal standard for the benchmark method.
    • Sensitivity: Compare LODs and LOQs.
    • Throughput and Cost: Analyze time and cost per sample for each method.
    • Robustness in Complex Matrices: Note any sample preparation challenges.

References

Ochratoxin A-d5 interlaboratory study results

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Method Performance for OTA

The following table summarizes key performance data from recent studies for the determination of Ochratoxin A, which can serve as a benchmark for comparison.

Food Matrix Analytical Method Quantification Range Average Recovery (%) Repeatability (RSDₐ) Reproducibility (RSDᵣ) Source / Reference
Meat, meat products, edible offal HPLC-FLD with IAC clean-up 0.5–10 μg/kg 72 – 86% 4.2 – 11.0% 9.5 – 22.6% [1]
Mice tissues and blood HPLC-FLD Not specified Data not provided Assay performed, but specific RSD not stated Assay performed, but specific RSD not stated [2]
Mice tissues and blood ELISA Not specified Data not provided Assay performed, but specific RSD not stated Assay performed, but specific RSD not stated [2]
Wine grapes HPLC-FLD with IAC clean-up LOQ: 0.007 μg/kg 76% (at spiked levels) 8% 12% [3]

Detailed Experimental Protocols

Here are the detailed methodologies from the key studies cited above, which provide the experimental protocols for the data.

  • HPLC-FLD Method for Meat Products (Interlaboratory Validation): This validated method involved twenty independent laboratories [1].

    • Sample Preparation: Samples were extracted using an organic solvent.
    • Clean-up: The extract was purified using Immunoaffinity Columns (IAC) containing antibodies specific for OTA.
    • Analysis: The purified extract was analyzed by Reversed-Phase High-Performance Liquid Chromatography (HPLC) coupled with a Fluorescence Detector (FLD).
    • Performance: The method was validated for pork-derived products and demonstrated performance consistent with European regulatory performance criteria (Regulation (EU) 2023/2782) [1].
  • Comparative Study of HPLC, ELISA, and Flow Cytometry: A study compared three techniques for detecting OTA accumulated in mice tissues (kidney, liver) and blood [2].

    • HPLC-FLD: Used as the reference method against which others were compared. The study noted it had the greatest sensitivity among the three methods tested [2].
    • ELISA (Enzyme-Linked Immunosorbent Assay): An immunoassay developed using commercial reagents, offering a practical and cost-effective alternative [2].
    • Flow Cytometry: A competitive fluorescent microsphere immunoassay was developed, which has potential for high-throughput and multiplexed detection of multiple contaminants [2].
    • Key Finding: All three assays successfully detected and quantified accumulated OTA, showing positive correlations between the dose administered to mice and the levels found in tissues [2].
  • Synthesis and Role of Ochratoxin A-d5: While not an interlaboratory study, one paper details the synthesis of OTA-d5.

    • Purpose: this compound, a deuterium-labeled analog of OTA, is synthesized primarily for use as an internal standard in advanced analytical techniques like the Stable Isotope Dilution Assay (SIDA) [4].
    • Advantage: Using a deuterated internal standard like OTA-d5 helps correct for analyte loss during sample preparation and variations in instrument response, thereby improving the accuracy and reliability of quantification [4].

Workflow and Method Relationship

The diagram below illustrates the typical workflow for OTA analysis and the role that OTA-d5 plays in ensuring data quality.

start Sample Material (Food, Feed, Tissue) step1 Extraction with Solvent start->step1 step2 Clean-up (e.g., IAC) step1->step2 step3 Analysis with Internal Standard step2->step3 step4 Quantification & Data Reporting step3->step4 hplc HPLC-FLD step3->hplc lcms LC-MS/MS step3->lcms elisa ELISA step3->elisa is Internal Standard (e.g., OTA-d5) is->step3 Added pre-analysis

Interpretation of Available Evidence

Based on the gathered data, here is an objective comparison to guide your work:

  • Status of OTA-d5 Interlaboratory Data: The search results do not contain a specific interlaboratory study that directly tests and reports performance data for This compound. Its documented role is as a high-quality internal standard for improving analytical accuracy [4].
  • Gold Standard for OTA Quantification: The fully validated HPLC-FLD with IAC clean-up method represents the current benchmark for official control in food matrices, with robust interlaboratory data supporting its performance [1].
  • Practical Alternatives for Specific Goals:
    • ELISA is a reliable, cost-effective, and practical tool for screening purposes [2].
    • Flow Cytometry presents an emerging, flexible technology with potential for future multiplexed mycotoxin detection [2].
  • Key Performance Drivers: The clean-up step (IAC) is critical for achieving high specificity and low detection limits [1] [3]. Method performance, including recovery and precision, can vary significantly with the sample matrix [1].

References

Ochratoxin A-d5 stability compared to native OTA

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Quantitative Data

The following table summarizes the key experimental findings from a study that used [13C6]-OTA as an internal standard for quantifying native OTA in wheat and flour samples. The results highlight the impact of the calibration method and potential issues with the labeled standard [1].

Calibration Method Matrix Reported OTA Mass Fraction Accuracy (vs. Certified Value) Key Findings
External Calibration Flour (CRM MYCO-1) 18-38% lower Low High inaccuracy due to matrix suppression effects [1]
External Calibration Wheat Samples Consistently lower N/A Confirmed matrix effects vs. isotope dilution methods [1]
Single Isotope Dilution Mass Spectrometry (ID1MS) Flour (CRM MYCO-1) Within 3.17–4.93 µg/kg Accurate All isotope dilution methods were accurate [1]
ID1MS (using [13C6]-OTA) Wheat Samples ~6% lower than ID2MS/ID5MS Accurate but biased Bias attributed to isotopic enrichment bias in the [13C6]-OTA CRM [1]
Double (ID2MS) & Quintuple (ID5MS) Flour & Wheat Within expected range; consistent Accurate Negated need for exact concentration of internal standard [1]

Experimental Protocol and Workflow

The comparative data was generated using the following detailed methodology, which is critical for understanding the context of the results [1].

  • 1. Materials and Sample Preparation:

    • Samples: Canada Western Red Spring (CWRS) and Canada Western Amber Durum (CWAD) wheat, and a certified reference material (CRM) of OTA in rye flour (MYCO-1).
    • Standards: Certified reference materials for native OTA (OTAN-1) and [13C6]-labeled OTA (OTAL-1).
    • Extraction: Test portions (5 g) of flour were spiked with the [13C6]-OTA internal standard and extracted with 11.1 g of 85% acetonitrile/water (v/v) by vortexing, orbital shaking (1 h, 450-475 RPM), and centrifugation (10 min, 7200 RPM).
  • 2. LC-High-Resolution MS (HRMS) Analysis:

    • Chromatography: An Agilent ZORBAX Eclipse Plus C18 column with a gradient of water and acetonitrile (both with 0.05% acetic acid) was used for separation.
    • Mass Spectrometry: Analysis was performed on an Orbitrap Fusion Lumos Tribrid mass spectrometer in positive ion mode.
  • 3. Calibration Strategies Compared:

    • External Standard Calibration: Calibration curves prepared using only the native OTA standard (OTAN-1).
    • ID1MS: A known amount of [13C6]-OTA was spiked into the sample, and quantification was based on the analyte-to-internal standard signal ratio.
    • ID2MS: The [13C6]-OTA standard was spiked into both the sample and a calibration solution of native OTA, matching the ratios to determine concentration.
    • ID5MS: A "multi-spike" approach using multiple calibration solutions to bracket the sample, determining analyte concentration graphically or with complex equations.

Interpretation of Stability and Performance

The core finding relevant to your question about stability is the observed isotopic enrichment bias associated with the [13C6]-OTA standard [1]. While this does not speak to chemical stability, it highlights a critical analytical performance difference.

  • Nature of the Bias: The [13C6]-OTA CRM used was produced via biosynthetic labelling, where microorganisms are cultured in isotopically enriched media [1]. The bias suggests the material may not have achieved 100% isotopic purity or that the presence of other, unlabeled molecules affected the quantitation.
  • Impact on Results: This bias led to a consistent, measurable underestimation (~6%) of the OTA mass fraction when the simple ID1MS method was used. The more complex ID2MS and ID5MS methods, which are less reliant on the absolute purity of the labeled standard, corrected for this bias and yielded accurate, consistent results [1].

Pathways and Workflow Diagrams

The following diagram illustrates the logical workflow of the key experiment from sample preparation to data interpretation, highlighting where the isotopic bias was identified.

Start Start: Sample Preparation A Spike with [13C6]-OTA Internal Standard Start->A B Extraction with 85% Acetonitrile/Water A->B C LC-HRMS Analysis B->C D Data Acquisition: Native OTA & [13C6]-OTA Signals C->D E Apply Quantification Method D->E F ID1MS Calculation E->F G ID2MS/ID5MS Calculation E->G H Result: ~6% Lower OTA F->H I Result: Accurate OTA G->I J Interpretation: Isotopic Enrichment Bias in Labeled Standard H->J

Key Takeaways for Researchers

  • Stable isotope-labeled internal standards like [13C6]-OTA are crucial for achieving accurate quantification of OTA, effectively correcting for matrix effects and losses during sample preparation [1].
  • The choice of calibration methodology is critical. While ID1MS is simplest, it is most vulnerable to inaccuracies from isotopic impurities in the internal standard. ID2MS or IDnMS provide higher accuracy by accounting for this bias [1].
  • When selecting a labeled standard, the method of its production (chemical synthesis vs. biosynthetic) and its certified isotopic purity are important factors to consider to prevent systematic bias in your results [1].

References

Experimental Protocols for OTA Quantification with Internal Standards

Author: Smolecule Technical Support Team. Date: February 2026

The core principle of using a stable isotope-labeled internal standard (SIL-IS) is consistent, whether it is 13C- or d5-labeled. The following protocol details a validated method using OTA-d5 for quantifying OTA in animal milk.

Detailed Methodology from UHPLC-MS/SRM Study [1]:

  • Analytical Technique: Ultrahigh-Performance Liquid Chromatography and Mass Spectrometry with Selected Reaction Monitoring (UHPLC/MS-SRM).
  • Internal Standard: Ochratoxin A-d5 (OTA-d5) was used as the internal standard for quantifying OTA and Ochratoxin B (OTB).
  • Sample Preparation: A stable isotope dilution methodology was applied. Specifically, only 1 mL of milk sample was required. The OTA-d5 was added to the sample at the beginning of the extraction process to correct for losses during sample clean-up and matrix effects during ionization in the mass spectrometer.
  • Chromatography: An Agilent 1290 infinity II UHPLC system was used with a column temperature of 40°C. The mobile phase consisted of:
    • Solvent A: Water (10 mM Ammonium Acetate, 0.1% Formic Acid)
    • Solvent B: Acetonitrile (0.1% Formic Acid)
  • Mass Spectrometry: Detection was performed using a Sciex QTRAP 6500 mass spectrometer.

For context, another study provides a similar approach but with a different isotope standard, which can be used for performance comparison.

Methodology from FI-MS/MS and LC-MS/MS Comparison [2]:

  • Internal Standard: 13C uniformly labeled ochratoxin A (13C-IS).
  • Sample Preparation: Samples were prepared by dilution and filtration after the internal standard was added.
  • Analysis: Two methods were compared:
    • LC-MS/MS: Involved chromatographic separation with a 10-minute run time per sample.
    • Flow Injection-MS/MS (FI-MS/MS): Bypassed the chromatography column, leading to an analysis time of less than 60 seconds per sample, but with compromised sensitivity and potential for interference.

Quantitative Method Performance Data

The table below summarizes the key performance metrics from the studies that utilized internal standards, providing concrete data for your guide.

Method Internal Standard Matrix Linear Range Limit of Quantification (LOQ) Recovery (%) Precision (RSD%)
UHPLC/MS-SRM [1] OTA-d5 Animal Milk 15.6–1000 pg/mL for OTA 31.3 pg/mL for OTA >75% in milk <±15%
LC-MS/MS [2] 13C-OTA Corn, Oat, Grape Juice 0.05–100 ppb (µg/kg) 0.02–0.06 ppb 100–117% 2–9%
FI-MS/MS [2] 13C-OTA Corn, Oat, Grape Juice 0.25–100 ppb (µg/kg) 0.12–0.35 ppb 79–117% (failed at 1 ppb) 2–15%

Workflow for OTA Analysis with Internal Standard

The following diagram illustrates the general workflow for quantifying OTA using an internal standard, as described in the research.

Start Start Sample Analysis AddIS Add Internal Standard (OTA-d5/13C) to Sample Start->AddIS Extract Extract and Clean-up AddIS->Extract Instrument Instrumental Analysis (LC-MS/MS) Extract->Instrument Quantify Quantify OTA Using IS Calibration Curve Instrument->Quantify End Report Result Quantify->End

Key Insights for Method Comparison

Based on the search results, here are critical points to consider for your guide:

  • The Role of the Internal Standard: Both OTA-d5 and 13C-OTA are used to correct for matrix effects and procedural losses, significantly improving accuracy and precision [2] [1].
  • LC-MS/MS is the Gold Standard: LC-MS/MS methods provide superior sensitivity and reliability, capable of detecting OTA at very low concentrations (pg/mL to low ppb) [2] [1].
  • Trade-off of High-Throughput Methods: The FI-MS/MS method is much faster but suffers from higher limits of quantification and can fail in complex matrices due to interferences, underscoring the importance of chromatographic separation [2].
  • Meeting Regulatory Limits: The validated methods are designed to be sensitive enough to enforce regulatory limits. For example, the LOQ of 31.3 pg/mL for the OTA-d5 method is well below the EU limit for AFM1 in milk (50 pg/mL) [1].

References

Ochratoxin A-d5 limit of detection and quantification validation

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of HPLC-FLD Methods for Ochratoxin A (OTA) Analysis

The following table summarizes key performance data for OTA determination using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) across different matrices, as validated per FDA and EMA guidelines [1].

Matrix Linear Range Limit of Quantification (LOQ) Recovery (%) Key Sample Pre-treatment
Mouse Plasma 2.35 – 22.83 ng/mL 2.35 ng/mL 74.8% Not specified in detail; validation used fortified samples [1].
Mouse Tissues (Brain, Kidney, etc.) 9.4 – 91.32 ng/g 9.4 ng/g 76.2% (Liver) – 87.6% (Kidney) Not specified in detail; method requires minimal tissue mass [1].
Human Blood Serum Correlated with ELISA 0.050 μg/L (0.05 ng/mL) Implied by correlation Immunoaffinity clean-up or C-18 cartridges [2].
Red Wine Up to legal limits 0.01 μg/L (Immunoaffinity) / 0.09 μg/L (C-18) Statistically comparable for both methods Immunoaffinity columns or C-18 solid-phase extraction (SPE) cartridges with acetonitrile [3].
Wine Grapes Low ng/kg levels 0.007 μg/kg 76% (at 0.05 μg/kg spike level) Extraction with NaHCO₃ and PEG solution, immunoaffinity clean-up [4].

Detailed Experimental Protocols

Here are the detailed methodologies for the key analytical approaches cited in the comparison table.

Protocol for Mice Tissues and Plasma (HPLC-FLD)

This method is designed for trace analysis in small sample volumes, crucial for toxicology and neurodegeneration research [1].

  • Sample Preparation: The method was developed to use minimal tissue mass. Specific homogenization and extraction steps are not detailed in the abstract, but the validation involved fortifying blank matrices [1].
  • Chromatography: Analysis is performed using HPLC coupled with fluorescence detection.
  • Validation: The method was fully validated for:
    • Selectivity: No interfering peaks at OTA's retention time (6.7 min) in all matrices [1].
    • Linearity: Two calibrated ranges (2.35–22.83 ng/mL and 22.83–228.33 ng/mL) with excellent correlation coefficients (r² > 0.997) [1].
    • Precision & Accuracy: Both within-day and between-day coefficients of variation (CV) were <12%, meeting regulatory standards [1].
Protocol for Red Wine (HPLC-FLD with SPE Clean-up)

This study systematically compared sample pre-treatment options for a complex matrix like red wine [3].

  • Sample Pre-treatment (Two Methods):
    • Immunoaffinity Columns (IAC): Provides superior clean-up and a lower detection limit (0.01 μg/L) [3].
    • C-18 Solid-Phase Extraction (SPE): Uses C-18 cartridges with acetonitrile as the extraction solvent. This method offers higher recovery but a slightly higher detection limit (0.09 μg/L) and is more cost-effective [3].
  • Analysis: HPLC-FLD is used for final determination. The study found that direct injection of wine without clean-up was not suitable for quantifying typical OTA concentrations [3].
  • Application: Both IAC and C-18 SPE methods were statistically comparable when applied to 154 real wine samples and are suitable for prospective monitoring programs [3].
Protocol for Wine Grapes (HPLC-FLD)

This method is optimized for grapes, focusing on efficiency and reduced solvent use [4].

  • Extraction: Uses an aqueous solution of 5% sodium bicarbonate (NaHCO₃) and 1% polyethylene glycol (PEG 8000), avoiding organic solvents in the initial step [4].
  • Clean-up: An immunoaffinity column is used to purify the extract [4].
  • Analysis: OTA is determined using HPLC-FLD.
  • Performance: The method was validated with a mean recovery of 76% at a spike level of 0.05 μg/kg and an RSD of 8%, meeting European Commission validation criteria [4].

Workflow for OTA Analysis in Biological Tissues

The general workflow for determining OTA in complex matrices like animal tissues, as derived from the validated methods, can be summarized in the following diagram:

Start Start: Sample Collection (Plasma, Brain, Kidney, etc.) Homogenization Homogenization and Extraction Start->Homogenization CleanUp Clean-up (e.g., SPE, Immunoaffinity) Homogenization->CleanUp HPLC HPLC-FLD Analysis CleanUp->HPLC Validation Data Analysis & Validation (per FDA/EMA Guidelines) HPLC->Validation End Report OTA Concentration Validation->End

Key Insights for Method Selection

  • For Regulated Food Testing: Immunoaffinity columns (IAC) are often the preferred choice for wine and grape analysis due to their high selectivity and low detection limits, despite a higher cost [3].
  • For Cost-Effective Screening: C-18 SPE provides a robust and statistically comparable alternative to IAC for OTA determination in wine, making it suitable for labs with high throughput or budget constraints [3].
  • For Complex Biological Matrices: The validated method for mice tissues highlights the importance of matrix-specific validation. Even with a simple HPLC-FLD system, excellent sensitivity (LOQ of 9.4 ng/g) can be achieved with optimized sample handling [1].

References

×

XLogP3

4.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

408.1136487 g/mol

Monoisotopic Mass

408.1136487 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-15-2023

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